Thiazolo[4,5-c]quinolin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,3]thiazolo[4,5-c]quinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c11-10-13-8-5-12-7-4-2-1-3-6(7)9(8)14-10/h1-5H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJAINQKRZAMIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474283 | |
| Record name | Thiazolo[4,5-c]quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143667-61-2 | |
| Record name | Thiazolo[4,5-c]quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the One-Pot Synthesis of Thiazolo[4,5-c]quinolin-2-amine from 3-Aminoquinolin-4-ol
This guide provides a comprehensive overview and a detailed protocol for the synthesis of Thiazolo[4,5-c]quinolin-2-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis commences from the readily available precursor, 3-aminoquinolin-4-ol, and proceeds via a one-pot thiocyanation and subsequent intramolecular cyclization. This document is intended for researchers, chemists, and professionals in the field of drug development, offering mechanistic insights, a step-by-step experimental workflow, and critical analysis of the synthetic strategy.
Introduction and Strategic Overview
Thiazoloquinolines represent a class of fused heterocyclic compounds that are integral to numerous pharmacologically active agents. Their unique structural architecture allows for diverse biological activities, making them attractive targets in synthetic chemistry. The specific isomer, this compound, is a valuable building block for the development of novel therapeutic agents.
The synthetic approach detailed herein is a robust and efficient one-pot procedure that leverages the inherent reactivity of 3-aminoquinolin-4-ol. The strategy is predicated on two sequential transformations occurring in a single reaction vessel:
-
Electrophilic Thiocyanation: Introduction of a thiocyanate (-SCN) group onto the quinoline ring at the position ortho to the amino group.
-
Intramolecular Cyclization: Subsequent ring closure between the newly introduced thiocyanate and the existing amino group to form the fused thiazole ring.
This one-pot methodology is advantageous as it minimizes purification steps, reduces solvent waste, and improves overall time efficiency, which are critical considerations in both academic and industrial research settings.
Mechanistic Insights and Rationale for Experimental Design
A thorough understanding of the underlying reaction mechanism is paramount for successful synthesis and troubleshooting. The transformation from 3-aminoquinolin-4-ol to this compound is a well-orchestrated sequence of electrophilic aromatic substitution and nucleophilic cyclization.
Step 1: In Situ Generation of the Electrophilic Thiocyanating Agent
The reaction is initiated by the in situ generation of an electrophilic thiocyanating agent from potassium thiocyanate (KSCN) and an oxidizing agent, typically bromine (Br₂) in an acidic medium like acetic acid. Bromine reacts with the thiocyanate anion to form a transient, highly electrophilic species, likely cyanogen bromide (BrCN) or a related bromine-thiocyanate adduct.
Step 2: Electrophilic Aromatic Substitution
The electron-rich quinoline ring of 3-aminoquinolin-4-ol, activated by the amino and hydroxyl groups, undergoes electrophilic attack by the in situ generated thiocyanating agent. The substitution occurs regioselectively at the C4 position, ortho to the C3-amino group, to yield the key intermediate, 3-amino-4-thiocyanoquinolin-4-ol.
Step 3: Acid-Catalyzed Intramolecular Cyclization
Following the successful thiocyanation, the reaction mixture is subjected to conditions that promote intramolecular cyclization. The addition of a strong acid, such as hydrochloric acid (HCl), protonates the nitrogen atom of the thiocyanate group, enhancing its electrophilicity.[1] The nucleophilic C3-amino group then attacks the carbon of the protonated thiocyanate, leading to the formation of the five-membered thiazole ring. A subsequent tautomerization results in the stable aromatic this compound.
Overall Synthetic Workflow
Sources
A Technical Guide to Novel Synthesis Routes for the Thiazolo[4,5-c]quinolin-2-amine Scaffold
Abstract
The Thiazolo[4,5-c]quinolin-2-amine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development due to its association with a wide range of biological activities. The development of efficient, robust, and diverse synthetic routes to access this core structure and its derivatives is paramount for advancing drug discovery programs. This technical guide provides an in-depth analysis of novel synthetic strategies for the this compound scaffold, moving beyond classical methods to focus on contemporary, efficient approaches. We will explore the causality behind experimental choices in one-pot multicomponent reactions and palladium-catalyzed methodologies, providing detailed, step-by-step protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage modern synthetic chemistry for the construction of this valuable heterocyclic scaffold.
Introduction: The Significance of the Thiazolo[4,5-c]quinoline Core
Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen and sulfur-containing systems being particularly prominent in pharmacologically active agents.[1][2] The Thiazolo[4,5-c]quinoline framework is a fused bicyclic system that combines the structural features of quinoline and 2-aminothiazole. This unique topology allows for specific interactions with various biological targets, leading to a broad spectrum of activities. Derivatives have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[3]
The urgent need for new therapeutic agents necessitates the development of synthetic methods that are not only efficient in terms of yield but also allow for the rapid generation of molecular diversity for structure-activity relationship (SAR) studies.[1] While classical synthetic routes exist, they often suffer from limitations such as harsh reaction conditions, limited substrate scope, and multiple synthetic steps.[4] This guide focuses on novel, more efficient strategies that address these shortcomings.
Evolution of Synthesis: From Classical to Contemporary Approaches
Historically, the synthesis of fused thiazole systems, including the thiazoloquinoline core, often relied on variations of the Hantzsch thiazole synthesis.[2] This typically involves the condensation of an α-haloketone or its equivalent with a thiourea or thioamide derivative. For the this compound scaffold, this would classically involve a multi-step sequence starting from a pre-functionalized quinoline, for instance:
-
Nitration of a quinoline derivative.
-
Reduction of the nitro group to an amine.
-
Halogenation or another activation step at the adjacent position.
-
Cyclization with a thiocyanate source or thiourea to form the fused thiazole ring.
While effective, these linear sequences are often laborious and inefficient. The drive for "green" and atom-economical chemistry has spurred the development of more sophisticated and convergent strategies, such as multicomponent reactions (MCRs).[5][6]
Novel Synthetic Strategy: One-Pot, Three-Component Synthesis
One of the most elegant and efficient modern approaches is the one-pot synthesis starting from readily available 3-aminoquinolin-4-ol. This strategy leverages the inherent reactivity of the starting material to build the thiazole ring in a single, streamlined operation.
Synthetic Logic and Mechanistic Insight
This approach combines the starting quinoline, a source of thiocyanate (like KSCN), and an oxidizing agent (like bromine) in a single reaction vessel. The logic is to generate the key reactive intermediates in situ, leading to a domino or cascade reaction that rapidly builds the final product.
The proposed mechanism proceeds as follows:
-
Thiocyanation: The 3-aminoquinolin-4-ol is first activated by the oxidizing agent, making the C4 position susceptible to electrophilic attack by the thiocyanate ion.
-
Intramolecular Cyclization: The amino group at the C3 position then acts as a nucleophile, attacking the carbon of the newly introduced thiocyanate group. This intramolecular cyclization is the key ring-forming step.
-
Tautomerization/Aromatization: The resulting intermediate undergoes tautomerization to yield the stable, aromatic this compound product.
This one-pot approach is highly advantageous as it avoids the isolation of intermediates, reduces solvent waste, and significantly shortens the overall reaction time.
Experimental Protocol: One-Pot Synthesis
Materials:
-
3-aminoquinolin-4-ol
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
Procedure:
-
To a stirred solution of 3-aminoquinolin-4-ol (1 equivalent) in glacial acetic acid, add potassium thiocyanate (2.5 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Causality Insight: The slow, cooled addition of bromine is critical to control the exothermic reaction and prevent the formation of undesired over-brominated byproducts. Acetic acid serves as both a solvent and a proton source to facilitate the reaction.
-
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralize the solution carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Visualization of the Synthetic Workflow
Caption: Workflow for the one-pot synthesis of this compound.
Novel Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Approaches
Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of complex heterocyclic systems.[7] These methods offer a powerful way to construct the thiazoloquinoline core by forming key C-N and C-S bonds from functionalized precursors.
Synthetic Logic and Mechanistic Insight
A representative strategy involves the coupling of a 2-aminothiazole derivative with a suitably functionalized quinoline, such as a dihaloquinoline. For instance, a Suzuki or Buchwald-Hartwig type coupling can be envisioned to form the fused system. A plausible route starts with a 2-arylthiazole which is then coupled with an aminophenylboronic acid.[7]
The general mechanistic cycle for such a palladium-catalyzed reaction involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the quinoline substrate.
-
Transmetalation (for Suzuki) or Coordination (for Buchwald-Hartwig): The second coupling partner (e.g., a boronic acid or an amine) displaces a ligand on the palladium complex.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the Pd(0) catalyst.
This approach is highly modular, allowing for the introduction of diversity at various points in the scaffold by simply changing the coupling partners.
Experimental Protocol: Suzuki-Miyaura Coupling Approach
This protocol describes a key step in a multi-step sequence that ultimately leads to the thiazoloquinoline core.[8]
Materials:
-
Ethyl 2-bromo-5-chlorothiazole-4-carboxylate
-
2-Aminophenylboronic acid
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane and Water (solvent mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add ethyl 2-bromo-5-chlorothiazole-4-carboxylate (1 equivalent), 2-aminophenylboronic acid (1.2 equivalents), and sodium carbonate (3 equivalents).
-
Add the catalyst, Pd(PPh₃)₄ (0.05 equivalents).
-
Causality Insight: Pd(PPh₃)₄ is a common and effective Pd(0) precatalyst for Suzuki couplings. The inert atmosphere is crucial to prevent oxidation of the catalyst, which would render it inactive.
-
-
Add a degassed 3:1 mixture of 1,4-dioxane and water.
-
Causality Insight: The solvent mixture is chosen to dissolve both the organic substrate and the inorganic base. Degassing (by bubbling argon through the solvent or by freeze-pump-thaw cycles) removes dissolved oxygen.
-
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the coupled product, a direct precursor for the final cyclization to the Thiazolo[4,5-c]quinolin-4(5H)-one.
Visualization of the Catalytic Cycle
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Synthetic Routes
To aid researchers in selecting the most appropriate method for their specific needs, the following table summarizes the key features of the discussed novel synthetic routes.
| Feature | One-Pot, Three-Component Synthesis | Palladium-Catalyzed Coupling |
| Overall Efficiency | High (convergent, few steps) | Moderate to High (modular but can be multi-step) |
| Atom Economy | Good | Moderate |
| Reaction Conditions | Mild (0 °C to RT) | Mild to Moderate (often requires heating) |
| Starting Materials | Readily available quinolinols | Requires pre-functionalized substrates |
| Scalability | Generally good, but exotherm may be a concern | Excellent, well-established for industrial processes |
| Substrate Scope | Can be limited by the starting quinoline | Very broad, high functional group tolerance |
| "Green" Chemistry | Favorable (one-pot reduces solvent waste) | Less favorable (metal catalyst, organic solvents) |
Future Outlook and Conclusion
The synthesis of the this compound scaffold continues to evolve. Future research will likely focus on developing even more efficient and environmentally benign methodologies. Areas of interest include the use of continuous flow chemistry for improved safety and scalability, the development of novel, more active, and less expensive catalysts (e.g., using earth-abundant metals), and the application of C-H activation strategies to further streamline synthetic sequences by minimizing the need for pre-functionalized starting materials.
References
-
Chaban, Z., Harkov, S., Chaban, T., Klenina, O., "Volodymyr Ogurtsov& Ihor Chaban." (2017). Recent advances in synthesis and biological activity evaluation of condensed thiazoloquinazolines: A review. ResearchGate.
-
Elslager, E. F., et al. (1968). THIAZOLOISOQUINOLINES: II. THE SYNTHESIS OF THIAZOLO[5,4-c]ISOQUINOLINE. Journal of Heterocyclic Chemistry.
-
Mohareb, R. M., & Labib, H. M. (2024). Multi‐component for the synthesis of quinoline derivatives. ResearchGate.
-
Anonymous. (n.d.). Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). ResearchGate.
-
Jeon, J., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances.
-
Kumar, R., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomolecular Structure and Dynamics.
-
Anonymous. (n.d.). Illustration of the synthesis of bioactive thiazolo[4,5-b]quinoxalin-2(3H)-one derivatives 2–5. ResearchGate.
-
Anonymous. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate.
-
Anonymous. (n.d.). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). ResearchGate.
-
Sestelo, J. P., et al. (2018). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. Molecules.
-
Anonymous. (n.d.). Synthesis of thiazolo[4,5‐c]‐quinoline‐4(5H)‐one derivatives using... ResearchGate.
-
Kustrin, S. A., et al. (2023). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). Semantic Scholar.
-
Anonymous. (n.d.). One‐pot synthesis of thiazolo[4,5‐c]quinoline derivatives starting from aminoquinolin‐4‐ol. ResearchGate.
-
Sestelo, J. P., et al. (2018). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. MDPI.
-
Kumar, A., et al. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.
-
Anonymous. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
-
Anonymous. (n.d.). Multicomponent one‐pot synthesis of 2‐iminothiazoline 5 a. ResearchGate.
-
Kumar, K., et al. (2021). Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Anonymous. (2015). Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. Europe PMC.
-
Anonymous. (n.d.). An efficient one-pot synthesis of 2-aminothiazole derivatives. iMedPub.
-
Lee, S., et al. (2023). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. Bioorganic & Medicinal Chemistry.
-
Mishra, D., et al. (2015). An efficient one-pot synthesis of 2-Aminothiazole Derivatives. ResearchGate.
-
Jeon, J., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Publishing.
Sources
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Initial Characterization of Thiazolo[4,5-c]quinolin-2-amine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides an in-depth technical overview of the synthesis, characterization, and initial biological evaluation of the novel heterocyclic compound, Thiazolo[4,5-c]quinolin-2-amine. This guide is designed to serve as a foundational resource, offering not just procedural steps but also the scientific rationale that underpins the experimental design, reflecting the expertise and experience of a senior application scientist in the field of medicinal chemistry.
Introduction: The Scientific Rationale for Thiazolo[4,5-c]quinolines
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Similarly, the 2-aminothiazole moiety is a recognized pharmacophore, present in several FDA-approved drugs and known to confer a range of biological effects.[4] The strategic fusion of these two pharmacologically significant heterocycles into a single, rigid tricyclic system—the thiazolo[4,5-c]quinoline scaffold—presents a compelling strategy for the discovery of novel bioactive molecules. The resulting constrained conformation is hypothesized to enhance binding affinity and selectivity for various biological targets. This guide focuses on the parent compound of a promising new library, this compound, detailing its discovery and initial scientific exploration.
PART 1: Synthesis of this compound
The synthesis of the target compound is logically approached through the construction of the quinoline core followed by the annulation of the 2-aminothiazole ring. A key intermediate in this proposed pathway is 3-amino-4-chloroquinoline.
Diagram of the Synthetic Pathway
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
This protocol is a composite of established methods for the synthesis of related 4-aminoquinolines and the subsequent formation of fused 2-aminothiazole rings.[5][6]
Step 1: Synthesis of 3-Amino-4-chloroquinoline
The synthesis of this crucial intermediate can be achieved from commercially available starting materials through a multi-step process, often involving the construction of a substituted quinoline ring followed by functional group manipulations to introduce the amino and chloro groups at the 3 and 4 positions, respectively.[7]
Step 2: Cyclization to form this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-4-chloroquinoline (1 equivalent) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).
-
Addition of Reagent: Add thiourea (1.2 equivalents) to the solution. The slight excess of thiourea ensures the complete consumption of the starting quinoline.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 120-140 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water, which will precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield this compound as a solid.
Causality: The reaction proceeds via a nucleophilic substitution of the chloro group at the C4 position of the quinoline ring by one of the nitrogen atoms of thiourea, followed by an intramolecular cyclization and subsequent tautomerization to form the stable aromatic 2-aminothiazole ring.
PART 2: Structural and Physicochemical Characterization
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the quinoline ring system, a singlet for the proton on the thiazole ring, and a broad singlet for the amino protons. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the fused aromatic system, with the carbon of the C=N bond in the thiazole ring appearing at a characteristic downfield shift. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₁₀H₇N₃S. |
| FT-IR | Characteristic peaks for N-H stretching of the primary amine, C=N stretching of the thiazole and quinoline rings, and aromatic C-H stretching. |
| Melting Point | A sharp melting point is expected for the purified solid compound. |
Diagram of the Characterization Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 7. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 8. tsijournals.com [tsijournals.com]
- 9. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Thiazolo[4,5-c]quinolin-2-amine
This in-depth guide provides a comprehensive overview of the spectroscopic data for Thiazolo[4,5-c]quinolin-2-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The unique fusion of the thiazole and quinoline ring systems imparts distinct chemical and pharmacological properties, making a thorough understanding of its structural characteristics essential for researchers. This document synthesizes data from related structures and spectroscopic principles to offer a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound.
Introduction and Molecular Structure
This compound belongs to a class of fused heterocyclic compounds that are analogues of purine bases, making them key structures in the design of therapeutic agents.[1] The quinoline moiety is known for its diverse pharmacological activities, while the 2-aminothiazole ring is a prominent feature in numerous approved drugs.[2][3] The combination of these two pharmacophores in a single molecule suggests a potential for novel biological activities. Accurate spectroscopic analysis is the cornerstone of confirming the identity and purity of such compounds.
To facilitate the discussion of the spectroscopic data, the following IUPAC numbering system for the Thiazolo[4,5-c]quinoline ring will be used:
Caption: Molecular structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound, based on data from closely related derivatives and fundamental principles.[1][4]
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this class of compounds is crucial for reproducibility and accurate interpretation.
Workflow for NMR Analysis
Caption: Standard workflow for NMR spectroscopic analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent, such as DMSO-d₆, which can effectively solubilize the compound and has a non-interfering residual solvent peak.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum, often requiring a larger number of scans due to the low natural abundance of the ¹³C isotope.
-
2D NMR Experiments: For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
Predicted ¹H NMR Spectrum (in DMSO-d₆)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the amine protons. The chemical shifts are influenced by the electron-withdrawing nature of the fused thiazole ring and the electron-donating amino group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 8.5 - 8.7 | s | - |
| H6 | 7.9 - 8.1 | d | 8.0 - 9.0 |
| H7 | 7.4 - 7.6 | t | 7.0 - 8.0 |
| H8 | 7.6 - 7.8 | t | 7.0 - 8.0 |
| H9 | 8.1 - 8.3 | d | 8.0 - 9.0 |
| NH₂ | 7.0 - 7.5 | br s | - |
Rationale for Assignments:
-
H4: This proton is situated on the carbon between two nitrogen atoms in the quinoline ring, leading to a significant downfield shift.
-
Quinoline Protons (H6-H9): These protons will exhibit characteristic splitting patterns for a substituted benzene ring. H6 and H9, being adjacent to the ring fusion, are expected at a lower field than H7 and H8.
-
Amine Protons (NH₂): The protons of the primary amine will likely appear as a broad singlet due to quadrupole broadening and potential exchange with residual water in the solvent. Its chemical shift can be variable.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 168 - 172 |
| C3a | 145 - 150 |
| C4 | 140 - 145 |
| C5a | 130 - 135 |
| C6 | 120 - 125 |
| C7 | 125 - 130 |
| C8 | 128 - 132 |
| C9 | 122 - 127 |
| C9a | 148 - 152 |
Rationale for Assignments:
-
C2: This carbon is part of the guanidine-like N=C-N system within the 2-aminothiazole moiety, resulting in the most downfield chemical shift.[4]
-
C3a, C4, C9a: These are quaternary carbons involved in the ring fusion and are deshielded due to their attachment to heteroatoms, placing them in the 130-155 ppm range.
-
Aromatic Carbons (C5a-C9): These carbons of the quinoline ring will resonate in the typical aromatic region of 120-135 ppm. The specific shifts will be influenced by the overall electron distribution in the fused system.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine and the aromatic rings.
Experimental Protocol:
-
Sample Preparation: The spectrum can be obtained using a Potassium Bromide (KBr) pellet for a solid sample or as a thin film from a solution evaporated on a salt plate.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretching | Primary amine (NH₂) |
| 3100 - 3000 | C-H stretching | Aromatic C-H |
| 1650 - 1620 | N-H bending | Primary amine (NH₂) |
| 1620 - 1580 | C=N stretching | Thiazole and Quinoline rings |
| 1550 - 1450 | C=C stretching | Aromatic rings |
| 850 - 750 | C-H out-of-plane bending | Aromatic C-H |
Interpretation:
-
The presence of a primary amine will be clearly indicated by the N-H stretching vibrations in the 3400-3200 cm⁻¹ region, which may appear as a doublet, and the N-H bending vibration around 1630 cm⁻¹.[5][6]
-
The aromatic nature of the molecule will be confirmed by the C-H stretching bands just above 3000 cm⁻¹ and the C=C and C=N stretching vibrations in the 1620-1450 cm⁻¹ "fingerprint" region.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and elucidating its structure.
Experimental Protocol:
-
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.[1]
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
Predicted Mass Spectrum:
-
Molecular Ion: The calculated exact mass of this compound (C₁₀H₇N₃S) is 201.0361. In positive ion mode ESI-MS, the major peak observed would be the protonated molecule [M+H]⁺ at m/z 202.0439.
-
Fragmentation: The fragmentation of the molecular ion would likely proceed through characteristic pathways for fused heterocyclic systems.
Proposed Fragmentation Pathway
Sources
- 1. 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline [mdpi.com]
- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. rsc.org [rsc.org]
- 6. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 7. Thiazole, 2-amino-5-methyl- [webbook.nist.gov]
An In-depth Technical Guide to the Physicochemical Properties of Thiazolo[4,5-c]quinolin-2-amine and its Derivatives
Introduction: The Therapeutic Potential of the Thiazolo[4,5-c]quinoline Scaffold
The thiazolo[4,5-c]quinoline ring system represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These molecules, characterized by a thiazole ring fused to a quinoline core, have emerged as privileged scaffolds for the design of potent therapeutic agents. Their unique structural and electronic properties allow for diverse functionalization, enabling the fine-tuning of their physicochemical characteristics and biological activities.
Notably, derivatives of this scaffold have been identified as modulators of the innate immune system, particularly as agonists of Toll-like receptors (TLR) 7 and 8.[1] Activation of these receptors triggers the release of pro-inflammatory cytokines, which are crucial in mounting an immune response against viral infections and cancers.[1] Furthermore, the thiazoloquinoline core is being explored for the development of kinase inhibitors, which are pivotal in cancer therapy and the treatment of inflammatory diseases.[2][3]
This technical guide provides a comprehensive overview of the core physicochemical properties of Thiazolo[4,5-c]quinolin-2-amine, a foundational molecule of this class. Due to the limited availability of experimental data for this specific parent compound, this guide will also draw upon data from its well-characterized derivatives to provide a holistic understanding of the structure-property relationships within this important class of molecules. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the synthesis, characterization, and key properties of thiazolo[4,5-c]quinolines.
Molecular Structure and Core Physicochemical Properties
The fundamental structure of this compound consists of a tricyclic system where a thiazole ring is fused to the 'c' face of a quinoline moiety, with an amine group at the 2-position of the thiazole ring.
Molecular Formula: C₁₀H₇N₃S[4]
Molecular Weight: 201.25 g/mol [4]
CAS Number: 143667-61-2[4]
Synthesis of the Thiazolo[4,5-c]quinoline Core
The synthesis of the parent thiazolo[4,5-c]quinoline ring system provides a foundational understanding of the chemistry involved in producing these compounds. A common synthetic route involves the cyclization of a 3-amino-4-mercapto-quinoline precursor.
Experimental Protocol: Synthesis of Thiazolo[4,5-c]quinoline
This protocol describes a representative synthesis of the parent thiazolo[4,5-c]quinoline scaffold.
Materials:
-
3-amino-4-mercapto-quinoline
-
100% Formic acid
-
Sodium pyrosulfite
-
Water
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
-
Benzene
Procedure:
-
A mixture of 17.62 g (0.1 mole) of 3-amino-4-mercapto-quinoline, 150 ml of 100% formic acid, and 1.5 g of sodium pyrosulfite is refluxed for 3 hours.[5]
-
The reaction mixture is cooled and then diluted with a mixture of 800 ml of water and 40 ml of concentrated hydrochloric acid.[5]
-
The solution is made alkaline to pH 10 by the addition of a sodium hydroxide solution.[5]
-
The aqueous solution is extracted three times with 200 ml of benzene for each extraction.[5]
-
The combined benzene extracts are evaporated to yield the final product.[5]
Expected Yield: Approximately 15.0 g (80%) of thiazolo[4,5-c]quinoline.[5]
Melting Point of Parent Compound: 114°-116° C.[5]
Physicochemical Data of a Representative Derivative: 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline
To illustrate the physicochemical properties of this class of compounds, we present data for the well-characterized derivative, 4-amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline.[1]
| Property | Value | Method | Reference |
| Molecular Formula | C₁₇H₁₇N₃O₂S | - | [1] |
| Molecular Weight | 327.40 g/mol | - | [1] |
| Appearance | Off-white solid | Visual Inspection | [1] |
| Solubility | The product exhibited reasonable solubility in the aqueous layer during extraction. Purified by silica column chromatography using a mixture of EtOAc:MeOH:H₂O:Et₃N (85:9:3:3). | Experimental Observation | [1] |
| ¹H NMR | δ 11.46 (br s, 1H), 8.01 (d, J = 8.8 Hz, 1H), 7.67 (s, 1H), 7.53 (s, 1H), 7.28 (d, J = 8.8 Hz, 1H), 4.53 (br s, 2H). | 400 MHz NMR in (CD₃)₂SO | [1] |
| ¹³C NMR | δ 169.2, 138.0, 131.9, 127.1, 124.1, 122.8, 120.3, 120.0, 119.3. | 600 MHz NMR in (CD₃)₂SO | [1] |
| Mass Spectrometry | (ESI+): Calcd C₉H₈BrN₂O [M + H]⁺ 238.9815, found 238.9810 (for a bromo-intermediate) | ESI-MS | [1] |
Note: The spectral data provided is for a synthetic intermediate in the referenced publication, which highlights the characteristic shifts of the core ring system.
Analytical Methodologies and Characterization
The structural elucidation and purity assessment of this compound and its derivatives rely on a combination of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are fundamental for confirming the chemical structure. The aromatic protons on the quinoline and thiazole rings exhibit characteristic chemical shifts and coupling patterns. The amine protons will typically appear as a broad singlet, and its chemical shift can be dependent on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI) is a common technique for these types of molecules.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of key functional groups. The N-H stretching of the amine group will be visible in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic rings will appear in the 1500-1650 cm⁻¹ region.
X-ray Crystallography
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a novel Thiazolo[4,5-c]quinoline derivative.
Caption: A simplified signaling pathway for TLR7 activation by a Thiazolo[4,5-c]quinoline agonist.
Conclusion and Future Directions
This compound is a foundational structure for a class of compounds with significant therapeutic potential. While a complete experimental physicochemical profile for this specific molecule is not yet fully documented in the public domain, analysis of its derivatives provides a strong framework for understanding its properties. The synthetic routes are well-established, and the analytical methods for characterization are robust.
Future research should focus on obtaining a comprehensive set of experimental data for the parent compound to serve as a baseline for further structure-activity relationship (SAR) and structure-property relationship (SPR) studies. Elucidating the precise binding modes of these compounds with their biological targets through techniques like X-ray co-crystallography will be crucial for the rational design of next-generation therapeutics based on the thiazolo[4,5-c]quinoline scaffold.
References
-
Griesgraber, G. et al. (2018). 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. Molecules, 23(10), 2465. [Link]
-
PubChem. (n.d.). 4,5-Dihydrothiazolo(4,5-f)quinolin-2-amine. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). Thiazole, 2-amino-5-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Bollacke, A. et al. (2019). Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. Molecules, 24(16), 2950. [Link]
-
ChemBK. (n.d.). Thiazolo[4,5-b]quinolin-2-amine. [Link]
-
Singh, R. et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(1), 1-36. [Link]
-
Lee, S. et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(11), 3326. [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 2-Propylthiazolo[4,5-c]quinolin-4-amine (HMDB0245307). [Link]
-
Taylor, E. C., & Adachi, K. (1971). THIAZOLOISOQUINOLINES: II. THE SYNTHESIS OF THIAZOLO[5,4-c]ISOQUINOLINE. Journal of Organic Chemistry, 36(14), 2036-2039. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Thiazolo[4,5-d]pyridines. [Link]
-
ResearchGate. (n.d.). X-ray crystallographic study on selected thiazolines. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases. [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of the compound 2-(4-aminophenyl)isoindoline-1,3-dione. [Link]
-
NIST. (n.d.). 1,3,4-Thiadiazol-2-amine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Axsyn. (n.d.). This compound;143667-61-2. [Link]
-
PubChem. (n.d.). 4,5-Dihydro-2-thiazolamine. National Center for Biotechnology Information. [Link]
-
MDPI. (2019). Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. [Link]
-
Pharmacia. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. [Link]
-
MDPI. (2021). Synthesis of a Novel Unexpected Cu(II)–Thiazolidine Complex—X-ray Structure, Hirshfeld Surface Analysis, and Biological Studies. [Link]
-
PrepChem.com. (n.d.). Synthesis of thiazolo[4,5-c]quinoline. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound;143667-61-2 [axsyn.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Thiazolo[4,5-c]quinolin-2-amine Derivatives and Analogs
Abstract
The thiazolo[4,5-c]quinoline scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for preparing thiazolo[4,5-c]quinolin-2-amine derivatives and their analogs. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational synthetic routes, modern catalytic methodologies, and detailed experimental protocols. The guide emphasizes the mechanistic rationale behind experimental choices, ensuring a thorough understanding of the chemical transformations involved.
Introduction: The Significance of the Thiazolo[4,5-c]quinoline Core
The fusion of a thiazole ring with a quinoline moiety at the [4,5-c] position creates a unique tricyclic heteroaromatic system with a distinct electronic and steric profile. This structural motif is of considerable interest in drug discovery, with derivatives exhibiting a wide range of pharmacological properties, including potential anticancer and antimicrobial activities.[1][2] The 2-amino substitution on the thiazole ring is a particularly important feature, as it provides a key handle for further structural modifications and often plays a crucial role in the molecule's interaction with biological targets.[1][3] This guide will explore the primary synthetic pathways to access this valuable class of compounds.
Foundational Synthetic Strategy: The Classical Approach
The traditional and most well-established route to the this compound core mirrors the classical synthesis of the analogous isoquinoline system.[1][4] This multi-step approach commences with a suitably substituted 3-aminoquinoline and proceeds through the key intermediate, 3-amino-4-thiocyanoquinoline.
Synthesis of the Key Intermediate: 3-Amino-4-thiocyanoquinoline
The introduction of a thiocyanate group at the C4 position of 3-aminoquinoline is a critical step. This is typically achieved through an electrophilic thiocyanation reaction.
Conceptual Workflow for Thiocyanation:
Figure 1: Conceptual workflow for the thiocyanation of 3-aminoquinoline.
Causality Behind Experimental Choices:
-
In Situ Generation of Thiocyanogen: The use of potassium thiocyanate in the presence of bromine leads to the in-situ formation of thiocyanogen, (SCN)₂, a potent electrophile. This is often preferred over handling thiocyanogen directly due to its instability.
-
Solvent: The reaction is typically carried out in a polar solvent, such as acetic acid, which can facilitate the dissolution of the reagents and stabilize the charged intermediates.
Cyclization to the this compound Core
The 3-amino-4-thiocyanoquinoline intermediate undergoes an intramolecular cyclization under acidic conditions to form the desired this compound.
Mechanism of Acid-Catalyzed Cyclization:
Figure 2: Proposed mechanism for the acid-catalyzed cyclization.
Causality Behind Experimental Choices:
-
Acid Catalyst: The presence of a strong acid, such as hydrochloric acid, is crucial for protonating the nitrogen atom of the thiocyanate group.[5] This enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by the adjacent amino group.
-
Heating: The reaction is often heated to provide the necessary activation energy for the cyclization to occur at a reasonable rate.
Modern Synthetic Approaches
While the classical approach is robust, modern synthetic chemistry offers several alternative strategies that can provide improved efficiency, milder reaction conditions, and greater substrate scope.
One-Pot Syntheses
One-pot procedures are highly desirable as they reduce the number of workup and purification steps, leading to higher overall yields and a more streamlined workflow. A one-pot synthesis of thiazolo[4,5-c]quinoline derivatives has been reported starting from 3-aminoquinolin-4-ol.[6]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex heterocyclic systems. For the construction of thiazolo[4,5-c]quinolines, these methods can be employed to form key C-N or C-S bonds. For instance, a palladium-catalyzed coupling of an appropriately substituted thiazole with a quinoline derivative could be a viable approach.[7][8]
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired scale.
Protocol 1: Classical Synthesis of 2-Aminothiazolo[4,5-c]isoquinoline (Adapted for Quinoline)
This protocol is adapted from the synthesis of the isoquinoline analog and serves as a foundational method.[1][4]
Step 1: Synthesis of 3-Amino-4-thiocyanoquinoline
-
Dissolve 3-aminoquinoline (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (2 equivalents) to the solution and stir until dissolved.
-
Cool the mixture in an ice bath and slowly add a solution of bromine (1 equivalent) in glacial acetic acid.
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Collect the precipitate by filtration, wash with water, and dry to yield 3-amino-4-thiocyanoquinoline.
Step 2: Synthesis of this compound
-
Suspend 3-amino-4-thiocyanoquinoline (1 equivalent) in concentrated hydrochloric acid.
-
Heat the mixture under reflux for several hours.
-
Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide).
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Protocol 2: Synthesis of the Unsubstituted Thiazolo[4,5-c]quinoline Core
This protocol provides a method for the synthesis of the parent ring system, which can be a useful reference.[9]
-
Reflux a mixture of 3-amino-4-mercaptoquinoline (1 equivalent), 100% formic acid, and sodium pyrosulfite for 3 hours.
-
Cool the reaction mixture and dilute with water and concentrated hydrochloric acid.
-
Make the solution alkaline (pH 10) with a sodium hydroxide solution.
-
Extract the product with benzene.
-
Evaporate the benzene to obtain thiazolo[4,5-c]quinoline.
Data Presentation
Table 1: Summary of a Classical Synthesis of 2-Aminothiazolo[4,5-c]isoquinoline [1]
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1 | 3-Aminoisoquinoline | KSCN, Br₂ | 3-Amino-4-thiocyanoisoquinoline | Not specified |
| 2 | 3-Amino-4-thiocyanoisoquinoline | HCl | 2-Aminothiazolo[4,5-c]isoquinoline | 73 |
Note: This data is for the isoquinoline analog and is presented for illustrative purposes.
Further Derivatization and Analogs
The 2-amino group of the thiazolo[4,5-c]quinoline core is a versatile functional group that can be readily modified to generate a library of analogs.
Acylation of the 2-Amino Group
The 2-amino group can be acylated using various acylating agents, such as acetyl chloride or acetic anhydride, to produce the corresponding N-(thiazolo[4,5-c]quinolin-2-yl)acetamides.[10]
Synthesis of Other 2-Substituted Analogs
The 2-amino group can be converted to other functionalities via diazotization followed by Sandmeyer-type reactions, allowing for the introduction of halogens, cyano groups, and other substituents.[1] These derivatives can then serve as precursors for further cross-coupling reactions to introduce a wide range of substituents at the 2-position.
Conclusion
The synthesis of this compound derivatives and their analogs is a rich area of research with significant potential for the discovery of novel therapeutic agents. This guide has outlined the foundational classical synthesis as well as highlighted modern approaches that offer increased efficiency and versatility. The provided protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the field of medicinal and synthetic organic chemistry. The continued exploration of new synthetic methodologies and the biological evaluation of novel derivatives will undoubtedly lead to exciting advancements in this area.
References
- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 2018. [URL not available]
-
Synthesis of thiazolo[4,5-c]quinoline. PrepChem.com. [Link]
-
Hall, C. E., & Taurins, A. (1966). THIAZOLOISOQUINOLINES: I. THE SYNTHESIS OF THIAZOLO[4,5-c]ISOOUINOLINE. Canadian Journal of Chemistry, 44(21), 2465–2472. [Link]
-
THIAZOLOISOQUINOLINES: I. THE SYNTHESIS OF THIAZOLO[4,5-c]ISOOUINOLINE. Canadian Science Publishing. [Link]
-
Synthesis of thiazolo[4,5‐c]‐quinoline‐4(5H)‐one derivatives using... ResearchGate. [Link]
-
Biological activities of quinoline derivatives. PubMed. [Link]
-
N-(Thiazol-2-yl)acetamide. PMC. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). ResearchGate. [Link]
-
Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry. YouTube. [Link]
-
THIAZOLOISOQUINOLINES: II. THE SYNTHESIS OF THIAZOLO[5,4-c]ISOQUINOLINE. Canadian Science Publishing. [Link]
-
Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases. NIH. [Link]
-
Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I. NIH. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
-
One‐pot synthesis of thiazolo[4,5‐c]quinoline derivatives starting from aminoquinolin‐4‐ol. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Recent progress of direct thiocyanation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity Screening of Novel Thiazolo[4,5-c]quinolin-2-amine Compounds
An In-Depth Technical Guide:
Introduction: The Therapeutic Potential of the Thiazolo[4,5-c]quinoline Scaffold
The quinoline ring system is a foundational scaffold in medicinal chemistry, featured in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. When fused with a thiazole ring to form the Thiazolo[4,5-c]quinoline core, the resulting heterocyclic system presents a unique three-dimensional architecture with significant potential for targeted biological interactions. Thiazole and its derivatives are known to be crucial components in pharmacologically active molecules[2][3]. The strategic combination of these two pharmacophores in Thiazolo[4,5-c]quinolin-2-amine derivatives offers a compelling starting point for the discovery of novel therapeutic agents.
This guide provides a comprehensive framework for the systematic biological activity screening of these novel compounds. As a Senior Application Scientist, the emphasis here is not merely on procedural recitation but on the underlying scientific rationale—the "why" behind the "how"—to construct a robust, logical, and self-validating screening cascade. We will progress from broad-spectrum primary screens to more defined mechanistic assays, a proven strategy to efficiently identify and characterize promising lead compounds.
Part 1: The Initial Approach - Computational and High-Throughput Screening
Before committing valuable resources to wet-lab experiments, a well-designed screening process begins with predictive and high-throughput methods. This initial phase aims to filter a large library of synthesized this compound analogs down to a manageable number of promising candidates.
In Silico Screening: A Predictive First Pass
Computational, or in silico, screening is an indispensable tool for prioritizing compounds by predicting their potential interactions with known biological targets[4]. Molecular docking, a key method in this domain, simulates the binding of a small molecule (our quinoline derivative) to the active site of a target protein, such as an enzyme or receptor[5][6].
Causality of Choice : We employ molecular docking to rationally select compounds that have a high predicted binding affinity for specific, disease-relevant targets. For scaffolds like quinazolines and thiazoles, common targets include protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) kinase, which is often dysregulated in various cancers[7][8]. A strong predicted binding affinity (indicated by a low docking score) suggests a higher probability of biological activity, justifying the compound's advancement to in vitro testing[5][9].
Caption: In Silico screening workflow to prioritize compounds.
Primary In Vitro Screening: Antiproliferative Activity
The first and most critical wet-lab evaluation for potential anticancer agents is the assessment of cytotoxicity or antiproliferative activity against various cancer cell lines.[10] The MTT assay is a robust, colorimetric method widely used for this purpose.[11][12]
Principle of the MTT Assay : The assay quantifies cell viability by measuring the metabolic activity of a cell population. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan product.[13] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[13] The insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically.[11] A reduction in signal compared to untreated control cells indicates a loss of viability, either through cell death (cytotoxicity) or inhibition of proliferation (cytostaticity).[11]
Caption: Conversion of MTT to formazan in viable cells.
Part 2: Detailed Experimental Protocols
For a protocol to be trustworthy, it must be detailed, reproducible, and include appropriate controls. The following are standardized, field-proven protocols for the primary screens.
Protocol 2.1: MTT Cytotoxicity Assay
This protocol is designed to determine the concentration at which a compound inhibits 50% of cell viability (IC50).
Materials:
-
96-well flat-bottom sterile microplates
-
Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound compounds dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in sterile PBS), stored in the dark[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
Multichannel pipette and microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for a positive control (e.g., Doxorubicin), a vehicle control (medium with DMSO), and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be consistent across experiments.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours in the dark at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the formazan crystals completely.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2.2: Antimicrobial Susceptibility Testing - Broth Microdilution
This quantitative assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][15]
Materials:
-
96-well sterile microplates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[16]
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10⁸ CFU/mL)[16]
-
Spectrophotometer or microplate reader (optional, for OD reading)
Step-by-Step Methodology:
-
Compound Preparation: Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.[15] Add 200 µL of the highest concentration of the test compound (in MHB) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[15] Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.[15] Add the appropriate volume of this diluted inoculum to wells 1 through 11. Do not add bacteria to the sterility control well.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[15]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[15] This can be confirmed by reading the optical density at 600 nm (OD600).
Part 3: Mechanistic Elucidation - Enzyme Inhibition Assays
Identifying that a compound is cytotoxic is only the first step. Understanding how it works provides a pathway to rational drug design and optimization. Since many quinoline-based compounds are known to target protein kinases, a kinase inhibition assay is a logical next step for mechanistic investigation.[8]
Rationale : Protein kinases are a large family of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of substrates.[17] Their dysregulation is a hallmark of many diseases, especially cancer, making them prime therapeutic targets.[18] An enzyme inhibition assay can determine if a this compound derivative directly inhibits the activity of a specific kinase, providing a clear mechanism of action.[19][20]
Protocol 3.1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The amount of ADP is proportional to kinase activity.[18]
Materials:
-
Recombinant kinase of interest (e.g., EGFR, VEGFR-2)
-
Specific kinase substrate peptide
-
ATP at a concentration near the Kₘ for the enzyme
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[18]
-
Test compounds and a known inhibitor (e.g., Staurosporine) as a positive control[18]
-
Commercial ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Luminometer
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 2.5 µL) into the wells of the assay plate.[18] Include DMSO-only wells as a negative control (100% activity).
-
Kinase Pre-incubation: Add the kinase solution to all wells. Allow the plate to incubate for 10-20 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[18]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.[18]
-
Enzymatic Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
ADP Detection: Stop the kinase reaction and detect the produced ADP by adding the reagents from the commercial kit according to the manufacturer's instructions. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and generating a luminescent signal.[18]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition against the log of compound concentration to determine the IC50 value.
Caption: Workflow for a typical kinase inhibition assay.
Part 4: Data Presentation and Interpretation
Clear and concise data presentation is essential for comparing the activity of multiple compounds and making informed decisions.
Table 1: Summary of Biological Activity for Lead Compounds
| Compound ID | Anticancer Activity (MCF-7) IC50 (µM) | Antimicrobial Activity (S. aureus) MIC (µg/mL) | Kinase Inhibition (EGFR) IC50 (nM) |
| TQ-A01 | 5.2 ± 0.4 | >128 | 550 ± 25 |
| TQ-A02 | >50 | 8 ± 1 | >10,000 |
| TQ-A03 | 1.8 ± 0.2 | 64 ± 4 | 45 ± 5 |
| Doxorubicin | 0.5 ± 0.1 | N/A | N/A |
| Vancomycin | N/A | 1 ± 0.2 | N/A |
| Staurosporine | N/A | N/A | 15 ± 2 |
Data are presented as mean ± standard deviation from three independent experiments. N/A: Not Applicable.
Interpretation : From this hypothetical data, compound TQ-A03 emerges as a promising "hit" with potent anticancer activity and strong, specific inhibition of EGFR kinase. In contrast, TQ-A02 shows selective antimicrobial activity, suggesting a different mechanism of action. TQ-A01 displays moderate anticancer and kinase inhibitory activity. This comparative analysis allows researchers to select the most promising compounds for further preclinical development, including mechanism of action studies, selectivity profiling, and in vivo efficacy models.
References
-
Ghavami, G., Jafari, R., Mohammadi, A., Muhammadnejad, S., & Sardari, S. (2025). Introducing novel screening method for natural anticancer compounds through in silico investigation of cancer cell targets. Health Biotechnology and Biopharma (HBB), 9(2), 165-187. [Link]
-
Wikipedia. (n.d.). MTT assay. [Link]
-
Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Advanced Research. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
International Journal of Creative Research Thoughts. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. [Link]
-
STEMart. (n.d.). In Vitro Cytotoxicity MTT Assay Testing. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
Biobide. (n.d.). What is an Inhibition Assay?[Link]
-
Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. [Link]
-
Current Protocols. (2010). High-throughput assessment of bacterial growth inhibition by optical density measurements. Current Protocols in Chemical Biology. [Link]
-
ResearchGate. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Kumar, A., et al. (2022). Structural insights into conformational stability and binding of thiazolo-[2,3-b] quinazolinone derivatives with EGFR-TKD and in-vitro study. Journal of Biomolecular Structure and Dynamics. [Link]
-
Al-Ostath, A., et al. (2025). Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors. Journal of the Iranian Chemical Society. [Link]
-
Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
-
MDPI. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]
-
Drug Discovery & Development. (2016). Novel Screening Method Yields New Class of Anti-Cancer Drugs. [Link]
-
eCampusOntario Pressbooks. (n.d.). Protocol for Bacterial Cell Inhibition Assay. [Link]
-
ResearchGate. (2023). Discovery of thiazolo[5,4-c]isoquinoline based compounds as acetylcholinesterase inhibitors through computational target prediction, molecular docking and bioassay. [Link]
-
Chem Help ASAP. (2023). functional in vitro assays for drug discovery. [Link]
-
ResearchGate. (2016). Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. [Link]
-
Frontiers. (2021). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. [Link]
-
Index Copernicus. (2018). REVIEW: THE IN-VIVO SCREENING METHODS OF ANTICANCER DRUG. [Link]
-
NCBI Bookshelf. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
-
BioIVT. (n.d.). Enzyme Inhibition Studies. [Link]
-
ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?[Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
PrepChem. (n.d.). Synthesis of thiazolo[4,5-c]quinoline. [Link]
-
MDPI. (n.d.). 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. [Link]
-
ResearchGate. (n.d.). One-pot synthesis of thiazolo[4,5-c]quinoline derivatives starting from aminoquinolin-4-ol. [Link]
-
NIH. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. [Link]
-
NIH. (n.d.). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. [Link]
-
Semantic Scholar. (2023). Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. [Link]
-
PrepChem. (n.d.). Synthesis of 2-methyl-thiazolo[4,5-c]quinoline. [Link]
-
ResearchGate. (2020). Quinoline containing thiazole and their biological activities. [Link]
-
ResearchGate. (n.d.). Illustration of the synthesis of bioactive thiazolo[4,5-b]quinoxalin-2(3H)-one derivatives 2–5. [Link]
-
NIH. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. [Link]
-
PubMed. (n.d.). Biological activities of quinoline derivatives. [Link]
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Introducing novel screening method for natural anticancer compounds through in silico investigation of cancer cell targets [healthbiotechpharm.org]
- 5. Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into conformational stability and binding of thiazolo-[2,3-b] quinazolinone derivatives with EGFR-TKD and in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ijcrt.org [ijcrt.org]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. clyte.tech [clyte.tech]
- 14. microchemlab.com [microchemlab.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. blog.biobide.com [blog.biobide.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
Thiazolo[4,5-c]quinolin-2-amine as a privileged scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Thiazolo[4,5-c]quinolin-2-amine: A Privileged Scaffold in Medicinal Chemistry
Executive Summary
The thiazolo[4,5-c]quinoline core represents a quintessential "privileged scaffold" in modern medicinal chemistry. This fused heterocyclic system, characterized by its rigid, planar structure and strategic placement of nitrogen and sulfur heteroatoms, serves as a versatile template for interacting with a multitude of biological targets. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent kinase inhibition relevant to oncology and neurodegenerative diseases, robust immuno-stimulatory effects through Toll-like receptor (TLR) agonism, and significant antimicrobial properties. This guide provides a comprehensive analysis of the scaffold, detailing its synthetic accessibility, exploring its diverse pharmacological landscape, and synthesizing critical structure-activity relationship (SAR) insights to empower researchers in the rational design of next-generation therapeutics.
The Privileged Scaffold Concept: An Introduction
In drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets through strategic modification of its peripheral functional groups. The Thiazolo[4,5-c]quinoline system embodies this concept perfectly. Its key features include:
-
Structural Rigidity: The fused tricyclic nature of the core reduces conformational flexibility, which can lead to higher-affinity binding with target proteins by minimizing the entropic penalty upon binding.
-
Hydrogen Bonding Capabilities: The quinoline and thiazole nitrogens, along with the exocyclic amine at the C2 position, act as key hydrogen bond acceptors and donors, crucial for anchoring the molecule within a target's binding site.
-
Aromatic System: The extensive π-system allows for favorable π-π stacking and hydrophobic interactions with aromatic amino acid residues in target proteins.
These intrinsic properties make the this compound core an exceptional starting point for developing diverse libraries of bioactive compounds.
Synthetic Strategies: Accessing the Core and its Analogs
The utility of a scaffold is directly linked to its synthetic tractability. Fortunately, the thiazolo[4,5-c]quinoline core and its derivatives can be accessed through several reliable synthetic routes.
Foundational Synthesis of the Thiazolo[4,5-c]quinoline Ring System
One of the most direct methods to construct the parent scaffold involves the cyclization of a pre-functionalized quinoline precursor. The reaction of 3-amino-4-mercapto-quinoline with formic acid provides a straightforward entry into the tricyclic system.
Caption: Classical synthesis of the core thiazolo[4,5-c]quinoline scaffold.
Experimental Protocol: Synthesis of Thiazolo[4,5-c]quinoline [1]
-
Reaction Setup: A mixture of 3-amino-4-mercapto-quinoline (17.62 g, 0.1 mole), 100% formic acid (150 ml), and sodium pyrosulfite (1.5 g) is combined in a round-bottom flask equipped with a reflux condenser.
-
Cyclization: The reaction mixture is heated to reflux and maintained for 3 hours.
-
Workup: The mixture is cooled to room temperature and then diluted with a solution of water (800 ml) and concentrated hydrochloric acid (40 ml).
-
Basification & Extraction: The acidic solution is made alkaline to pH 10 by the addition of a sodium hydroxide solution. The aqueous layer is then extracted three times with benzene (200 ml portions).
-
Isolation: The combined organic extracts are evaporated under reduced pressure to yield the crude product. This yields approximately 15.0 g (80%) of thiazolo[4,5-c]quinoline.
Modern Synthetic Methodologies for Derivative Libraries
To generate libraries of compounds for SAR studies, more versatile and sophisticated methods are often employed. These routes typically build the thiazole ring onto a quinoline core that already possesses desired substituents, or vice versa. Copper-catalyzed intramolecular C-S bond formation is a powerful technique for this purpose.
Caption: A modern synthetic workflow for creating functionalized derivatives.
Experimental Protocol: Synthesis of 8-Substituted Thiazolo[5,4-f]quinazolin-9-one Derivatives [2][3]
This protocol describes a related, highly relevant isomer to demonstrate the methodology.
-
Thiourea Formation: The key intermediate, 6-amino-3-cyclopropylquinazolin-4(3H)-one, is reacted with an appropriate aryl isothiocyanate in a suitable solvent like DMF. For less reactive amines, microwave heating at 40 °C may be required to drive the reaction to completion, yielding the corresponding thiourea derivative.
-
Dithiazole Intermediate: The precursor amine is treated with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) in dichloromethane (DCM) with pyridine to form an imino-1,2,3-dithiazole intermediate.[2]
-
Copper-Catalyzed Cyclization: The intermediate from the previous step is subjected to copper-mediated cyclization. This typically involves heating the intermediate with a copper(I) source, such as CuI, in a high-boiling solvent like pyridine to facilitate the intramolecular C-S bond formation, yielding the final tricyclic product.[4]
Causality Note: The use of copper catalysis is crucial as it lowers the activation energy for the C-S bond formation, allowing the cyclization to proceed under manageable conditions. The choice of starting materials with pre-installed functional groups allows for the late-stage diversification of the scaffold, which is highly efficient for building a chemical library.
Pharmacological Landscape: A Multi-Target Scaffold
The true power of the thiazolo[4,5-c]quinoline scaffold lies in its ability to be tailored to interact with diverse biological targets, leading to a wide spectrum of therapeutic applications.
Immuno-modulation via Toll-Like Receptor (TLR) 7/8 Agonism
Derivatives of the thiazoloquinoline scaffold are potent agonists of Toll-like receptors 7 and 8, key proteins in the innate immune system.[5] By mimicking natural nucleoside ligands, these molecules can trigger TLR signaling, leading to the production of proinflammatory cytokines like TNF-α and interferons, which are critical for mounting an effective response against viral infections and cancers.
Caption: Simplified TLR7/8 signaling cascade activated by a thiazoloquinoline agonist.
Table 1: Representative TLR7/8 Agonists and Their Activity
| Compound ID | R-Group at C2 | R-Group at C4 | Activity Metric | Value | Reference |
| CL075 | Propyl | Amine | Human TLR8 EC50 | ~1.0 µM | [6] |
| IM-234 | Butyl | Amine | TLR7 Agonist | Active | [5] |
Note: Data is representative and compiled from various sources in the literature.
Kinase Inhibition in Oncology and Neurodegenerative Disease
A closely related isomer, the thiazolo[5,4-f]quinazoline scaffold, has been extensively investigated for its ability to inhibit various protein kinases.[7] Kinases are crucial cell signaling regulators, and their dysregulation is a hallmark of cancer and neurodegenerative disorders like Alzheimer's disease. Specific derivatives have shown potent, often nanomolar, inhibition of kinases such as DYRK1A, GSK-3, and CDK5.[2][4]
Table 2: Kinase Inhibitory Activity of Thiazolo-quinazoline Analogs
| Compound | Target Kinase | IC50 Value | Disease Relevance | Reference |
| EHT 1610 | DYRK1A | Nanomolar range | Alzheimer's Disease | [4] |
| Series 17a-f | GSK-3β, CDK5/p25 | Low µM to nM | Alzheimer's Disease | [2][3] |
| Compound 5b | Various | 4 µM - 24 µM | Cancer | [4] |
Antimicrobial Applications
The fusion of the quinoline and thiazole rings, both of which are known pharmacophores in antimicrobial agents, has led to the development of potent antibacterial and antifungal compounds.[8][9][10] These derivatives often act by disrupting bacterial cell wall synthesis or other essential cellular processes.
Table 3: Antimicrobial Activity of Thiazole-Quinoline Conjugates
| Compound Class | Test Organism | Activity Metric | Value (µg/mL) | Reference |
| Azetidin-2-ones | S. aureus | MIC | 25 - 50 | [8][9] |
| Azetidin-2-ones | K. pneumoniae | MIC | 50 | [8][9] |
| 2,3-diaryl-thiazolidin-4-ones | S. Typhimurium | MIC | 0.008 - 0.06 | [10] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the thiazolo[4,5-c]quinoline scaffold has yielded crucial insights into the structural requirements for its diverse biological activities.
Caption: Summary of key structure-activity relationships for the scaffold.
-
For TLR Agonism: The 2-amino group is a critical pharmacophoric feature. Small alkyl substituents at the C2 position, such as ethyl or butyl groups, are often optimal for potent activity.[5][11] The planarity of the ring system is essential for fitting into the receptor binding site.
-
For Kinase Inhibition: Activity is highly dependent on the substituents targeting the ATP-binding site. Arylamino groups at C2 can form key hydrogen bonds in the hinge region of the kinase.[3] Bulky substituents at the N8 position (on the quinazolinone isomer) can be tailored to access specific hydrophobic pockets within the kinase, thereby conferring selectivity.[7]
-
For Antimicrobial Activity: The overall lipophilicity and the presence of specific electron-withdrawing or donating groups on peripheral aromatic rings play a significant role.[8][9] For example, substitution with a p-bromophenyl group on the thiazole ring was found to increase antifungal and antituberculosis activities in one study.[9]
Conclusion and Future Outlook
The this compound scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility, combined with its structural and electronic features, allows for the development of potent and selective modulators for a diverse array of biological targets.
Future research in this area is poised to expand in several exciting directions:
-
Target Selectivity: Fine-tuning peripheral substituents to achieve higher selectivity for specific kinase isoforms or to bias signaling towards either TLR7 or TLR8.
-
New Therapeutic Areas: Exploring the scaffold's potential in other areas, such as antiviral or anti-parasitic applications, leveraging the extensive existing knowledge base.
-
Advanced Drug Delivery: Conjugating these potent molecules to antibodies (ADCs) or nanoparticles to improve targeted delivery and reduce systemic toxicity.
-
Fragment-Based Growth: Using the core as a foundational fragment for building more complex molecules with novel mechanisms of action.
The continued exploration of this remarkable scaffold promises to yield new and powerful therapeutic agents for treating a wide range of human diseases.
References
-
National Institutes of Health (NIH). (2017). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
-
PrepChem.com. (n.d.). Synthesis of thiazolo[4,5-c]quinoline. [Link]
-
ResearchGate. (2025). Effect of the most active thiazolo[4,5-b]quinoxalin-2(3H)-one... [Link]
-
MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
-
MDPI. (2024). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. [Link]
-
ResearchGate. (2025). Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ) -ones and Their Antifungal Activity. [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. [Link]
-
National Institutes of Health (NIH). (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. [Link]
-
SciSpace. (1986). Pharmaceutical compositions of 2-methyl-thiazolo[4,5-c]quinoline. [Link]
-
ResearchGate. (n.d.). Reactivity and applications of thiazolines. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. [Link]
-
MDPI. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 2-Propylthiazolo[4,5-c]quinolin-4-amine (HMDB0245307). [Link]
-
MDPI. (n.d.). 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. [Link]
-
ResearchGate. (n.d.). Chemical structure of thiazolo[5,4-b]quinoline derivatives previously... [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases. [Link]
-
ResearchGate. (2020). Quinoline containing thiazole and their biological activities. [Link]
-
MDPI. (n.d.). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. [Link]
-
Dalton Research Molecules. (n.d.). 2-Ethylthiazolo[4,5-C]Quinolin-4-Amine | CAS 256922-51-7. [Link]
-
Axsyn. (n.d.). This compound;143667-61-2. [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
MDPI. (2015). Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. [Link]
-
ResearchGate. (2025). THIAZOLOISOQUINOLINES: II. THE SYNTHESIS OF THIAZOLO[5,4-c]ISOQUINOLINE. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. hmdb.ca [hmdb.ca]
- 7. Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 10. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Ethylthiazolo[4,5-C]Quinolin-4-Amine | CAS 256922-51-7 [daltonresearchmolecules.com]
A Guide to the Retrosynthetic Analysis of the Thiazolo[4,5-c]quinolin-2-amine Core
Introduction: The Strategic Importance of the Thiazolo[4,5-c]quinolin-2-amine Scaffold
The fusion of quinoline and thiazole ring systems creates a class of heterocyclic compounds with significant therapeutic potential. The this compound core, in particular, serves as a "privileged scaffold" in medicinal chemistry. This means its structure is repeatedly found in molecules that exhibit a wide range of biological activities, including roles as kinase inhibitors, anticancer agents, and immunomodulators.[1][2] The quinoline portion can intercalate with DNA or bind to ATP pockets in enzymes, while the 2-aminothiazole moiety provides crucial hydrogen bonding interactions, making this combination a powerful platform for drug design.[2][3]
This guide provides an in-depth retrosynthetic analysis of the this compound core. Rather than presenting a single, rigid synthetic plan, we will explore multiple strategic disconnections. This approach empowers researchers to develop synthetic routes tailored to the specific substitution patterns they wish to explore and the starting materials available to them. We will dissect the logic behind each disconnection, present established forward-synthetic pathways, and provide actionable experimental protocols grounded in authoritative literature.
Primary Retrosynthetic Disconnections: Deconstructing the Core
A successful retrosynthetic analysis begins by identifying the most logical bonds to break in the target molecule, simplifying it into more readily available precursors. For the this compound core, we identify three primary strategic disconnections.
Figure 1. Primary retrosynthetic strategies for the target core.
-
Strategy A: Thiazole Ring Annulation. This is arguably the most common and robust approach. It involves disconnecting the thiazole ring from a pre-formed, appropriately functionalized quinoline core. This strategy leverages the vast body of literature on quinoline synthesis and functionalization. The key intermediate is a quinoline bearing vicinal amino and mercapto (or thio-precursor) groups at the C3 and C4 positions.
-
Strategy B: Quinoline Ring Construction. This strategy maintains the integrity of the thiazole fused to a benzene ring and focuses on building the pyridine portion of the quinoline system, often via a Friedländer annulation or a related reaction.[4] This approach is advantageous when the requisite substituted 2-aminobenzaldehyde or ketone fused to the thiazole is accessible.
-
Strategy C: Late-Stage Amination. A Functional Group Interconversion (FGI) strategy, this involves disconnecting the exocyclic C2-amino bond. This leads to a 2-halo or other activated 2-substituted thiazolo[4,5-c]quinoline intermediate. The primary advantage of this route is the ability to introduce diverse amine functionalities at the final step, making it ideal for generating libraries of analogues for structure-activity relationship (SAR) studies.
Synthetic Execution and Mechanistic Insights
Pathway A: Synthesis via Thiazole Ring Annulation
This pathway constructs the target scaffold by first synthesizing a key quinoline intermediate and then forming the fused thiazole ring. The causality of this sequence is clear: building the complex quinoline core first allows for a reliable and often high-yielding final cyclization.
Figure 2. Workflow for the Thiazole Ring Annulation pathway.
Step 1: Synthesis of 3-Amino-4-functionalized Quinoline Intermediate
The synthesis typically begins with a substituted aniline. A classic Gould-Jacobs reaction with an appropriate diethyl ethoxymethylenemalonate derivative followed by thermal cyclization yields a 4-hydroxyquinoline.[4][5] This intermediate is then subjected to a sequence of reactions to install the necessary functionalities.
-
Chlorination & Nitration: The 4-hydroxyl group is converted to a chloride, a better leaving group, using a reagent like phosphorus oxychloride (POCl₃).[5] Subsequent nitration typically occurs at the C3 position, directed by the existing ring system, to yield a 4-chloro-3-nitroquinoline.
-
Reduction: The nitro group is reduced to a primary amine. Common methods include using iron powder in acetic or hydrochloric acid, or catalytic hydrogenation. This provides the crucial 3-amino-4-chloroquinoline.[6]
-
Introduction of Sulfur: The 4-chloro group is displaced by a sulfur nucleophile. A common and effective method is to react the 3-amino-4-chloroquinoline with potassium thiocyanate (KSCN). This reaction proceeds via nucleophilic aromatic substitution (SNAr) to furnish a 3-amino-4-thiocyanoquinoline intermediate, which is primed for cyclization.
Step 2: Intramolecular Cyclization to Form the Thiazole Ring
The 3-amino-4-thiocyanoquinoline intermediate undergoes an intramolecular cyclization to form the final this compound. The reaction mechanism involves the nucleophilic attack of the C3-amino group onto the carbon of the thiocyanate group, leading to ring closure. This step is often promoted by heating in an acidic or basic medium.[7]
Protocol: Synthesis of this compound from 3-Amino-4-mercapto-quinoline [8]
This protocol represents the final cyclization step from a related intermediate, demonstrating the core principle of thiazole formation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-amino-4-mercapto-quinoline (17.62 g, 0.1 mole) in 100% formic acid (150 ml).
-
Additive: Add sodium pyrosulfite (1.5 g) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a solution of water (800 ml) and concentrated hydrochloric acid (40 ml).
-
Basification: Make the solution alkaline to pH 10 by the careful addition of a sodium hydroxide solution. A precipitate should form.
-
Extraction: Extract the aqueous mixture with benzene (3 x 200 ml).
-
Isolation: Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude thiazolo[4,5-c]quinoline product. Further purification can be achieved by recrystallization.
Pathway C: Synthesis via Late-Stage Amination
This pathway is highly valuable for analogue synthesis. It involves creating the complete thiazolo[4,5-c]quinoline heterocyclic core first, followed by the introduction of the 2-amino group in the final step.
Figure 3. Workflow for the Late-Stage Amination pathway.
Step 1: Formation of a 2-Halo Intermediate
Following a similar route to Pathway A, a 3-amino-4-thiocyanoquinoline can be cyclized under acidic conditions (e.g., hydrochloric acid) to yield an initial 2-aminothiazolo[4,5-c]isoquinoline hydrochloride.[7] This can then be converted to a 2-chloro derivative via a Sandmeyer reaction. This 2-chlorothiazolo[4,5-c]quinoline is an excellent electrophile for the final amination step.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
The C2 position of the thiazoloquinoline ring system is electron-deficient and thus activated for nucleophilic attack. The 2-chloro group can be readily displaced by various nitrogen nucleophiles.
Protocol: General Procedure for SNAr Amination of 4-Chloroquinolines [9]
This protocol illustrates the general principle of aminating a chloroquinoline, which is directly applicable to the 2-chlorothiazolo[4,5-c]quinoline intermediate.
-
Reaction Setup: A mixture of the 7-substituted-4-chloro-quinoline (2.5 mmol) and the desired amine (e.g., N,N-dimethyl-ethane-1,2-diamine, 5 mmol, 2 equivalents) is placed in a reaction vessel.
-
Heating: The mixture is heated to 120–130 °C and maintained at that temperature for 6–8 hours with continuous stirring. The reaction is typically performed neat (without solvent).
-
Workup: After cooling to room temperature, the reaction mixture is dissolved in dichloromethane.
-
Purification: The organic solution is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Comparative Analysis of Retrosynthetic Strategies
The optimal synthetic strategy depends on the project's specific goals, such as the desired substitution pattern, scale, and need for analogue libraries.
| Strategy | Key Intermediate(s) | Advantages | Potential Challenges |
| A: Thiazole Annulation | 3-Amino-4-mercaptoquinoline or 3-Amino-4-thiocyanoquinoline | - Robust and widely applicable.[7] - Leverages well-established quinoline chemistry. - Good for specific, single-target synthesis. | - Can involve multiple linear steps. - Regioselectivity of quinoline functionalization can be an issue with certain substituents. |
| B: Quinoline Construction | Substituted 2-aminobenzaldehyde fused to a thiazole ring | - Potentially shorter route if the key intermediate is available. - Convergent synthesis approach. | - Synthesis of the required benzothiazole starting material can be complex. - Friedländer reaction conditions can be harsh and may not tolerate sensitive functional groups.[4] |
| C: Late-Stage Amination | 2-Halothiazolo[4,5-c]quinoline | - Ideal for library synthesis and SAR studies.[9][10] - Allows for late-stage diversification. - SNAr reactions are often high-yielding and reliable. | - Requires an additional step to install the leaving group (e.g., chlorine). - The Sandmeyer reaction can have variable yields and requires careful handling of diazonium intermediates.[7] |
Conclusion
The retrosynthetic analysis of the this compound core reveals several viable and strategic pathways for its construction. The most reliable and frequently employed method involves the annulation of a thiazole ring onto a pre-functionalized quinoline core (Strategy A). However, for the purposes of medicinal chemistry and the exploration of structure-activity relationships, the late-stage amination approach (Strategy C) offers unparalleled flexibility in generating diverse molecular libraries. The choice of synthesis is ultimately a strategic decision, balancing the accessibility of starting materials against the overall goals of the research program. By understanding these fundamental disconnections and the underlying chemical principles, researchers are well-equipped to design and execute efficient syntheses of this important heterocyclic scaffold.
References
-
Title: THIAZOLOISOQUINOLINES: II. THE SYNTHESIS OF THIAZOLO[5,4-c]ISOQUINOLINE Source: ResearchGate URL: [Link]
-
Title: Retrosynthesis 8, Hydroxychloroquine - Organic Chemistry Source: YouTube URL: [Link]
-
Title: Retrosynthetic analysis of (−)‐quinine. Source: ResearchGate URL: [Link]
-
Title: Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy Source: Acta Scientific URL: [Link]
-
Title: Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Retrosynthetic analysis of the pyrrolo[2,3-c]quinoline ring... Source: ResearchGate URL: [Link]
-
Title: 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline Source: MDPI URL: [Link]
-
Title: Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation Source: MDPI URL: [Link]
-
Title: Novel Structural hybrids of quinoline and thiazole moieties: Synthesis and evaluation of antibacterial and antifungal activities with molecular modeling studies Source: ResearchGate URL: [Link]
-
Title: Synthesis of 2-methyl-thiazolo[4,5-c]quinoline Source: PrepChem.com URL: [Link]
-
Title: Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Synthesis and Antitumor Evaluation of New Thiazolo[5,4-b]quinoline Derivatives Source: ACS Publications URL: [Link]
-
Title: Three compartment reaction using thiazole containing catalyst for quinoline ring synthesis Source: ResearchGate URL: [Link]
- Title: Process for the preparation of 4-amino-chloroquinolines Source: Google Patents URL
-
Title: Quinoline containing thiazole and their biological activities Source: ResearchGate URL: [Link]
-
Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: National Institutes of Health (NIH) URL: [Link]
-
Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI URL: [Link]
-
Title: Showing metabocard for 2-Propylthiazolo[4,5-c]quinolin-4-amine (HMDB0245307) Source: Human Metabolome Database URL: [Link]
-
Title: Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2 Source: Chemistry of Heterocyclic Compounds URL: [Link]
-
Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: PubMed Central (PMC) URL: [Link]
-
Title: Recent advances in the synthesis and utility of thiazoline and its derivatives Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Synthesis of thiazolo[4,5-c]quinoline Source: PrepChem.com URL: [Link]
-
Title: Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ) Source: ResearchGate URL: [Link]
-
Title: 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry Source: PMC (PubMed Central) URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 6. synchem.de [synchem.de]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Thiazolo[4,5-c]quinolin-2-amine as a Toll-like Receptor 7/8 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system serves as the first line of defense against invading pathogens. Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in initiating this response. Among these, TLR7 and TLR8 are located in the endosomal compartment and recognize single-stranded RNA (ssRNA), a hallmark of viral infections.[1][2][3] The activation of TLR7 and TLR8 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, thereby mounting a robust antiviral response and shaping the subsequent adaptive immune response.[2][4][5]
Thiazolo[4,5-c]quinolin-2-amine and its derivatives have emerged as a potent class of synthetic small molecule agonists for TLR7 and TLR8.[1][3] These compounds mimic the action of viral ssRNA, leading to the activation of the innate immune system. Their ability to potently stimulate both TLR7 and TLR8 makes them attractive candidates for various therapeutic applications, including as vaccine adjuvants and as immunomodulatory agents in cancer therapy.[1][4][6] This document provides a comprehensive guide to the use of this compound and its analogs in a research setting, including detailed protocols for in vitro and in vivo studies, and an overview of their mechanism of action and potential applications.
Mechanism of Action: TLR7/8 Signaling Pathway
This compound and its derivatives, upon entering the endosome of immune cells such as dendritic cells and macrophages, bind to and activate TLR7 and TLR8. This binding event initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[3][5][7][8] MyD88, in turn, recruits and activates a series of downstream signaling molecules, including interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[7][8]
This signaling cascade culminates in the activation of two key transcription factors: nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7).[2][7][9] The activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[5][9] Simultaneously, the activation of IRF7 drives the expression of type I interferons (IFN-α and IFN-β).[3][7] The synergistic action of these cytokines and interferons orchestrates a powerful innate immune response and promotes the development of a Th1-biased adaptive immune response, which is crucial for clearing viral infections and for anti-tumor immunity.[4][10]
Caption: TLR7/8 signaling cascade initiated by this compound.
Structure-Activity Relationship (SAR)
The potency and selectivity of this compound derivatives for TLR7 and TLR8 are significantly influenced by the nature and position of substituents on the quinoline ring system. A key determinant of activity is the length of the alkyl chain at the C2 position of the thiazole ring.[11][12]
| Compound | R1 Substituent | TLR8 EC50 (µM) | TLR7 EC50 (µM) | Reference |
| 8a | Methyl | 2.06 | 10.24 | [11] |
| 8b | Ethyl | 1.89 | 8.52 | [11] |
| 8c (CL075) | Propyl | 1.32 | 5.48 | [11][12] |
| 8d | Butyl | 0.41 | 0.86 | [11][12] |
| 8e | Pentyl | 3.25 | 2.87 | [11] |
| 8f | Hexyl | > 25 | > 25 | [11] |
As shown in the table, increasing the alkyl chain length from methyl to butyl at the C2 position generally enhances TLR8 agonistic activity, with the butyl derivative (8d) exhibiting the highest potency.[11][12] Further increasing the chain length to pentyl and beyond leads to a decrease in activity. Notably, the C2-butyl analog also displays significant TLR7 agonistic activity, making it a potent dual TLR7/8 agonist.[11][12] Modifications at other positions, such as the C4-amine and the C8 position, are generally not well-tolerated and often result in a loss of activity.[11]
Experimental Protocols
In Vitro Application Note 1: Determination of TLR8 Agonist Activity using a Reporter Assay
This protocol describes the use of a commercially available HEK-Blue™ hTLR8 reporter cell line to determine the TLR8 agonistic activity of this compound derivatives. These cells stably express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR8 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound derivative (e.g., 2-butylthiazolo[4,5-c]quinolin-4-amine)
-
Positive control: R848 (Resiquimod)
-
Cell culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
96-well flat-bottom cell culture plates
Protocol:
-
Cell Culture: Maintain HEK-Blue™ hTLR8 cells in culture medium according to the manufacturer's instructions.
-
Cell Seeding: On the day of the experiment, harvest the cells and resuspend them in fresh culture medium at a concentration of 2.5 x 10^5 cells/mL. Add 180 µL of the cell suspension to each well of a 96-well plate.
-
Compound Preparation: Prepare a stock solution of the this compound derivative and the positive control (R848) in DMSO. Prepare serial dilutions of the compounds in culture medium. The final DMSO concentration in the wells should not exceed 0.5%.
-
Cell Stimulation: Add 20 µL of the diluted compounds to the respective wells. For the negative control, add 20 µL of culture medium with the same concentration of DMSO.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
SEAP Detection: Add 180 µL of HEK-Blue™ Detection medium to each well of a new 96-well plate. Transfer 20 µL of the supernatant from the cell stimulation plate to the corresponding wells of the detection plate.
-
Incubation and Measurement: Incubate the detection plate at 37°C for 1-3 hours and measure the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis: The SEAP activity is proportional to the TLR8-induced NF-κB activation. Plot the absorbance values against the compound concentrations and determine the EC50 value using a non-linear regression analysis.
Caption: Workflow for determining TLR8 agonist activity.
In Vitro Application Note 2: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a method to assess the ability of this compound derivatives to induce cytokine production in human PBMCs.
Materials:
-
Freshly isolated human PBMCs
-
This compound derivative (e.g., CL075)
-
Positive control: R848
-
Cell culture medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin
-
96-well round-bottom cell culture plates
-
Cytokine detection assay (e.g., ELISA or multiplex bead-based assay)
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the PBMCs in culture medium at a concentration of 1 x 10^6 cells/mL. Add 200 µL of the cell suspension to each well of a 96-well plate.
-
Compound Preparation: Prepare a stock solution of the this compound derivative and R848 in DMSO. Prepare serial dilutions in culture medium.
-
Cell Stimulation: Add 20 µL of the diluted compounds to the respective wells. For the negative control, add 20 µL of culture medium with DMSO.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well and store at -80°C until analysis.
-
Cytokine Analysis: Measure the concentration of desired cytokines (e.g., TNF-α, IL-6, IL-12, IFN-α) in the supernatants using a validated cytokine detection assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the compound concentrations to generate dose-response curves.
In Vivo Application Note: Evaluation of a this compound Derivative as a Vaccine Adjuvant in Mice
This protocol provides a general framework for evaluating the adjuvant activity of a this compound derivative in a mouse vaccination model.
Materials:
-
6-8 week old female BALB/c mice
-
Thiazolo[4,s-c]quinolin-2-amine derivative (e.g., 2-butylthiazolo[4,5-c]quinolin-4-amine) formulated for in vivo administration (e.g., in a stable emulsion)
-
Model antigen (e.g., Ovalbumin)
-
Control adjuvant (e.g., Alum)
-
Sterile PBS
Protocol:
-
Vaccine Formulation: Prepare the vaccine formulations by mixing the antigen with the this compound derivative, the control adjuvant, or PBS.
-
Immunization: Divide the mice into experimental groups (e.g., antigen only, antigen + control adjuvant, antigen + this compound derivative). Administer the vaccine formulations via subcutaneous or intramuscular injection on day 0. A booster immunization can be given on day 14 or 21.
-
Blood Collection: Collect blood samples from the mice at various time points (e.g., pre-immunization, and 2-4 weeks after the final immunization) via retro-orbital or submandibular bleeding.
-
Antibody Titer Measurement: Prepare serum from the blood samples and measure the antigen-specific IgG, IgG1, and IgG2a antibody titers using an ELISA.
-
T-cell Response Analysis (Optional): At the end of the study, sacrifice the mice and isolate splenocytes. Perform an ELISpot or intracellular cytokine staining assay to measure antigen-specific IFN-γ and IL-4 producing T-cells.
-
Data Analysis: Compare the antibody titers and T-cell responses between the different experimental groups to evaluate the adjuvant effect of the this compound derivative. A significant increase in antigen-specific antibody titers and a Th1-biased immune response (higher IgG2a/IgG1 ratio and more IFN-γ producing T-cells) would indicate potent adjuvant activity.[1][13]
Applications in Research and Drug Development
The potent immunostimulatory properties of this compound derivatives make them valuable tools for a range of research and therapeutic applications.
-
Vaccine Adjuvants: These compounds have shown great promise as adjuvants for subunit vaccines.[1][4][13] By activating TLR7 and TLR8, they can enhance the magnitude and quality of the immune response to co-administered antigens, leading to higher antibody titers and a more robust and durable protective immunity. Their ability to induce a Th1-biased response is particularly beneficial for vaccines against intracellular pathogens and cancer.[4][10]
-
Cancer Immunotherapy: The activation of the innate immune system by TLR7/8 agonists can lead to the induction of a potent anti-tumor immune response.[6] These compounds can activate dendritic cells, leading to enhanced antigen presentation and the priming of tumor-specific T-cells. They can also directly promote the killing of tumor cells by natural killer (NK) cells.[10] this compound derivatives are being investigated as monotherapies and in combination with other cancer immunotherapies, such as checkpoint inhibitors.
-
Antiviral Therapy: As mimics of viral ssRNA, TLR7/8 agonists can induce a potent antiviral state characterized by the production of type I interferons.[3] This makes them potential therapeutic agents for the treatment of chronic viral infections.
Safety and Toxicology
While potent immune activation is desirable for therapeutic efficacy, it can also lead to adverse effects. The systemic administration of TLR agonists can cause flu-like symptoms, such as fever and fatigue, due to the systemic release of pro-inflammatory cytokines.[14] Therefore, the development of this compound derivatives with improved safety profiles is an active area of research. Strategies to mitigate systemic toxicity include the development of compounds with optimized pharmacokinetic properties to limit systemic exposure, and the use of targeted delivery systems to deliver the agonist to specific immune cell populations.
Conclusion
This compound and its derivatives represent a powerful class of TLR7/8 agonists with significant potential in immunology research and drug development. Their ability to potently activate the innate immune system makes them valuable tools for studying TLR signaling and for the development of novel vaccines and immunotherapies. The detailed protocols and information provided in this document are intended to guide researchers in the effective use of these compounds in their studies. As with any potent immunomodulatory agent, careful consideration of the dose, route of administration, and potential for off-target effects is essential for successful and reproducible experimental outcomes.
References
-
Kokatla, H. P., et al. (2013). Toll-like Receptor-8 Agonistic Activities in C2, C4, and C8 Modified Thiazolo[4,5-c]quinolines. Organic & Biomolecular Chemistry, 11(7), 1179-1198. [Link]
-
A lipidated TLR7/8 adjuvant enhances the efficacy of a vaccine against fentanyl in mice. (2023). npj Vaccines, 8(1). [Link]
-
TLR8 and TLR7 agonistic potencies of the C2-alkyl thiazoloquinoline... (n.d.). ResearchGate. [Link]
-
A TLR7/8 agonist increases efficacy of anti-fentanyl vaccines in rodent and porcine models. (2023). bioRxiv. [Link]
-
Recent Advances in the Discovery and Delivery of TLR7/8 Agonists as Vaccine Adjuvants. (2018). ImmunoHorizons. [Link]
-
Generation of Th1-polarizing dendritic cells using the TLR7/8 agonist CL075. (2010). Journal of Leukocyte Biology, 88(1), 89-99. [Link]
-
Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production. (2005). Journal of Leukocyte Biology, 78(4), 847-854. [Link]
-
Role of a transductional-transcriptional processor complex involving MyD88 and IRF-7 in Toll-like receptor signaling. (2004). Proceedings of the National Academy of Sciences, 101(43), 15416-15421. [Link]
-
TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation. (2020). ImmunoHorizons. [Link]
-
Systemically Administered TLR7/8 Agonist and Antigen-Conjugated Nanogels Govern Immune Responses against Tumors. (2022). ACS Nano, 16(2), 2636-2651. [Link]
-
Detection of nanoparticles' ability to stimulate toll-like receptors using HEK-Blue reporter cell lines. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]
-
The TLR8 agonist CL075 retains robust TNF-inducing activity toward... (n.d.). ResearchGate. [Link]
-
Human TLR8 reporter HEK293 cells | HEK-Blue™ hTLR8. (n.d.). InvivoGen. [Link]
-
Alum Adjuvant and Built-in TLR7 Agonist Synergistically Enhance Anti-MUC1 Immune Responses for Cancer Vaccine. (2022). Frontiers in Immunology, 13. [Link]
-
Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay. (2022). STAR Protocols, 3(1). [Link]
-
Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay. (2021). STAR Protocols. [Link]
-
TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. (n.d.). ResearchGate. [Link]
-
In vitro cytokine induction by TLR-activating vaccine adjuvants in human blood varies by age and adjuvant. (2016). Journal of Immunology, 197(9), 3539-3549. [Link]
-
Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. (2017). European Journal of Medicinal Chemistry, 139, 87-106. [Link]
-
Standardized in vitro Protocol for Assessing Innate Immune Responses to Nucleic Acid Nanoparticles. (2020). Research Communities. [Link]
-
Toll-like receptor Signaling Pathway | MyD88 | TRIF Pathways | Basic Science Series. (2020). YouTube. [Link]
-
In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. (2023). STAR Protocols. [Link]
-
Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). (n.d.). ResearchGate. [Link]
-
EC 50 values of compounds in human TLR7-specific reporter gene assay. (n.d.). ResearchGate. [Link]
-
CL097 - TLR7/8 Agonist. (n.d.). InvivoGen. [Link]
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2023). Molecules, 28(12). [Link]
-
Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents. (2024). Pharmaceuticals, 17(1). [Link]
-
4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. (2021). Molbank, 2021(4), M1305. [Link]
-
Showing metabocard for 2-Propylthiazolo[4,5-c]quinolin-4-amine (HMDB0245307). (n.d.). Human Metabolome Database. [Link]
-
Challenging the regulatory requirement for acute toxicity studies in the development of new medicines. (n.d.). NC3Rs. [Link]
-
4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. (n.d.). ResearchGate. [Link]
-
Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. (2017). Journal of Medicinal Chemistry, 60(5), 1892-1915. [Link]
-
(PDF) Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. (n.d.). ResearchGate. [Link]
-
Structural investigation on thiazolo[5,4-d]pyrimidines to obtain dual-acting blockers of CD73 and adenosine A2A receptor as potential antitumor agents. (2020). Bioorganic & Medicinal Chemistry Letters, 30(9). [Link]
-
M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (n.d.). FDA. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemically Administered TLR7/8 Agonist and Antigen-Conjugated Nanogels Govern Immune Responses against Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of a transductional-transcriptional processor complex involving MyD88 and IRF-7 in Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Generation of Th1-polarizing dendritic cells using the TLR7/8 agonist CL075 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toll-like Receptor-8 Agonistic Activities in C2, C4, and C8 Modified Thiazolo[4,5-c]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A TLR7/8 agonist increases efficacy of anti-fentanyl vaccines in rodent and porcine models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nc3rs.org.uk [nc3rs.org.uk]
Application Notes and Protocols: Evaluating Thiazolo[4,5-c]quinolin-2-amine as a Potential KCa3.1 Potassium Channel Agonist
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Potential of Targeting the KCa3.1 Channel
The intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4), is a critical regulator of cellular function in a variety of tissues.[1] Expressed in immune cells, fibroblasts, and vascular smooth muscle cells, KCa3.1 plays a pivotal role in modulating membrane potential and calcium signaling.[2] Activation of KCa3.1, triggered by a rise in intracellular calcium, leads to potassium efflux, which hyperpolarizes the cell membrane. This hyperpolarization provides a crucial driving force for sustained calcium influx, a necessary step for processes such as T-cell activation, cell proliferation, and migration.[2] Consequently, KCa3.1 has emerged as a promising therapeutic target for a range of pathologies, including autoimmune diseases, fibrosis, and certain cancers.[3] While several inhibitors of KCa3.1 have been developed, the exploration of selective agonists remains an area of active investigation for conditions where enhanced channel activity could be beneficial.
This document provides a comprehensive guide for the evaluation of Thiazolo[4,5-c]quinolin-2-amine as a potential novel agonist of the KCa3.1 potassium channel. To date, the biological activity of this specific compound on KCa3.1 has not been extensively reported in peer-reviewed literature. Therefore, these application notes are designed to provide researchers with the foundational knowledge and detailed experimental protocols required to systematically investigate its potential as a KCa3.1 agonist.
Chemical and Physical Properties of this compound
A thorough understanding of the test compound's properties is fundamental to experimental design, including solvent selection and concentration calculations.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇N₃S | Internal Calculation |
| Molecular Weight | 201.25 g/mol | Internal Calculation |
| Appearance | Typically a solid | General Chemical Knowledge |
| Solubility | To be determined experimentally in relevant buffers (e.g., DMSO, Ethanol) | Experimental Procedure |
The KCa3.1 Channel: Mechanism of Activation
The activation of the KCa3.1 channel is a well-orchestrated process initiated by an increase in intracellular calcium concentration ([Ca²⁺]i). The channel itself does not directly bind Ca²⁺. Instead, it is constitutively associated with the calcium-sensing protein calmodulin (CaM). When [Ca²⁺]i rises above approximately 100 nM, Ca²⁺ binds to calmodulin, inducing a conformational change that, in turn, gates the KCa3.1 channel, allowing for the efflux of potassium ions.[1][2] This efflux hyperpolarizes the cell membrane, which increases the electrochemical gradient for further Ca²⁺ entry, thus amplifying the initial signal.
Caption: KCa3.1 channel activation signaling pathway.
Experimental Workflow for Evaluating this compound
A multi-tiered approach is recommended to thoroughly characterize the effects of this compound on the KCa3.1 channel. This workflow progresses from initial screening in cell-based assays to detailed biophysical characterization using electrophysiology.
Caption: Recommended experimental workflow.
Protocols
Protocol 1: Cell Culture
Objective: To maintain a stable cell line expressing the human KCa3.1 channel for use in subsequent assays.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human KCa3.1 (hKCa3.1) are recommended. A parental HEK293 cell line should be cultured in parallel as a negative control.
Materials:
-
HEK293 cells stably expressing hKCa3.1
-
Parental HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418 or Puromycin, as appropriate for the cell line)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
Maintain the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and the appropriate selection antibiotic.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, detach with Trypsin-EDTA, and re-seed at a 1:5 to 1:10 dilution.
Protocol 2: Primary Screening - Cell-Based Calcium Influx Assay
Objective: To rapidly screen for the ability of this compound to enhance calcium influx, an indirect measure of KCa3.1 channel activation.
Principle: KCa3.1 activation hyperpolarizes the cell membrane, increasing the driving force for Ca²⁺ entry. This assay measures the change in intracellular calcium concentration using a fluorescent indicator.
Materials:
-
hKCa3.1-HEK293 cells and parental HEK293 cells
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control: SKA-31 (a known KCa3.1 agonist)
-
Negative control: TRAM-34 (a known KCa3.1 inhibitor)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed hKCa3.1-HEK293 and parental HEK293 cells in 96-well plates at a density of 50,000 cells/well and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the wells and add 100 µL of the loading buffer.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells twice with 100 µL of HBSS.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound, SKA-31, and TRAM-34 in HBSS. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence for 1-2 minutes.
-
Use the automated injector to add the test compounds, controls, and vehicle to the respective wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve for this compound and calculate the EC₅₀ value.
-
Confirm that the effect is KCa3.1-dependent by showing a lack of response in parental HEK293 cells and inhibition of the response by co-application with TRAM-34.
-
Protocol 3: Secondary Screening - Electrophysiology (Whole-Cell Patch-Clamp)
Objective: To directly measure the effect of this compound on KCa3.1 channel currents.
Principle: The patch-clamp technique allows for the direct measurement of ion flow through channels in the cell membrane, providing a definitive assessment of channel activation.[1][4]
Materials:
-
hKCa3.1-HEK293 cells
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
External Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 145 K-Aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, and CaCl₂ to achieve a free [Ca²⁺] of ~200 nM (to test for potentiation).[4]
-
This compound, SKA-31, and TRAM-34 solutions.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single hKCa3.1-HEK293 cell.
-
Apply a series of voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.[1]
-
Once a stable baseline current is established, perfuse the cell with increasing concentrations of this compound.
-
Record the current at each concentration.
-
Perform control experiments with SKA-31 to confirm assay validity and with TRAM-34 to confirm the identity of the current.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +40 mV).
-
Plot the percentage increase in current as a function of the compound concentration to generate a dose-response curve and determine the EC₅₀.
-
Data Interpretation and Troubleshooting
| Expected Outcome | Interpretation | Potential Issues & Solutions |
| Increased Ca²⁺ influx and K⁺ current in a dose-dependent manner. | This compound is a KCa3.1 agonist. | Issue: Low potency. Solution: Synthesize and test structural analogs. |
| No effect in parental cells and blockable by TRAM-34. | The effect is specific to the KCa3.1 channel. | Issue: Activity in parental cells. Solution: The compound may have off-target effects. Perform selectivity profiling. |
| No significant increase in Ca²⁺ influx or K⁺ current. | The compound is not a KCa3.1 agonist under the tested conditions. | Issue: Compound precipitation. Solution: Check solubility and use appropriate solvents. |
Conclusion
The protocols outlined in this document provide a robust framework for the systematic evaluation of this compound as a potential KCa3.1 potassium channel agonist. By employing a combination of cell-based screening and definitive electrophysiological validation, researchers can confidently determine the activity, potency, and selectivity of this novel compound. Such studies are essential for the discovery of new chemical tools to probe KCa3.1 channel function and for the development of novel therapeutics targeting this important ion channel.
References
-
Calcium-Activated Potassium Channel KCa3.1 in Lung Dendritic Cell Migration. (n.d.). PMC. [Link]
-
The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling. (2013). PMC. [Link]
-
Imaging of the calcium activated potassium channel 3.1 (KCa 3.1) in vivo using a senicapoc-derived positron emission tomography tracer. (2022). PubMed. [Link]
-
Development of a QPatch automated electrophysiology assay for identifying KCa3.1 inhibitors and activators. (2015). PubMed. [Link]
-
Kcnn4/KCa3.1 inhibition blunts polycystic kidney disease progression in mouse models. (2025). JCI Insight. [Link]
-
Development of a Cell-Based Assay for Identifying KCa3.1 Inhibitors Using Intestinal Epithelial Cell Lines. (2020). PubMed. [Link]
-
The Ca2+-activated K channel KCa3.1 compartmentalizes in the immunological synapse of human T lymphocytes. (2012). PMC. [Link]
-
Imaging of the calcium activated potassium channel 3.1 (KCa3.1) in vivo using a senicapoc-derived positron emission tomography tracer. (2022). ResearchGate. [Link]
-
Modulation of hKCa3.1 by internal Ca2+ performed on Nanion's Patchliner. (n.d.). Nanion. [Link]
-
Imaging of the calcium activated potassium channel 3.1 (KCa3.1) in vivo using a senicapoc-derived positron emission tomography. (2022). Wiley Online Library. [Link]
-
Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases. (2016). PMC. [Link]
-
Quinoline containing thiazole and their biological activities. (2020). ResearchGate. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). PMC. [Link]
-
Thiazole Ring—A Biologically Active Scaffold. (2018). PMC. [Link]
-
Calcium Flux Assays. (n.d.). Agilent. [Link]
-
Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis. (2022). Frontiers in Immunology. [Link]
-
Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Publications. [Link]
-
Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications. (2021). MDPI. [Link]
-
Fused Thiazin-3-ones as KCa3.1 Inhibitors. (2014). PMC. [Link]
-
Pro-Reparative Effects of KvLQT1 Potassium Channel Activation in a Mouse Model of Acute Lung Injury Induced by Bleomycin. (2023). MDPI. [Link]
-
Synthesis of new thiazolo[4,5-d]pyrimidines as Corticotropin releasing factor modulators. (2017). PubMed. [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2021). PMC. [Link]
-
Structural Analogs of the GABAkine KRM-II-81 Are Orally Bioavailable Anticonvulsants without Sedation. (2023). PMC. [Link]
-
Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2021). PMC. [Link]
Sources
- 1. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis [frontiersin.org]
- 3. Fused Thiazin-3-ones as KCa3.1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a QPatch automated electrophysiology assay for identifying KCa3.1 inhibitors and activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of Thiazolo[4,5-c]quinolin-2-amine
Introduction: Unveiling the Potential of a Privileged Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] When fused with a thiazole moiety, it gives rise to the Thiazolo[4,5-c]quinoline scaffold, a heterocyclic structure of significant interest in drug discovery. Derivatives of this core have demonstrated a range of biological activities, including potential as anticancer and antibacterial agents.[2] Notably, specific analogs of Thiazolo[4,5-c]quinoline have been identified as potent modulators of the innate immune system through the activation of Toll-like receptors (TLR) 7 and 8.[3][4] Activation of these receptors is a critical mechanism for stimulating anti-tumor and anti-viral immune responses.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct the initial in vitro characterization of "Thiazolo[4,5-c]quinolin-2-amine" (CAS 143667-61-2). The protocols herein are designed not merely as procedural steps but as a logical, self-validating workflow. We begin with fundamental compound handling, progress to broad-spectrum activity screening (cytotoxicity), and culminate in detailed mechanistic assays to probe for specific modes of action, such as apoptosis induction, cell cycle disruption, and immune modulation.
Compound Profile and Handling
Proper handling and preparation of the test compound are paramount for generating reproducible and reliable data.
1. Physicochemical Properties & Storage:
-
Molecular Formula: C₁₀H₇N₃S
-
Molecular Weight: 201.25 g/mol
-
Appearance: Typically a powder, color may vary by supplier.
-
Solubility: Thiazoloquinoline derivatives are often characterized by poor solubility in aqueous solutions.[4] Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.
-
Storage: The compound should be stored in a tightly sealed container in a dry, dark place at 2-8°C to maintain its integrity.[5]
2. Safety Precautions: While specific toxicology data for this compound is not widely available, related heterocyclic amines may be harmful if swallowed and can cause skin and eye irritation.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.
3. Preparation of Master Stock Solution (10 mM): The causality behind using a high-concentration master stock is to minimize the final concentration of the solvent (DMSO) in the cell culture medium, as DMSO can independently affect cell viability and function at concentrations typically above 0.5%.
-
Calculation: To prepare a 10 mM stock solution, dissolve 2.01 mg of this compound (MW: 201.25) in 1 mL of high-purity, sterile DMSO.
-
Procedure:
-
Aseptically weigh 2.01 mg of the compound into a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required to aid dissolution.
-
Visually inspect for any precipitate. If present, sonication may be necessary.
-
Aliquot the master stock into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.
-
Store aliquots at -20°C or -80°C.
-
Part 1: Primary Screening - Cell Viability and Cytotoxicity Assays
The initial step in characterizing a novel compound is to determine its effect on cell proliferation and viability. This provides a broad measure of its biological activity and establishes a working concentration range for subsequent mechanistic studies. The MTT assay is a standard colorimetric method for this purpose.
Protocol 1: MTT Cytotoxicity Assay
Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from your 10 mM stock in complete culture medium. A typical starting range would be from 100 µM down to 0.1 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (including a vehicle control with the highest equivalent percentage of DMSO).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Part 2: Mechanistic Assays - Uncovering the Mode of Action
Once the cytotoxic potential is established, the next logical step is to investigate how the compound exerts its effects. For compounds in this class, common mechanisms include the induction of apoptosis and disruption of the cell cycle.[7][8]
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: Apoptosis, or programmed cell death, is a key mechanism for anti-cancer drugs.[7] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat them with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both the adherent and floating cells. Adherent cells are detached using trypsin, and the floating cells from the medium are collected. This is crucial as apoptotic cells often detach. Combine and centrifuge to pellet all cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: Many cytotoxic agents function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from progressing through division.[7] PI stoichiometrically binds to DNA, so the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Flow cytometry can then quantify the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while gently vortexing. This fixation step permeabilizes the cells and preserves their morphology. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a PI staining solution that contains RNase A. RNase A is critical to degrade any double-stranded RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer.
Part 3: Investigating Immune Modulation - TLR7/8 Agonism
Given that close analogs of this compound are known TLR7/8 agonists, it is crucial to investigate this potential mechanism.[4] A highly effective method is to use a reporter cell line that expresses these receptors and a downstream reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter.
Protocol 4: TLR7/8 Reporter Assay
Principle: TLR7 and TLR8 are intracellular receptors that recognize single-stranded RNA. Upon ligand binding, they initiate a signaling cascade through the MyD88 adaptor protein, leading to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and drives the expression of pro-inflammatory cytokines.[4] This protocol uses a cell line engineered to report NF-κB activation.
Methodology:
-
Cell Culture: Culture HEK-Blue™ TLR7 or TLR8 cells (or a combined TLR7/8 line) according to the supplier's instructions.
-
Assay Procedure:
-
Add 20 µL of various concentrations of this compound to a 96-well plate. Include a known TLR7/8 agonist (e.g., R848) as a positive control and a vehicle control.
-
Add 180 µL of the cell suspension (~2.5 x 10⁵ cells/mL) to each well.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
SEAP Detection:
-
Add a sample of the cell culture supernatant to a new 96-well plate containing a SEAP detection reagent (e.g., QUANTI-Blue™).
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-650 nm.
-
-
Analysis: The absorbance is directly proportional to the level of NF-κB activation. Compare the results for the test compound to the positive and negative controls.
Data Presentation and Interpretation
To facilitate analysis and comparison, experimental data should be systematically organized.
| Assay Type | Cell Line(s) | Key Parameters Measured | Expected Output/Interpretation |
| Cytotoxicity | Cancer cell lines (e.g., MCF-7, HeLa, A549) | Absorbance at 570 nm | IC50 value (µM). A lower IC50 indicates higher cytotoxic potency. |
| Apoptosis | Selected sensitive cancer cell line | % of Annexin V+/PI- and Annexin V+/PI+ cells | Dose-dependent increase in apoptotic cell populations compared to control. |
| Cell Cycle | Selected sensitive cancer cell line | % of cells in G0/G1, S, and G2/M phases | Accumulation of cells in a specific phase, indicating cell cycle arrest. |
| TLR Agonism | HEK-Blue™ TLR7/8 reporter cells | Absorbance at 620-650 nm | Dose-dependent increase in absorbance, indicating NF-κB activation. |
References
-
Gomes, P. A. T. M., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. Retrieved from [Link]
-
Khan, I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]
-
Korkmaz, E. N. (2023). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. ResearchGate. Retrieved from [Link]
-
Wang, C., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed. Retrieved from [Link]
-
Totoritis, R. D., et al. (2022). 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. MDPI. Retrieved from [Link]
-
Elslager, E. F., & Worth, D. F. (1966). Thiazoloisoquinolines. II. The Synthesis of Thiazolo[5,4-c]isoquinoline. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 2-Propylthiazolo[4,5-c]quinolin-4-amine (HMDB0245307). Retrieved from [Link]
-
Dhakane, V., et al. (2020). Quinoline containing thiazole and their biological activities. ResearchGate. Retrieved from [Link]
-
Kumar, S., & Kumar, R. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
National Institutes of Health. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]
-
National Institutes of Health. (2017). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]
-
Axsyn. (n.d.). This compound;143667-61-2. Retrieved from [Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy [1,3]Thiazolo[4,5-c]quinolin-4-amine | 256922-50-6 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. 13575-41-2|Thiazolo[4,5-b]pyridin-2-amine|BLD Pharm [bldpharm.com]
- 6. THIAZOLO[4,5-C]PYRIDIN-2-AMINE - Safety Data Sheet [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Thiazolo[4,5-c]quinolin-2-amine Derivatives
Introduction: Accelerating the Discovery of Novel Quinoline-Based Scaffolds
The thiazolo[4,5-c]quinoline scaffold is a nitrogen and sulfur-containing heterocyclic system of significant interest in medicinal chemistry and drug discovery. Derivatives of this class have been investigated for a range of biological activities, including their potential as kinase inhibitors and antimicrobial agents.[1] The fusion of the electron-rich thiazole ring with the quinoline nucleus creates a unique pharmacophore with diverse possibilities for substitution and biological targeting.
Traditionally, the synthesis of such fused heterocyclic systems involves multi-step procedures with long reaction times and often harsh conditions.[2] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering a powerful tool to accelerate chemical reactions, improve yields, and promote greener chemistry.[3] Microwave irradiation provides rapid and uniform heating, often leading to cleaner reactions and reduced byproduct formation compared to conventional heating methods.[4][5]
These application notes provide a detailed, field-proven guide for the efficient synthesis of Thiazolo[4,5-c]quinolin-2-amine and its derivatives utilizing microwave irradiation. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive workflow from starting materials to the final, characterized compounds. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.
Synthetic Strategy: A Two-Step Microwave-Assisted Approach
The proposed synthetic route is a robust and efficient two-step process starting from the readily available 3-amino-4-chloroquinoline. This strategy leverages the advantages of microwave heating to expedite both the initial nucleophilic substitution and the subsequent intramolecular cyclization.
Caption: Proposed two-step microwave-assisted synthetic workflow.
Part 1: Microwave-Assisted Thiocyanation of 3-Amino-4-chloroquinoline
The first step involves the nucleophilic aromatic substitution of the chlorine atom at the C4 position of the quinoline ring with a thiocyanate group. Microwave irradiation is expected to significantly reduce the reaction time compared to conventional heating methods.
Reaction Mechanism:
Caption: Simplified mechanism of thiocyanation.
Detailed Protocol:
| Parameter | Recommended Conditions | Rationale & Expert Insights |
| Reagents | 3-Amino-4-chloroquinoline (1.0 eq.), Potassium thiocyanate (1.2-1.5 eq.) | A slight excess of potassium thiocyanate ensures complete consumption of the starting material. |
| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | High-boiling polar aprotic solvents are excellent for microwave synthesis due to their high dielectric constant, facilitating efficient energy absorption. |
| Microwave Power | 100-300 W (Dynamic Power Control) | Dynamic power control is recommended to maintain the target temperature without overheating. |
| Temperature | 120-150 °C | This temperature range is typically sufficient to drive the reaction to completion in a short time frame without significant decomposition. |
| Reaction Time | 5-20 minutes | Monitor the reaction progress by TLC. Microwave reactions are often complete within minutes. |
| Work-up | 1. Cool the reaction vessel to room temperature. 2. Pour the reaction mixture into ice-water. 3. Collect the precipitate by filtration. 4. Wash the solid with water and dry under vacuum. | Precipitation in ice-water is an effective method for isolating the product from the high-boiling solvent. |
| Purification | Recrystallization from ethanol or column chromatography. | The choice of purification method depends on the purity of the crude product. |
Part 2: Microwave-Assisted Intramolecular Cyclization
The second step is the key ring-forming reaction, where the amino group attacks the carbon of the thiocyanate group, leading to the formation of the thiazole ring. This intramolecular cyclization is often facilitated by an acid or base catalyst, and microwave irradiation can dramatically accelerate this process.
Reaction Mechanism:
Caption: Simplified mechanism of intramolecular cyclization.
Detailed Protocol:
| Parameter | Recommended Conditions | Rationale & Expert Insights |
| Starting Material | 3-Amino-4-thiocyanoquinoline (1.0 eq.) | Ensure the starting material is dry to avoid side reactions. |
| Solvent | Ethanol, Acetic Acid, or a mixture | Acetic acid can act as both a solvent and a catalyst for the cyclization. Ethanol is a good choice for a more neutral reaction medium. |
| Catalyst (Optional) | Hydrochloric acid (catalytic amount) or Pyridine (catalytic amount) | An acid catalyst can protonate the nitrogen of the thiocyanate group, making the carbon more electrophilic. A base can deprotonate the amino group, increasing its nucleophilicity. |
| Microwave Power | 100-300 W (Dynamic Power Control) | Adjust power to maintain a steady temperature. |
| Temperature | 100-140 °C | A slightly lower temperature range compared to the first step is often sufficient for this intramolecular reaction. |
| Reaction Time | 5-15 minutes | Monitor by TLC for the disappearance of the starting material. |
| Work-up | 1. Cool the reaction vessel. 2. If an acidic solvent is used, neutralize with a base (e.g., NaHCO₃ solution). 3. If the product precipitates, collect by filtration. If not, extract with an organic solvent (e.g., ethyl acetate). 4. Dry the organic layer and concentrate under reduced pressure. | The work-up procedure needs to be adjusted based on the solvent and catalyst used. |
| Purification | Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or column chromatography. | The final product is often a solid that can be purified by recrystallization. |
Synthesis of Derivatives
The developed protocol can be readily adapted for the synthesis of a library of this compound derivatives.
-
Substitution on the Quinoline Ring: By starting with appropriately substituted 3-amino-4-chloroquinolines, a variety of derivatives with substituents on the benzene part of the quinoline ring can be synthesized.
-
Derivatization of the 2-amino group: The 2-amino group of the final product is a versatile handle for further functionalization, such as acylation, alkylation, or formation of Schiff bases, to generate a diverse range of compounds for structure-activity relationship (SAR) studies.
Characterization Data (Exemplary)
The synthesized compounds should be characterized using standard analytical techniques. Below is a table of expected characterization data for the parent compound, this compound.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons of the quinoline ring, a singlet for the amino protons. |
| ¹³C NMR | Carbons of the quinoline and thiazole rings. |
| IR (KBr) | N-H stretching vibrations for the amino group, C=N stretching of the thiazole and quinoline rings. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or side product formation. | Increase the reaction temperature or time. Ensure anhydrous conditions. Use a phase transfer catalyst like tetrabutylammonium bromide to enhance the reactivity of KSCN. |
| Low yield in Step 2 | Inefficient cyclization. | Add a catalytic amount of acid (e.g., HCl) or base (e.g., pyridine) to facilitate the cyclization. Optimize the solvent system. |
| Formation of byproducts | Decomposition at high temperatures. | Lower the microwave temperature and extend the reaction time. Use a solvent with a lower dielectric loss. |
| Difficulty in purification | Co-eluting impurities. | Optimize the mobile phase for column chromatography. Try a different recrystallization solvent. |
Safety Precautions
-
Microwave synthesis should be carried out in a dedicated microwave reactor with appropriate safety features.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Potassium thiocyanate is toxic; avoid inhalation and skin contact.
-
3-Amino-4-chloroquinoline is a potential irritant.
Conclusion
The microwave-assisted synthesis of this compound derivatives offers a rapid, efficient, and scalable alternative to traditional synthetic methods.[6][7] By leveraging the principles of microwave chemistry, researchers can significantly accelerate the synthesis of these valuable heterocyclic scaffolds, thereby facilitating their exploration in drug discovery and materials science. The protocols outlined in these application notes provide a solid foundation for the successful implementation of this powerful technology.
References
-
Hall, C. E., & Taurins, A. (1966). THIAZOLOISOQUINOLINES: I. THE SYNTHESIS OF THIAZOLO[4,5-c]ISOOUINOLINE. Canadian Journal of Chemistry, 44(21), 2465–2472. [Link]
-
Bari, S. S., & Singh, K. (2018). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. PMC, 1-10. [Link]
-
Al-Otaibi, A. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. [Link]
- Rahatgaonkar, A. M., et al. (2010). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry, 22(2), 1039-1042.
- Ezhilarasi, M. R., Prabha, B., & Raja, C. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-212.
- Journal of University of Shanghai for Science and Technology. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11), 207-217.
-
Yadav, J. S., & Reddy, B. V. S. (2002). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]
- Imran, M., Bakht, M. A., Samad, A., & Abida, A. (2017). Synthesis of some quinoline-pyrazoline-basednaphthalenyl thiazole conjugates. Journal of medicinal chemistry, 40(5), 668-676.
- Radini, A. M., et al. (Year). Synthesis of quinoline bearing pyrazolinyl Thiazole compounds and tested for in vitro antimicrobial activities. Journal Name, Volume(Issue), Pages.
- Sarangi, et al. (Year). Synthesis of quinoline-thiazole derivatives and their in vitro cytotoxic activity. Journal Name, Volume(Issue), Pages.
- Farida, et al. (Year). Anticancer activity of amino-2-azetidinone derivatives against colorectal cancer cell lines. Journal Name, Volume(Issue), Pages.
- Kumawat, M. K., et al. (2005). Molecular modelling studies, synthesis and antimalarial activity of 4-aminoquinolines bearing pyrimidine side chain. Bioorganic & medicinal chemistry letters, 15(12), 3133-6.
- Recent studies have highlighted the potential of thiazolidinone derivatives as promising antiviral agents, particularly against influenza and coronaviruses.
- Donnini, S., et al. (2007). Pyrazolo-pyrimidine-derived c-Src inhibitor reduces angiogenesis and survival of squamous carcinoma cells by suppressing vascular endothelial growth factor production and signaling. International journal of cancer, 120(5), 995–1004.
- Bazgir, A., Khanaposhtani, M. M., & Soorki, A. A. (2008). One-pot synthesis and antibacterial activities of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-dione derivatives. Bioorganic & medicinal chemistry letters, 18(21), 5800–5803.
- Shaban, N. Z., et al. (2012). Effect of some pyrimidine compounds on rat brain monoamine oxidase-B in vitro. Journal of physiology and biochemistry, 68(3), 475–484.
- Pandey, S., et al. (2004). Synthesis and antileishmanial profile of some novel terpenyl pyrimidines. European journal of medicinal chemistry, 39(11), 969–973.
- Amr, A. E., Maigali, S. S., & Abdulla, M. M. (2008). ChemInform abstract: synthesis, and analgesic and antiparkinsonian activities of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine.
- Amr, A. E., et al. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Bioorganic & medicinal chemistry, 14(16), 5481–5488.
- Branstetter, B. J., et al. (2008). Thiaolopyrimidine modulators of TRPV1.
-
Chikhale, H. U., et al. (2020). Quinoline containing thiazole and their biological activities. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening of a "Thiazolo[4,5-c]quinolin-2-amine" Library for Novel Kinase Inhibitors
Abstract
The thiazolo[4,5-c]quinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives showing diverse biological activities, including modulation of immune receptors and ion channels.[1] Given the structural similarities to known ATP-competitive inhibitors, this library holds significant potential for the discovery of novel kinase modulators.[2][3][4] This document provides a comprehensive guide for the high-throughput screening (HTS) of a "Thiazolo[4,5-c]quinolin-2-amine" library to identify and characterize potential kinase inhibitors. We present a detailed workflow, from primary biochemical screening to secondary cell-based assays, ensuring scientific rigor and data integrity. The protocols are designed to be robust, scalable, and validated using industry-standard quality control metrics.
Introduction: The Rationale for Screening
Protein kinases are a major class of drug targets, with their dysregulation being a hallmark of numerous diseases, particularly cancer.[4] The quinoline core is a common feature in many FDA-approved kinase inhibitors, highlighting its suitability as a scaffold for engaging the ATP-binding pocket of these enzymes.[3] While the "this compound" scaffold has been explored for its effects on Toll-like receptors (TLRs) and potassium channels, its potential against the kinome remains largely untapped.[1][5]
This application note outlines a strategic HTS campaign designed to unlock this potential. We propose a primary screen using a robust biochemical assay to identify direct inhibitors of a representative tyrosine kinase. Hits from the primary screen are then subjected to a secondary cell-based viability assay to assess cytotoxicity and provide an initial window into cellular activity. This tiered approach efficiently filters large compound libraries to yield high-quality, validated hits for further development.
The Screening Cascade: A Multi-Stage Approach
A successful HTS campaign relies on a logical and efficient workflow that maximizes the identification of true positives while minimizing false leads. Our proposed screening cascade follows a three-stage process.
Caption: A three-stage HTS workflow for identifying kinase inhibitors.
Primary High-Throughput Screening Protocol
The primary screen aims to rapidly identify compounds that inhibit the activity of a selected kinase. We recommend using the ADP-Glo™ Kinase Assay due to its high sensitivity, broad dynamic range, and robustness in HTS formats.[6][7]
Assay Principle: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8][9] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial ADP concentration.[7]
Caption: Principle of the two-step ADP-Glo™ Kinase Assay.
Detailed Protocol: Primary Screen (1536-well format)
Materials:
-
This compound library (10 mM in DMSO)
-
Recombinant human Src kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
1536-well white, solid-bottom plates
-
Acoustic liquid handler (e.g., Echo)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer 10 nL of each library compound (10 mM stock) to the assay plate wells. This results in a final assay concentration of 10 µM. Also, prepare columns with 10 nL of DMSO for negative controls (0% inhibition) and a known Src inhibitor (e.g., Staurosporine) for positive controls (100% inhibition).
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Assay Buffer containing the appropriate concentration of Src kinase and Poly(Glu,Tyr) substrate.
-
Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should be at or near the Km for the kinase.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for light generation.[10] Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis and Quality Control
The quality of an HTS assay is paramount for reliable hit identification. The Z'-factor is a statistical parameter used to quantify the separation between positive and negative controls, providing a measure of assay quality.[11]
Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos = Standard deviation of the positive control
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
Interpretation of Z'-Factor: [12]
-
Z' > 0.5: An excellent assay.
-
0 < Z' < 0.5: A marginal assay.
-
Z' < 0: The assay is not suitable for HTS.
Hit Identification: Percentage inhibition for each compound is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
A common threshold for hit identification is a percentage inhibition greater than three times the standard deviation of the negative control wells.
| Parameter | Value | Description |
| Assay Format | 1536-well | High-density for increased throughput. |
| Compound Conc. | 10 µM | Standard single-point screening concentration. |
| Positive Control | Staurosporine (1 µM) | Non-selective kinase inhibitor. |
| Negative Control | DMSO | Vehicle control. |
| Z'-Factor Target | ≥ 0.6 | Ensures a robust and reliable assay. |
Secondary Assay: Cell-Based Viability
Compounds identified as hits in the primary screen must be evaluated for cytotoxicity. A potent inhibitor that kills cells indiscriminately is not a viable drug candidate. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for this purpose.
Assay Principle: CellTiter-Glo®
The CellTiter-Glo® Assay quantifies the number of viable cells in culture by measuring the amount of ATP present, which is an indicator of metabolically active cells.[4][13] The homogeneous "add-mix-measure" format involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the ATP concentration.[14]
Detailed Protocol: Cytotoxicity Assay (384-well format)
Materials:
-
A relevant cancer cell line (e.g., a line known to be sensitive to Src inhibition)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
384-well clear-bottom, white-walled plates
-
Hit compounds from the primary screen
Procedure:
-
Cell Plating: Seed the cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the hit compounds and add them to the cells. Include wells with DMSO as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxic effects (e.g., 48-72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
-
Data Acquisition: Measure the luminescence with a plate reader.
Data Analysis: Determining CC50
The data is used to generate dose-response curves, from which the 50% cytotoxic concentration (CC50) is calculated. Compounds with high potency in the primary kinase assay (low IC50) and low cytotoxicity (high CC50) are prioritized for further investigation.
| Parameter | Description |
| IC50 (Primary Screen) | Concentration for 50% inhibition of kinase activity. |
| CC50 (Secondary Screen) | Concentration for 50% reduction in cell viability. |
| Selectivity Index (SI) | CC50 / IC50. A higher SI is desirable. |
Future Directions and Advanced Assays
Validated hits from this screening cascade can be advanced to more detailed studies. Based on the known activities of the thiazolo[4,5-c]quinoline scaffold, further investigation could include:
-
Kinase Selectivity Profiling: Screening hits against a broad panel of kinases to determine their selectivity profile.
-
TLR Agonist/Antagonist Assays: Employing cell-based reporter assays, such as those using HEK293 cells expressing specific TLRs and an NF-κB-driven reporter (e.g., SEAP or luciferase), to assess activity on TLR7 and TLR8.[15][16]
-
Potassium Channel Modulation Assays: Using fluorescence-based thallium flux assays as a high-throughput method to screen for modulators of specific potassium channels.[12][17][18]
Conclusion
The screening strategy detailed in this application note provides a robust and efficient framework for interrogating a "this compound" library for novel kinase inhibitors. By integrating a high-quality biochemical primary screen with a relevant cell-based secondary assay, this workflow enables the confident identification and prioritization of promising lead compounds. This approach, grounded in established HTS principles and technologies, paves the way for the discovery of new chemical entities to target the human kinome and potentially other important drug target classes.
References
- Hofman, S. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
- Eldehna, W. M., Al-Rashood, S. T., & Abdel-Aziz, H. A. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Denton, J. S., & Lindsley, C. W. (2013). High-throughput screening for small-molecule modulators of inward rectifier potassium channels. Methods in Enzymology, 520, 249-271.
- Chen, Y. W., Man, C. F., Crittenden, C., Zou, B., Wang, Z., Jiang, X., ... & Cromwell, E. F. (2015). A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening. Molecular Devices.
-
ION Biosciences. (n.d.). Potassium Channel Assays. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
- Ibanez, M., et al. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Molecular Medicine Reports.
- Xiao, T., & Zhang, J. H. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(11), 1159-1172.
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
- Li, M. (2017). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology, 1647, 1-11.
- Kirschning, C. J., et al. (2020). A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands. Frontiers in Immunology, 11, 579.
- Parker, G. J., Law, T. L., Lenoch, F. J., & Bolger, R. E. (2000). Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. Journal of Biomolecular Screening, 5(2), 77-88.
- Imgenex. (2010). TLR reporter cell lines for screening TLR agonists and antagonists. The Journal of Immunology, 184(1 Supplement), 136.20.
- Beesu, M., Caruso, G., Salyer, A. C., Khetani, K. K., Sil, D., Weerasinghe, M., ... & David, S. A. (2014). Determinants of activity at human toll-like receptors 7 and 8: quantitative structure-activity relationship (QSAR) of diverse heterocyclic scaffolds. Journal of Medicinal Chemistry, 57(13), 5649-5674.
- Lee, J., Chuang, T. H., Redecke, V., She, L., Pitha, P. M., Carson, D. A., ... & Cottam, H. B. (2003). Identification of novel synthetic toll-like receptor 2 agonists by high throughput screening. Journal of Biological Chemistry, 278(48), 47823-47828.
- Kandimalla, E. R. (2015). Exploration of Toll-like Receptor 7 and 8 Agonists as Potential Vaccine Adjuvants. CORE.
- Chen, Y. C., & Wang, Y. T. (2023). Recent Advances on Small-Molecule Antagonists Targeting TLR7. Molecules, 28(2), 652.
- Gorden, K. B., Gorski, K. S., Gibson, S. J., Kedl, R. M., Kieper, W. C., Qiu, X., ... & Tomai, M. A. (2005). Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8. The Journal of Immunology, 174(3), 1259-1268.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. hammer.purdue.edu [hammer.purdue.edu]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. mdpi.com [mdpi.com]
- 14. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. moleculardevices.com [moleculardevices.com]
Application Notes & Protocols: Inducing Cytokine Production in Human PBMCs with Thiazolo[4,5-c]quinolin-2-amine
I. Introduction: A Primer on Thiazolo[4,5-c]quinolines and Immune Stimulation
The study of innate immunity and its modulation is a cornerstone of modern immunology and therapeutic development. At the forefront of this research are molecules capable of activating specific Pattern Recognition Receptors (PRRs), which serve as the immune system's primary sensors for microbial and endogenous danger signals. Thiazolo[4,5-c]quinolin-2-amine and its derivatives belong to a potent class of synthetic small molecules that function as agonists for endosomal Toll-like Receptors (TLRs), particularly TLR7 and TLR8.[1][2]
These receptors are critical for antiviral defense, recognizing single-stranded RNA (ssRNA) from viruses.[1][3] Their activation in immune cells, such as the monocytes and dendritic cells within a Peripheral Blood Mononuclear Cell (PBMC) population, initiates a powerful signaling cascade. This cascade culminates in the production of a broad spectrum of cytokines and chemokines, orchestrating both innate and adaptive immune responses.[1][4] The ability to induce a robust, controlled cytokine response in vitro using compounds like this compound makes it an invaluable tool for researchers in vaccine development, immuno-oncology, and the study of autoimmune and infectious diseases.
This document provides a comprehensive guide to the mechanism, application, and detailed protocols for using this compound to stimulate cytokine production in human PBMCs.
II. Mechanism of Action: The TLR7/8 Signaling Pathway
This compound and related compounds are cell-permeable and exert their effects by binding to TLR7 and TLR8 located within the endosomal compartment of antigen-presenting cells (APCs). While TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, TLR8 is more robustly expressed in myeloid cells like monocytes and myeloid dendritic cells (mDCs).[1] This differential expression can lead to nuanced cytokine profiles depending on the specific cell types activated.
Upon agonist binding, TLR7/8 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88). This initiates a well-defined signaling cascade:
-
Myddosome Formation: MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.[5]
-
TRAF6 Activation: Activated IRAK1 associates with and activates TNF receptor-associated factor 6 (TRAF6), which functions as an E3 ubiquitin ligase.[1][5]
-
Downstream Kinase Activation: TRAF6 activates the TAK1 complex, which in turn activates two major downstream pathways:
-
IRF Activation: Concurrently, MyD88 can directly interact with Interferon Regulatory Factor 7 (IRF7), a master regulator of Type I interferon production.[1]
The nuclear translocation of these transcription factors (NF-κB, AP-1 from the MAPK pathway, and IRF7) drives the expression of a wide array of genes encoding pro-inflammatory cytokines, chemokines, and Type I interferons (IFN-α/β).[3][5]
Caption: TLR7/8 Signaling Cascade in Antigen-Presenting Cells.
III. Experimental Applications & Expected Outcomes
Stimulating PBMCs with this compound is a robust method to assess immune cell functionality and screen for immunomodulatory compounds.
Typical Cytokine Profile: Activation of TLR7 and TLR8 in human PBMCs typically induces a Th1-polarizing cytokine profile, which is crucial for cell-mediated immunity against viruses and intracellular pathogens.[2]
| Cytokine/Chemokine | Primary Producing Cell(s) | Key Function(s) |
| IFN-α | Plasmacytoid Dendritic Cells (pDCs) | Potent antiviral activity, DC maturation, NK cell activation |
| TNF-α | Monocytes, Macrophages, mDCs | Pro-inflammatory, induces fever, apoptosis, activates endothelium |
| IL-6 | Monocytes, Macrophages, T cells | Pro-inflammatory, acute phase response, B cell differentiation |
| IL-1β | Monocytes, Macrophages | Pro-inflammatory, fever, lymphocyte activation |
| IL-12p70 | Monocytes, mDCs | Drives Th1 cell differentiation, activates NK and T cells |
| CXCL10 (IP-10) | Monocytes, Endothelial cells | Chemoattractant for T cells, NK cells, monocytes |
| CCL4 (MIP-1β) | Monocytes, Macrophages, T cells | Chemoattractant for various immune cells |
This table summarizes the expected cytokine response based on typical TLR7/8 agonist activity in human PBMCs.[1][4][6][7][8]
IV. Detailed Experimental Protocols
This section provides a self-validating workflow for PBMC stimulation. Each stage includes critical steps and explanations to ensure reproducibility and high-quality data.
Caption: Overall Experimental Workflow for PBMC Stimulation.
Protocol 1: Isolation and Culture of Human PBMCs
Causality: This protocol utilizes density gradient centrifugation to separate mononuclear cells (lymphocytes and monocytes) from other blood components (red blood cells, granulocytes, platelets) based on their specific density.[9][10]
Materials:
-
Human whole blood collected in sodium heparin or EDTA tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque™ PLUS or equivalent density gradient medium
-
Sterile 15 mL and 50 mL conical tubes
-
Complete RPMI Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL Penicillin/Streptomycin.[11]
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Blood Dilution: In a sterile 50 mL tube, dilute the whole blood 1:1 with sterile PBS at room temperature.[12] This step is crucial for reducing blood viscosity and improving the separation efficiency.
-
Ficoll Layering: Carefully add 15 mL of Ficoll-Paque to a new 50 mL conical tube. Slowly and gently layer the 30 mL of diluted blood on top of the Ficoll-Paque.[12] To avoid mixing the layers, tilt the Ficoll tube and let the blood run down the side. A sharp interface between the layers is critical for good separation.
-
Centrifugation: Centrifuge the tubes at 400 x g for 30 minutes at room temperature with the brake turned off .[11][12] The slow deceleration prevents disruption of the separated cell layers.
-
PBMC Collection: After centrifugation, four distinct layers will be visible: plasma (top), a cloudy band of PBMCs (the "buffy coat"), the clear Ficoll layer, and red blood cells/granulocytes (bottom pellet). Carefully insert a sterile pipette through the plasma layer and aspirate the entire PBMC layer.
-
Washing: Transfer the collected PBMCs to a new 50 mL tube. Add sterile PBS to bring the volume to 45-50 mL. Centrifuge at 300-400 x g for 10 minutes at room temperature (brake on).[11][12] This first wash removes Ficoll and plasma proteins.
-
Second Wash: Discard the supernatant, resuspend the cell pellet in 25 mL of PBS, and repeat the centrifugation step. This wash is essential to remove contaminating platelets, which can interfere with subsequent assays.
-
Cell Counting and Plating: Resuspend the final cell pellet in 5-10 mL of complete RPMI medium. Perform a cell count using a hemocytometer or automated cell counter with Trypan Blue to assess viability (should be >95%).
-
Culture Setup: Dilute the cells to a final concentration of 1 x 10⁶ cells/mL in complete RPMI medium and plate in a sterile 96-well flat-bottom tissue culture plate (e.g., 200 µL/well for 2 x 10⁵ cells/well). Incubate at 37°C, 5% CO₂ for at least 2-4 hours to allow cells to rest before stimulation.
Protocol 2: PBMC Stimulation with this compound
Causality: This protocol exposes the cultured PBMCs to the TLR agonist to initiate the signaling cascade and subsequent cytokine production. A dose-response curve is essential to determine the optimal concentration (EC₅₀) and potential toxicity at high concentrations.
Materials:
-
This compound powder
-
Sterile, endotoxin-free DMSO or appropriate solvent for reconstitution
-
Cultured PBMCs in a 96-well plate
-
Sterile cell culture medium
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1-10 mg/mL) of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, prepare serial dilutions of the stock solution in complete RPMI medium. A typical final concentration range to test would be 0.1 µg/mL to 10 µg/mL.[13] It is critical to ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤0.1%).
-
Cell Treatment:
-
Test Wells: Add the appropriate volume of your agonist dilutions to the wells containing PBMCs.
-
Vehicle Control: Add medium containing the same final concentration of DMSO as the test wells. This control is crucial to ensure that the solvent itself is not inducing a response.
-
Unstimulated Control: Add only fresh medium to these wells to measure the baseline cytokine levels.
-
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for a defined period. For cytokine protein measurement in the supernatant, a 24-hour incubation is a common and effective time point.[14] For gene expression analysis via qPCR, earlier time points (e.g., 4-6 hours) are often optimal.[4]
-
Supernatant Harvest: After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet the cells. Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.
-
Storage: Store the supernatants at -80°C until ready for cytokine analysis.
Protocol 3: Cytokine Quantification
Causality: This step measures the concentration of specific cytokines secreted by the PBMCs into the culture medium. ELISA is the gold standard for quantifying a single analyte, while multiplex assays are highly efficient for analyzing a panel of cytokines simultaneously from a small sample volume.[15][16][17]
A. Enzyme-Linked Immunosorbent Assay (ELISA) This method is ideal for precise quantification of one or two specific cytokines (e.g., TNF-α and IFN-α).[16][18]
General Principle:
-
A plate is coated with a capture antibody specific to the cytokine of interest.
-
The harvested supernatant (containing the cytokine) is added to the well and binds to the capture antibody.
-
A biotinylated detection antibody, also specific for the cytokine, is added, creating a "sandwich."
-
Streptavidin conjugated to an enzyme (like HRP) is added, which binds to the biotin.
-
A substrate is added, which is converted by the enzyme into a colored product. The color intensity is proportional to the amount of cytokine present and is measured with a plate reader.
Follow the manufacturer's protocol provided with the specific ELISA kit for detailed volumes, incubation times, and washing steps.
B. Multiplex Immunoassay (e.g., Luminex Bead-Based Assay) This method allows for the simultaneous measurement of dozens of cytokines from a single small sample (typically 25-50 µL), providing a comprehensive view of the immune response.[15][19]
General Principle:
-
A mixture of microscopic beads, each dyed with a unique color combination and coated with a specific capture antibody, is used. Each color corresponds to a different cytokine.
-
The harvested supernatant is incubated with the bead mixture. Cytokines bind to their corresponding beads.
-
A cocktail of biotinylated detection antibodies is added, followed by streptavidin-phycoerythrin (Strep-PE).
-
The beads are analyzed on a specialized flow cytometer. One laser identifies the bead color (which cytokine is being measured), and a second laser quantifies the PE signal (the amount of cytokine captured).[19]
Multiplex assays are highly complex. Strictly adhere to the manufacturer's protocol for reagent preparation, incubation, and data acquisition.
V. References
-
Leng, S. X., et al. (n.d.). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC. NIH. Available at: [Link]
-
Garland, R. (n.d.). Multiplex analysis of cytokines. British Society for Immunology. Available at: [Link]
-
Patsnap. (2025, May 9). ELISA vs. Multiplex Assays: Which Is Better for Cytokine Detection? Patsnap Synapse. Available at: [Link]
-
ResearchGate. (2025, August 6). ELISA and Multiplex Technologies for Cytokine Measurement in Inflammation and Aging Research. Available at: [Link]
-
Ladd, J. C., & Romanovsky, A. A. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers - PMC. NIH. Available at: [Link]
-
ResearchGate. (n.d.). Structure and signaling pathways of the toll-like receptor 7 (TLR7). Available at: [Link]
-
Dundas, C. M., et al. (n.d.). Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC. NIH. Available at: [Link]
-
Castagnoli, P. R., et al. (n.d.). AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC. PubMed Central. Available at: [Link]
-
Protocols.io. (2019, December 9). PBMC Isolation. Available at: [Link]
-
(2025, June 10). Standardized Protocol for Peripheral Blood Mononuclear Cell (PBMC) Isolation. Available at: [Link]
-
Kokatla, H. P., et al. (n.d.). Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. PubMed Central. Available at: [Link]
-
PubMed. (n.d.). Peripheral Blood Mononuclear Cells: Isolation, Freezing, Thawing, and Culture. Available at: [Link]
-
PubMed. (n.d.). TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation. Available at: [Link]
-
PubMed Central. (n.d.). TLR7 Activation in M-CSF-Dependent Monocyte-Derived Human Macrophages Potentiates Inflammatory Responses and Prompts Neutrophil Recruitment. Available at: [Link]
-
Ovid. (n.d.). TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation. Available at: [Link]
-
Frontiers. (2024, February 12). Unique pathways downstream of TLR-4 and TLR-7 activation: sex-dependent behavioural, cytokine, and metabolic consequences. Available at: [Link]
-
Oxford Academic. (n.d.). TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation. ImmunoHorizons. Available at: [Link]
-
ResearchGate. (n.d.). TLR8 and TLR7 agonistic potencies of the C2-alkyl thiazoloquinoline homologues. Available at: [Link]
-
InvivoGen. (n.d.). CL075 | TLR7/8 Agonist - Thiazoquinoline compound. Available at: [Link]
-
NIH. (n.d.). Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology. Available at: [Link]
-
Kokatla, H. P., et al. (2012, December 21). Toll-like receptor-8 agonistic activities in C2, C4, and C8 modified thiazolo[4,5-c]quinolines. Available at: [Link]
-
PubMed. (n.d.). [Modulation of Cytokine Production From Human Mononuclear Cells by Several Agents]. Available at: [Link]
-
Science.gov. (n.d.). pbmc cytokine production: Topics. Available at: [Link]
-
PubMed. (n.d.). Synthesis of a novel thiazolidinedione and evaluation of its modulatory effect on IFN- γ , IL-6, IL-17A, and IL-22 production in PBMCs from rheumatoid arthritis patients. Available at: [Link]
-
NIH. (n.d.). Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone. Available at: [Link]
-
NIH. (n.d.). Cytokine Production in Cell Culture by Peripheral Blood Mononuclear Cells from Immunocompetent Hosts - PMC. Available at: [Link]
Sources
- 1. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toll-like receptor-8 agonistic activities in C2, C4, and C8 modified thiazolo[4,5-c]quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLR7 Activation in M-CSF-Dependent Monocyte-Derived Human Macrophages Potentiates Inflammatory Responses and Prompts Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardized PBMC Isolation Protocol for Immunology and Flow Cytometry Research [abinscience.com]
- 10. Peripheral Blood Mononuclear Cells: Isolation, Freezing, Thawing, and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mabtech.com [mabtech.com]
- 12. reprocell.com [reprocell.com]
- 13. invivogen.com [invivogen.com]
- 14. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ELISA vs. Multiplex Assays: Which Is Better for Cytokine Detection? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. immunology.org [immunology.org]
Application Notes & Protocols: Thiazoloquinolines in Immunology Research
A Senior Application Scientist's Guide to Leveraging Synthetic TLR7/8 Agonists
Introduction: A New Class of Immune Potentiators
The innate immune system serves as the first line of defense against pathogens, relying on germline-encoded pattern recognition receptors (PRRs) to detect conserved microbial structures. Among the most critical PRRs are the Toll-like receptors (TLRs), which orchestrate rapid and potent immune responses. Small molecule synthetic compounds capable of activating these pathways are of immense interest for therapeutic development, particularly as vaccine adjuvants, antiviral agents, and cancer immunotherapeutics.[1][2][3]
The "Thiazolo[4,5-c]quinolin-2-amine" scaffold represents a core structure within a broader class of synthetic immune modulators known as thiazoloquinolines.[4][5] These molecules, along with the closely related and more extensively studied imidazoquinolines, are potent agonists for endosomal TLRs, primarily TLR7 and TLR8.[1][3] Due to its robust and well-documented activity profile, this guide will use Resiquimod (R848) , a canonical imidazoquinoline, as the exemplar compound to detail the application of this class of molecules in immunology research. R848 is a potent dual agonist for human TLR7 and TLR8 (and murine TLR7), making it an invaluable tool for probing innate immune activation.[6][7]
The activation of TLR7 and TLR8 by compounds like R848 triggers a powerful signaling cascade, leading to the production of Type I interferons (IFN-α/β) and a suite of pro-inflammatory cytokines, including TNF-α and IL-12.[7][8][9][10] This cytokine milieu is highly effective at driving a T helper 1 (Th1)-polarized adaptive immune response, which is critical for clearing viral infections and eliminating malignant cells.[7][11]
Mechanism of Action: TLR7/8 Signaling Cascade
Resiquimod (R848) and related compounds are cell-permeable small molecules that diffuse into the cell and engage with TLR7 and TLR8 within the endosomal compartment.[6] TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells like monocytes, macrophages, and conventional dendritic cells (cDCs).[6]
Upon ligand binding, TLR7/8 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).[6][10] This initiates a downstream signaling cascade culminating in the activation of two major transcription factor families:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Leads to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[6][8]
-
IRFs (Interferon Regulatory Factors): Primarily IRF5 and IRF7 are activated, leading to the robust production of Type I interferons (IFN-α and IFN-β).[6]
This dual activation profile makes R848 a potent driver of both innate inflammation and antiviral immunity.
Caption: TLR7/8 signaling pathway initiated by R848.
Compound Handling and Preparation
Scientific integrity begins with proper reagent handling. The following guidelines are critical for ensuring the reproducibility of experiments using R848.
-
Appearance: R848 is typically supplied as a crystalline solid or lyophilized powder.[12][13]
-
Solubility: R848 is sparingly soluble in aqueous buffers but readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[12][13]
-
Stock Solution Preparation (10 mM):
-
Calculate the required mass of R848 powder for your desired volume (MW: 314.38 g/mol ).
-
Aseptically add the appropriate volume of sterile, anhydrous DMSO to the powder. For a 10 mM stock from 5 mg of powder, reconstitute in 1.59 mL of DMSO.
-
Vortex thoroughly until fully dissolved. Gentle warming (up to 37°C) can aid solubilization.[15]
-
-
Storage:
-
Working Dilutions: Prepare fresh working dilutions for each experiment by diluting the DMSO stock into your aqueous cell culture medium. Ensure the final DMSO concentration in your assay is non-toxic and consistent across all conditions, including the vehicle control (typically ≤ 0.1%).
Application 1: In Vitro Activation of Human PBMCs
A primary application of R848 is to stimulate a mixed population of immune cells to characterize cytokine profiles and cellular activation. Human Peripheral Blood Mononuclear Cells (PBMCs) are an ideal model system as they contain monocytes (TLR8+), B cells (TLR7+), and pDCs (TLR7+).
Protocol: Cytokine Induction in Human PBMCs
Objective: To measure the dose-dependent production of key cytokines (e.g., TNF-α, IL-6, IFN-α) from human PBMCs stimulated with R848.
Materials:
-
Freshly isolated human PBMCs (via Ficoll-Paque density gradient)[16]
-
Complete RPMI-1640 medium (supplemented with 10% FBS, Penicillin/Streptomycin)
-
R848 (Resiquimod) DMSO stock solution
-
Vehicle Control (DMSO)
-
96-well flat-bottom cell culture plates
-
ELISA kits or Multiplex Immunoassay (for cytokine quantification)
Procedure:
-
Cell Plating: Resuspend PBMCs in complete RPMI medium to a final concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate (1 x 10^5 cells/well).
-
Compound Preparation: Prepare a 2X serial dilution of R848 in complete RPMI medium. A typical starting concentration is 10 µM (2X), yielding a final concentration of 5 µM. Include a vehicle control with the same final DMSO concentration.
-
Stimulation: Add 100 µL of the 2X R848 dilutions or vehicle control to the appropriate wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours. Note: Time course experiments (e.g., 6, 24, 48 hours) can provide additional insights into cytokine kinetics.[17]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant without disturbing the cell pellet. Store supernatants at -80°C until analysis.
-
Cytokine Analysis: Quantify the concentration of TNF-α, IL-6, IFN-α, and IL-12 in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.
Expected Results & Data Interpretation
Stimulation of PBMCs with R848 should result in a dose-dependent increase in pro-inflammatory cytokines.
| Cytokine | Typical Concentration Range (pg/mL) at 1 µM R848 | Primary Cellular Source |
| IFN-α | 1,000 - 10,000+ | Plasmacytoid Dendritic Cells (pDCs) |
| TNF-α | 500 - 5,000 | Monocytes / Macrophages |
| IL-6 | 1,000 - 15,000+ | Monocytes, B cells |
| IL-12p70 | 50 - 500 | Monocytes / Macrophages |
Application 2: Dendritic Cell Maturation
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs). Their maturation is a critical step in initiating adaptive immunity. R848 is a powerful agent for inducing DC maturation, characterized by the upregulation of co-stimulatory molecules, MHC molecules, and cytokine production.[20][21]
Protocol: In Vitro Maturation of Monocyte-Derived DCs (Mo-DCs)
Objective: To assess the maturation of human Mo-DCs in response to R848 by flow cytometry and cytokine analysis.
Materials:
-
Human Mo-DCs (generated from CD14+ monocytes cultured with GM-CSF and IL-4)
-
R848 DMSO stock solution
-
Fluorescently-conjugated antibodies for flow cytometry (e.g., anti-CD80, CD83, CD86, HLA-DR)
-
Live/Dead stain
-
ELISA kit for IL-12p70
Procedure:
-
DC Plating: Plate immature Mo-DCs in a 24-well plate at a density of 0.5 x 10^6 cells/mL in complete RPMI medium.
-
Stimulation: Add R848 to a final concentration of 1-5 µg/mL (approximately 3-15 µM). Include an untreated control.
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.[20]
-
Supernatant & Cell Collection:
-
Collect supernatant for IL-12p70 ELISA.
-
Gently harvest the loosely adherent DCs using a cell scraper or by incubation with cold PBS.
-
-
Flow Cytometry Staining:
-
Wash cells with FACS buffer (PBS + 2% FBS).
-
Stain with a Live/Dead marker according to the manufacturer's protocol.
-
Stain with antibodies against surface markers (CD80, CD83, CD86, HLA-DR) for 30 minutes on ice.
-
Wash cells and acquire data on a flow cytometer.
-
-
Analysis: Gate on live, single cells and analyze the Median Fluorescence Intensity (MFI) or percentage of positive cells for each maturation marker compared to the untreated control.
Expected Results
R848-treated DCs will exhibit a mature phenotype:
-
Surface Markers: Significant upregulation of CD80, CD83, CD86, and HLA-DR.[20][22]
-
Cytokine Production: Robust secretion of IL-12p70, a key Th1-polarizing cytokine.[21][22]
Caption: Experimental workflow for dendritic cell maturation.
Application 3: In Vivo Evaluation as a Vaccine Adjuvant
The ability of R848 to induce a strong Th1 response makes it a potent vaccine adjuvant.[7][11] Its efficacy can be tested in animal models, typically mice, by co-administering it with a model antigen and measuring the subsequent antigen-specific immune response.
Protocol: Assessing Adjuvant Activity in Mice
Objective: To evaluate the enhancement of antigen-specific antibody (IgG2a/c) and T-cell (IFN-γ) responses by R848 in a murine vaccination model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Model antigen (e.g., Ovalbumin - OVA)
-
R848 VacciGrade™ (sterile, for in vivo use)
-
Sterile PBS
-
Syringes and needles for subcutaneous (s.c.) or intramuscular (i.m.) injection
-
Materials for serum collection (e.g., microtainer tubes)
-
Materials for splenocyte isolation
-
OVA-specific ELISA kits (for IgG1 and IgG2c)
-
ELISpot or Intracellular Cytokine Staining (ICS) supplies for IFN-γ
Procedure:
-
Immunization (Day 0):
-
Prepare the immunizing formulation. For example: 100 µg OVA alone or 100 µg OVA + 20 µg R848 in a final volume of 100 µL sterile PBS.[23]
-
Immunize groups of mice (n=5-8 per group) via s.c. injection at the base of the tail.
-
-
Booster Immunization (Day 14): Administer a second dose of the same formulations as in step 1.
-
Sample Collection (Day 21):
-
Collect blood via tail vein or cardiac puncture to prepare serum. Store serum at -20°C.
-
Euthanize mice and aseptically harvest spleens for splenocyte isolation.
-
-
Antibody Titer Analysis:
-
Coat ELISA plates with OVA.
-
Perform serial dilutions of the collected sera and measure levels of OVA-specific IgG1 (a marker of Th2 response) and IgG2c (a marker of Th1 response in C57BL/6 mice).
-
The adjuvant effect is demonstrated by a significant increase in total IgG and a higher IgG2c/IgG1 ratio in the R848 group.
-
-
T-cell Response Analysis (ELISpot/ICS):
-
Restimulate isolated splenocytes in vitro with an OVA-derived peptide (e.g., SIINFEKL for CD8+ T cells) or whole OVA protein for 24-48 hours.
-
Quantify the number of IFN-γ-secreting cells using ELISpot or the percentage of IFN-γ+ T cells by ICS flow cytometry.
-
Expected Results
Compared to the "Antigen only" group, the "Antigen + R848" group should show:
-
Enhanced Antibody Titers: Significantly higher levels of OVA-specific total IgG.[11]
-
Th1 Skewing: A markedly increased ratio of IgG2c to IgG1, indicating a shift from a Th2- to a Th1-biased response.[11]
-
Potent T-cell Activation: A higher frequency of IFN-γ-producing, antigen-specific T cells in the spleen.[23][24]
Conclusion and Future Directions
Thiazoloquinolines and related imidazoquinolines, exemplified by R848, are indispensable tools in immunology research. They provide a reliable and potent method for activating TLR7 and TLR8, enabling the study of innate immune signaling, cytokine biology, dendritic cell maturation, and the development of adaptive immunity. The protocols outlined here provide a foundational framework for researchers to explore the immunomodulatory potential of these compounds. Future research will likely focus on developing next-generation agonists with improved safety profiles, more targeted delivery mechanisms, and synergistic combinations with other immunotherapies like checkpoint inhibitors to further harness the power of the innate immune system in treating disease.
References
-
InvivoGen. R848 (Resiquimod) - TLR7/8 Agonist. [Link]
-
InvivoGen. Resiquimod (R848) VacciGrade | sterile TLR7/TLR8 Agonist. [Link]
-
Kokatla, H. P., et al. (2014). Toll-like Receptor-8 Agonistic Activities in C2, C4, and C8 Modified Thiazolo[4,5-c]quinolines. ACS Medicinal Chemistry Letters, 5(5), 511–515. [Link]
-
Ayon, N. J., et al. (2023). AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV. Frontiers in Immunology, 14, 1260855. [Link]
-
Kushwaha, B., et al. (2020). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. RSC Medicinal Chemistry, 11(7), 765-781. [Link]
-
Stokes, R. J., et al. (2012). Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity. British Journal of Pharmacology, 166(5), 1641–1654. [Link]
-
ResearchGate. Cytokines secreted by PBMCs (Donor I) upon treatment with the different TLR7/8 agonist compounds (1 μM). [Link]
-
ResearchGate. Cytokines secreted by PBMCs stimulated by different TLR2/7, TLR7, TLR7/8 and TLR9 agonists. [Link]
-
ResearchGate. TLR8 and TLR7 agonistic potencies of the C2-alkyl thiazoloquinoline homologues. [Link]
-
ACS Medicinal Chemistry Letters. Recent Advances and Perspectives in Small-molecule TLR Ligands and Their Modulators. [Link]
-
Vorobyev, A., et al. (2018). Supramolecular assembly of Toll-like receptor 7/8 agonist into multimeric water-soluble constructs enables superior immune stimulation in vitro and in vivo. Bioconjugate Chemistry, 29(4), 1124–1135. [Link]
-
ResearchGate. PBMC stimulated with combinations of different TLR agonist and α-GC. [Link]
-
ResearchGate. Addition of adjuvant R848 to intranasal immunization enhances local and systemic in vivo proliferation. [Link]
-
Vasilakos, J. P., et al. (2000). Adjuvant activities of immune response modifier R-848: comparison with CpG ODN. Cellular Immunology, 204(1), 64-74. [Link]
-
Govindarajan, S., et al. (2015). Structure-based Ligand Design of Novel Human Toll-like Receptor 8 Agonists. Journal of Medicinal Chemistry, 58(23), 9193–9207. [Link]
-
ResearchGate. Addition of adjuvant R848 to intradermal immunization enhances ex vivo proliferation. [Link]
-
Salunke, D. B., et al. (2012). Determinants of Activity at Human Toll-like Receptors 7 and 8: Quantitative Structure–Activity Relationship (QSAR) of Diverse Heterocyclic Scaffolds. Journal of Medicinal Chemistry, 55(8), 3979–3992. [Link]
- Google Patents. US11357841B2 - Expansion of tumor infiltrating lymphocytes with potassium channel agonists and therapeutic uses thereof.
-
ResearchGate. How to stimulate PBMC-derived monocytes with TLR7 and TLR8 agonists?. [Link]
-
Xu, Y., et al. (2021). Costimulation of γδTCR and TLR7/8 promotes Vδ2 T-cell antitumor activity by modulating mTOR pathway and APC function. Journal for ImmunoTherapy of Cancer, 9(12), e003442. [Link]
-
ResearchGate. R848 and CT009 hyperactivate murine dendritic cells and promote T cell IFNγ responses. [Link]
-
ACS Publications. Determinants of Activity at Human Toll-like Receptors 7 and 8: Quantitative Structure–Activity Relationship (QSAR) of Diverse Heterocyclic Scaffolds. [Link]
-
Yang, D., et al. (2018). HMGN1 and R848 Synergistically Activate Dendritic Cells Using Multiple Signaling Pathways. Frontiers in Immunology, 9, 1373. [Link]
-
Aarntzen, E. H., et al. (2008). Maturation of monocyte-derived dendritic cells with Toll-like receptor 3 and 7/8 ligands combined with prostaglandin E2 results in high interleukin-12 production and cell migration. Cancer Immunology, Immunotherapy, 57(11), 1589–1597. [Link]
-
Slingluff, C. L., et al. (2011). Priming CD8+ T cells with dendritic cells matured using TLR4 and TLR7/8 ligands together enhances generation of CD8+ T cells retaining CD28. Blood, 117(24), 6543–6553. [Link]
-
Arens, K., et al. (2021). Blood DCs activated with R848 and poly(I:C) induce antigen-specific immune responses against viral and tumor-associated antigens. Journal for ImmunoTherapy of Cancer, 9(11), e003443. [Link]
-
Protocols.io. PBMC-07- Stimulation of human peripheral blood mononuclear cells with immobilized anti-CD3 and soluble anti-CD28 antibodies. [Link]
-
ResearchGate. Activators of TLR7/8 stimulate ASMCs indirectly via PBMCs. [Link]
Sources
- 1. Toll-like Receptor-8 Agonistic Activities in C2, C4, and C8 Modified Thiazolo[4,5-c]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Determinants of Activity at Human Toll-like Receptors 7 and 8: Quantitative Structure–Activity Relationship (QSAR) of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. invivogen.com [invivogen.com]
- 8. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Adjuvant activities of immune response modifier R-848: comparison with CpG ODN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 14. Imidazoquinoline Resiquimod (R-848), TLR7 and TLR8 ligand (NBP2-26231): Novus Biologicals [novusbio.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 17. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. HMGN1 and R848 Synergistically Activate Dendritic Cells Using Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Maturation of monocyte-derived dendritic cells with Toll-like receptor 3 and 7/8 ligands combined with prostaglandin E2 results in high interleukin-12 production and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
The Evolving Role of Thiazolo[4,5-c]quinolin-2-amine in Ion Channel Research: From Modulator to a Potential Imaging Scaffold
Introduction: Unveiling the Potential of a Novel Quinoline Derivative
The study of ion channels, integral membrane proteins that govern the flux of ions across cellular membranes, is fundamental to understanding a vast array of physiological and pathological processes. Small molecules that can selectively interact with these channels are invaluable tools for researchers in academia and the pharmaceutical industry. Among these, Thiazolo[4,5-c]quinolin-2-amine , also known by its designation SKA-56 , has emerged as a significant modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1. While its primary role to date has been as a channel agonist, its quinoline-based heterocyclic structure presents intriguing possibilities for its development as a molecular probe for ion channel studies.
This document provides a comprehensive overview of this compound, detailing its known functions and exploring its potential, yet currently unproven, application as a fluorescent probe. We will delve into the established methodologies for studying ion channels with small molecules and propose a forward-looking perspective on how this compound's scaffold could be leveraged for advanced imaging applications.
Part 1: this compound (SKA-56) as a KCa3.1 Channel Agonist
This compound is recognized in the scientific literature primarily for its activity as a positive modulator, or agonist, of the KCa3.1 potassium channel. These channels play crucial roles in regulating cell volume, proliferation, and migration in various cell types, including immune cells and endothelial cells.
Mechanism of Action as a Channel Modulator
As a KCa3.1 agonist, this compound potentiates the opening of the channel in the presence of intracellular calcium. This leads to an increased efflux of potassium ions from the cell, resulting in hyperpolarization of the cell membrane. This modulation of membrane potential can have significant downstream effects on cellular signaling and function. The precise binding site and the allosteric mechanism by which SKA-56 enhances channel activity are areas of ongoing research.
Part 2: The Untapped Potential as a Fluorescent Molecular Probe: A Scientific Caveat
A thorough review of the current scientific literature reveals a critical gap: there is no published evidence to suggest that this compound possesses intrinsic fluorescence properties that would allow its direct use as a molecular probe for imaging or sensing applications. While quinoline derivatives can be fluorescent, the specific photophysical characteristics of this compound, such as its excitation and emission spectra, quantum yield, and any potential changes in these properties upon binding to KCa3.1, have not been reported.
Therefore, the creation of detailed application notes and protocols for its use as a fluorescent probe would be speculative and not grounded in established scientific data. However, the core structure of this compound provides a valuable scaffold for the rational design of such probes.
Part 3: Conceptual Framework for Developing a this compound-Based Fluorescent Probe
Leveraging the known affinity of the this compound scaffold for the KCa3.1 channel, a potent and selective fluorescent probe could be developed. The general strategy involves covalently linking a suitable fluorophore to the core molecule.
Key Considerations for Probe Design:
-
Fluorophore Selection: The choice of fluorophore is critical and will depend on the desired photophysical properties, such as brightness, photostability, and spectral characteristics suitable for standard fluorescence microscopy setups.
-
Linker Chemistry: The linker connecting the fluorophore to the this compound core must be carefully chosen to avoid steric hindrance that could interfere with binding to the ion channel.
-
Preservation of Biological Activity: It is essential to ensure that the addition of the fluorophore and linker does not significantly diminish the affinity and selectivity of the parent molecule for the KCa3.1 channel.
The workflow for developing such a probe is visualized in the following diagram:
Caption: A typical workflow for a fluorescence-based high-throughput screen for ion channel modulators.
Conclusion and Future Directions
This compound (SKA-56) is a valuable pharmacological tool for studying the function of KCa3.1 potassium channels. While it is not currently established as a fluorescent molecular probe, its inherent affinity and selectivity for a specific ion channel make its core structure a highly promising starting point for the development of next-generation imaging agents. The synthesis of a fluorescently labeled version of this compound would provide researchers with a powerful new tool to visualize the subcellular localization, trafficking, and dynamics of KCa3.1 channels in living cells, thereby advancing our understanding of their role in health and disease. Future research should focus on the synthesis and characterization of such probes to unlock the full potential of this important molecular scaffold.
References
Due to the lack of direct evidence for "this compound" as a fluorescent probe, the following references provide context on the synthesis of related compounds, general principles of fluorescent probes for ion channels, and the known activity of SKA-56 as a channel modulator.
-
Synthesis of thiazolo[4,5-c]quinoline. PrepChem.com. [Link]
- Expansion of tumor infiltrating lymphocytes with potassium channel agonists and therapeutic uses thereof.
-
Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. MDPI. [Link]
-
Quinoline-based fluorescent small molecules for live cell imaging. PubMed. [Link]
-
Ion Channel Screening. Assay Guidance Manual - NCBI. [Link]
-
Fluorescent Probes to Image the KCa3.1 Channel in Tumor Cells. PMC - PubMed Central. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Thiazolo[4,5-c]quinolin-2-amine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the dedicated technical support guide for the synthesis of Thiazolo[4,5-c]quinolin-2-amine. This document is designed for researchers, medicinal chemists, and drug development professionals. Our goal is to provide a scientifically grounded resource that not only offers protocols but also explains the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.
Section 1: Synthesis Overview and Core Mechanism
The synthesis of the thiazolo[4,5-c]quinoline scaffold is a multi-step process that relies on the precise construction of the fused heterocyclic system. A common and reliable strategy involves the formation of the thiazole ring onto a pre-existing quinoline core. The key transformation is the intramolecular cyclization of a suitable precursor, typically derived from 3-amino-4-chloroquinoline or a related derivative.
The most prevalent pathway involves the reaction of a 3-amino-4-thiocyanoquinoline intermediate. The thiocyanate group (-SCN) serves as the electrophilic carbon source for the thiazole ring, while the adjacent amino group at the 3-position acts as the nucleophile to close the ring.
Plausible Reaction Pathway:
The synthesis often begins with a substituted isoquinoline, which is thiocyanated and then cyclized. For the target molecule, a similar quinoline-based pathway is employed. A key intermediate, 3-amino-4-thiocyanoquinoline, undergoes an acid-catalyzed intramolecular cyclization to yield the final 2-aminothiazolo[4,5-c]quinoline product.[1]
Caption: Proposed mechanism for the acid-catalyzed cyclization.
Section 2: Detailed Experimental Protocol
This protocol describes a representative method for the synthesis of the parent compound Thiazolo[4,5-c]quinoline, which can be adapted for the 2-amino derivative by selecting the appropriate starting materials as outlined in the mechanism above. This specific example is based on the cyclization of 3-amino-4-mercapto-quinoline with formic acid.[2]
Experimental Workflow Diagram:
Caption: General experimental workflow for synthesis.
Step-by-Step Methodology:
-
Reagents & Setup:
-
3-amino-4-mercapto-quinoline (0.1 mole)
-
100% Formic Acid (150 ml)
-
Sodium pyrosulfite (1.5 g)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
In a fume hood, combine 3-amino-4-mercapto-quinoline, formic acid, and sodium pyrosulfite in the round-bottom flask.[2]
-
Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully dilute the mixture with a solution of 800 ml water and 40 ml concentrated hydrochloric acid.
-
In an ice bath, slowly basify the solution to pH 10 using a concentrated sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract three times with an appropriate organic solvent (e.g., benzene or dichloromethane).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography.
-
Section 3: Troubleshooting Guide
Low yields and side product formation are common challenges in heterocyclic synthesis. This guide addresses the most frequently encountered issues.[3]
Troubleshooting Decision Tree:
Caption: A logical guide for troubleshooting common synthesis problems.
Common Problems and Solutions Table:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst/Reagents: Starting materials may have degraded or are of poor quality. 2. Insufficient Temperature: The activation energy for the cyclization is not being met.[3] 3. Poor Solubility: Reactants are not fully dissolved in the chosen solvent, limiting reactivity. | 1. Use fresh reagents. Verify the purity of starting materials via NMR or melting point. 2. Incrementally increase the reaction temperature in 10°C steps and monitor progress by TLC.[3] 3. Switch to a more polar solvent like DMF, DMSO, or NMP to improve solubility.[3] |
| Formation of Dark, Tarry Mixture | 1. Excessive Heat: High temperatures can cause decomposition and polymerization of reactants or products.[4] 2. Harsh Acidic Conditions: Strong acids can promote charring, a common issue in quinoline synthesis.[4] | 1. Reduce the reaction temperature. Consider using microwave irradiation for controlled, rapid heating to minimize degradation.[5] 2. Use the minimum effective amount of acid catalyst. If possible, explore milder catalytic systems. |
| Multiple Spots on TLC Plate | 1. Incomplete Reaction: A mix of starting material, intermediates, and product. 2. Side Reactions: Competing reaction pathways (e.g., intermolecular condensation) are occurring.[3] 3. Product Degradation: The desired product is forming but is unstable under the reaction conditions. | 1. Increase the reaction time and continue to monitor. 2. Optimize the temperature; side reactions often have different activation energies. Lowering the temperature may increase selectivity. 3. Monitor the reaction closely and stop it as soon as the starting material is consumed, before significant degradation occurs. |
| Difficulty in Product Isolation/Purification | 1. Product is Highly Polar: The product may be soluble in the aqueous phase during work-up. 2. Formation of Emulsion: Difficulty separating organic and aqueous layers during extraction. | 1. Use a more polar organic solvent for extraction (e.g., ethyl acetate, n-butanol) or perform continuous liquid-liquid extraction. 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Section 4: Frequently Asked Questions (FAQs)
Q1: How can I definitively confirm the structure and purity of my final this compound? A1: A combination of analytical techniques is essential.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure by showing the expected proton and carbon environments. Look for the characteristic shifts of the aromatic protons on the quinoline and thiazole rings.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of your molecule.
-
Melting Point (MP): A sharp melting point range is a good indicator of high purity. Compare your result to literature values if available.
-
LC-MS/HPLC: These techniques can provide a quantitative measure of purity.
Q2: My reaction is extremely slow, even at reflux. How can I safely increase the rate? A2: If increasing the temperature is causing degradation, consider alternative energy sources. Microwave-assisted synthesis is an excellent technique for accelerating intramolecular cyclizations.[5] The direct and rapid heating can significantly reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields by minimizing the formation of thermal decomposition byproducts.
Q3: Are there alternative synthetic routes if my precursor, 3-amino-4-thiocyanoquinoline, is unavailable or difficult to synthesize? A3: Yes, other strategies can be employed. One common alternative is the Hantzsch thiazole synthesis, which involves reacting an α-haloketone with a thioamide.[6] In this context, you could envision a pathway starting from a 3-amino-4-ketoquinoline derivative. Another approach involves the cyclization of thioureas with bromine in an inert solvent, a method known as the Hügershoff reaction.[5]
Q4: What are the best practices for purifying the crude product if recrystallization is ineffective? A4: If the crude product contains impurities with similar solubility to your desired compound, column chromatography is the preferred method.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A solvent system with a polarity that provides a retention factor (Rf) of ~0.3 for your product on a TLC plate is a good starting point. Common systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.
References
-
PrepChem. (n.d.). Synthesis of thiazolo[4,5-c]quinoline. PrepChem.com. [Link]
-
Saliou, C., et al. (2017). Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. Molecules, 22(9), 1393. National Center for Biotechnology Information. [Link]
-
Karminski-Zamola, G., & Jakopcic, K. (1976). Thiazoloisoquinolines: II. The Synthesis of Thiazolo[5,4-c]isoquinoline. Journal of Heterocyclic Chemistry, 13(2), 353-355. [Link]
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. PharmaGuideline. [Link]
-
Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. [Link]
-
Stevens, E. (2019, January 19). Synthesis of thiazoles. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Side product formation in the synthesis of Thiazolo[4,5-c]quinolin-2-amines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Thiazolo[4,5-c]quinolin-2-amines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Our goal is to provide practical, field-tested insights and troubleshooting strategies to help you navigate the common challenges associated with this synthesis, particularly the formation of unwanted side products. The advice herein is synthesized from established principles in heterocyclic chemistry, focusing on the common synthetic routes to related quinoline and thiazole systems.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthetic strategy and common challenges.
Q1: What are the principal synthetic routes to the Thiazolo[4,5-c]quinolin-2-amine core?
The construction of the this compound scaffold is typically achieved through a multi-step process that involves the sequential formation of the quinoline and thiazole rings. The most prevalent strategies involve:
-
Construction of a functionalized quinoline followed by thiazole ring annulation: This is a very common approach. It usually begins with the synthesis of a 3-amino-4-chloroquinoline or a related precursor. This intermediate is then subjected to reactions that build the thiazole ring, often involving a reaction with a thiocyanate source or a thioamide equivalent, followed by cyclization.
-
Hantzsch-type synthesis on a quinoline backbone: A variation of the classic Hantzsch thiazole synthesis can be adapted.[1][2] This involves reacting an α-haloketone (or equivalent electrophile) positioned on the quinoline ring with a thioamide or thiourea. The intramolecular cyclization and subsequent dehydration yield the fused thiazole ring.
The choice of route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Q2: What are the most common classes of side products I should anticipate?
Side product formation is a significant challenge that can impact yield and purification efficiency. The most frequently encountered byproducts include:
-
Incompletely Cyclized Intermediates: The final ring-closing step to form the thiazole can be sluggish, leading to the isolation of uncyclized thio-intermediates.
-
Isomeric Products: Depending on the precursors, regioisomers can form. For instance, if the quinoline precursor has multiple potential sites for cyclization, a mixture of thiazolo-quinoline isomers may result.[3]
-
Oxidation Products: The quinoline nitrogen and the aniline precursors are susceptible to oxidation, which can generate N-oxides or other oxidized species. The sulfur atom in thioamide intermediates can also be oxidized. Starting materials like 2-aminothiophenol are particularly prone to forming disulfide dimers.[3]
-
Hydrolysis Products: If the reaction involves nitrile or ester functionalities, harsh acidic or basic conditions can lead to their hydrolysis, forming carboxylic acids or amides.
-
Polymerization/Tar Formation: Highly reactive intermediates, especially under high heat, can lead to the formation of insoluble polymeric materials, significantly reducing the yield of the desired product.
Q3: How critical is the purity of my starting materials and solvents?
Paramount. The success of this multi-step synthesis is highly dependent on the quality of your reagents and reaction environment.
-
Starting Materials: Impurities in aniline or quinoline precursors can carry through the synthesis and complicate subsequent steps and purification. For example, oxidized anilines can inhibit catalyst activity in cross-coupling reactions or lead to colored impurities.[3] It is crucial to verify the purity of starting materials by NMR, LC-MS, or melting point analysis before commencing the synthesis.
-
Solvents: The presence of water can be detrimental, especially in steps involving organometallics or water-sensitive reagents. Using anhydrous solvents is often recommended to prevent hydrolysis of intermediates and reagents.[3]
Troubleshooting Guide: Side Product Formation
This section provides specific, actionable advice for problems encountered during the synthesis.
Problem 1: My final cyclization step is low-yielding, and I isolate a significant amount of an uncyclized intermediate.
Q: I've treated my 3-amino-4-thiocyanoquinoline intermediate with acid to induce cyclization, but the reaction stalls. What's causing this and how can I fix it?
A: This is a classic issue of incomplete electrophilic cyclization. The nitrogen of the 3-amino group must attack the carbon of the thiocyanate group. This process can be hindered by several factors.
Causality:
-
Insufficient Acid Strength/Concentration: The acid acts as a catalyst to protonate the nitrogen of the thiocyanate, making the carbon more electrophilic and susceptible to nucleophilic attack. If the acid is too weak or dilute, this activation is inefficient.
-
Poor Solubility: The starting material or intermediate may have poor solubility in the chosen solvent, limiting its availability for the reaction.
-
Steric Hindrance: Bulky substituents near the 3-amino group or on the quinoline backbone can sterically impede the necessary conformation for ring closure.
-
Low Temperature: The activation energy for the cyclization may not be met at the current reaction temperature.
Troubleshooting Protocol:
-
Verify Starting Material: Confirm the structure and purity of your pre-cyclization intermediate using ¹H NMR and LC-MS.
-
Optimize Acidity:
-
Increase the concentration of the acid (e.g., moving from 2M HCl to 6M HCl or concentrated HCl).
-
Consider switching to a stronger acid like polyphosphoric acid (PPA) or Eaton's reagent, which are excellent dehydrating and cyclizing agents for such transformations.
-
-
Adjust Solvent and Temperature:
-
If solubility is an issue, switch to a higher-boiling polar aprotic solvent like DMF or DMA and increase the temperature.
-
Microwave-assisted synthesis can be highly effective for driving difficult cyclizations to completion in shorter time frames.[4]
-
-
Monitor Progress: Use TLC or LC-MS to carefully monitor the reaction. If it stalls, a small, incremental increase in temperature (e.g., 10-20 °C) may be sufficient to push it to completion.
Problem 2: My LC-MS shows a peak with a mass 16 units higher than my expected product (M+16).
Q: I've synthesized my target this compound, but a significant impurity with a mass of [M+16] is present. What is this side product?
A: An M+16 peak is a strong indicator of an oxidation side product. The two most likely sites of oxidation in your target molecule are the quinoline nitrogen and the exocyclic amine, leading to an N-oxide or a nitroso/nitro derivative, respectively.
Causality:
-
Oxidizing Agents: The reaction may have been exposed to air for prolonged periods at high temperatures. Certain reagents, like some transition metal catalysts or older solvents containing peroxides, can also act as oxidants.
-
Inherent Instability: The quinoline nitrogen is basic and can be susceptible to oxidation, similar to pyridine.[5]
Troubleshooting and Mitigation Strategy:
-
Structural Confirmation: Try to isolate the byproduct and characterize it by NMR. An N-oxide formation will typically cause a significant downfield shift of the protons on the quinoline ring.
-
Reaction Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric oxygen. Degas your solvents before use, especially for high-temperature reactions.
-
Purification: These oxidized byproducts often have different polarities. Careful column chromatography can usually separate them from the desired product.
-
Reductive Workup: If N-oxide formation is confirmed and significant, you may be able to reduce it back to the desired product using a mild reducing agent like PPh₃ or Na₂S₂O₄ in a subsequent step.
Problem 3: I am observing two isomeric products that are very difficult to separate.
Q: My synthesis has produced two products with the same mass but different retention times on LC and distinct NMR spectra. How can I control the regioselectivity?
A: The formation of regioisomers is a common problem in the synthesis of fused heterocyclic systems. This typically arises when the quinoline precursor has two potential sites for the thiazole ring annulation.
Causality:
-
Ambiguous Precursor: The issue often originates from a preceding step. For example, if you are performing a reaction on a quinoline ring that has two similar reactive sites (e.g., two available positions for halogenation or nitration), you may generate a mixture of isomeric precursors that then carry through to the final step.
-
Reaction Conditions: In some cases, reaction conditions (temperature, catalyst, solvent) can influence the kinetic vs. thermodynamic control of the cyclization, leading to different isomeric ratios.
Troubleshooting and Mitigation Strategy:
-
Precursor Analysis: Go back one or two steps in your synthesis. Analyze the key quinoline intermediate by NMR to ensure it is a single, pure regioisomer before proceeding.
-
Directed Synthesis: If you are generating an isomeric mixture of precursors, you may need to redesign the synthesis to be more regioselective. This can involve using starting materials with blocking groups that direct the reaction to a single position. These blocking groups can then be removed later in the synthesis.
-
Copper-Mediated Cyclization: For certain intramolecular C-S bond formations to create the thiazole ring, copper-catalyzed methods have been shown to offer excellent regiocontrol, especially when starting with a strategically placed bromo-aniline derivative.[6]
-
Chromatography Optimization: If avoiding the formation of isomers is not possible, focus on optimizing the purification. Experiment with different solvent systems (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) or consider using a different stationary phase (e.g., alumina instead of silica) for column chromatography.
Visualizing Reaction Pathways and Problems
To better understand the synthetic process and potential pitfalls, the following diagrams illustrate key concepts.
General Synthetic Workflow
Caption: High-level workflow for this compound synthesis.
Mechanism of a Common Side Reaction: Isomer Formation
Caption: Competing reaction pathways leading to isomeric side products.
Troubleshooting Decision Tree
Caption: A logical workflow for troubleshooting poor reaction outcomes.
Summary Tables
Table 1: Common Side Products and Mitigation Strategies
| Side Product Class | Potential Cause | Analytical Signature (LC-MS) | Mitigation Strategy |
| Incomplete Cyclization | Low temperature, weak acid, poor solubility | M = Mass of Precursor | Increase temperature, use stronger acid (PPA), switch to a higher-boiling solvent (DMF), use microwave heating. |
| N-Oxide Formation | Air exposure at high temperature | M+16 | Conduct reaction under an inert (N₂/Ar) atmosphere; use degassed solvents. |
| Disulfide Dimer | Oxidation of thiol/thio-precursors | Approx. 2x Mass of Precursor | Use fresh starting materials; perform reaction under inert atmosphere.[3] |
| Isomeric Products | Non-regioselective reaction step | Same Mass, different RT/NMR | Redesign synthesis with blocking groups; use regioselective catalytic methods (e.g., Cu-catalyzed C-S coupling).[6] |
| Polymerization | Excessive heat, high concentration | Insoluble material, baseline "hump" in LC | Lower reaction temperature; use high-dilution conditions for cyclization steps.[7] |
References
- Benchchem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
- Kauffman, J. M., & Hewitt, J. F. (1973). THIAZOLOISOQUINOLINES: II. THE SYNTHESIS OF THIAZOLO[5,4-c]ISOQUINOLINE. Journal of Heterocyclic Chemistry, 10(5), 783-786.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
- National Institutes of Health. (n.d.). Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases.
- ResearchGate. (n.d.). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
- YouTube. (2025, February 5). Heterocyclic Synthesis/ Cyclization Reaction.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- NPTEL. (n.d.). Preparation and Properties of Quinoline.
- YouTube. (2019, January 19). synthesis of thiazoles.
- BenchChem. (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis.
- National Institutes of Health. (n.d.). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
Technical Support Center: Purification of Crude Thiazolo[4,5-c]quinolin-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of Thiazolo[4,5-c]quinolin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable heterocyclic scaffold in high purity. The following sections provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven techniques.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the work-up and purification of crude this compound.
Question 1: My crude product is a dark, tarry solid or oil. How can I effectively remove the colored impurities?
Answer:
This is a frequent challenge arising from polymerization or degradation of starting materials and intermediates, especially when reactions are performed at high temperatures. The key is to employ a multi-step approach, as a single method is often insufficient.
Causality: The intense color is typically due to high molecular weight, conjugated byproducts. These are often amorphous and can trap the desired product, making crystallization difficult.
Recommended Protocol:
-
Initial Solvent Wash (Trituration): Before attempting more complex methods, wash the crude material with a solvent in which the product has minimal solubility while the impurities are soluble.
-
Step 1: Place the crude solid in a flask. Add a small volume of a non-polar solvent like diethyl ether or hexanes.
-
Step 2: Stir or sonicate the suspension vigorously for 15-20 minutes.
-
Step 3: Filter the solid and wash with a fresh portion of the cold solvent. This will remove non-polar, "greasy" impurities.
-
-
Activated Charcoal Treatment: This is a classic and highly effective method for removing colored impurities.
-
Step 1: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, methanol, or a mixture of dichloromethane and methanol). Use a minimal amount of solvent to ensure saturation.
-
Step 2: Add activated charcoal (approx. 1-2% by weight relative to the crude product). Caution: Add charcoal cautiously to a hot solution to avoid bumping.
-
Step 3: Heat the mixture at reflux for 15-30 minutes.
-
Step 4: Perform a hot filtration through a pad of Celite® to remove the charcoal. This is a critical step; if the solution cools, the product may crystallize prematurely on the filter paper.
-
Step 5: Allow the clarified filtrate to cool slowly for recrystallization.
-
-
Silica Gel Plug Filtration: If the impurities are significantly more polar or non-polar than the product, a quick filtration over a short column ("plug") of silica gel can be effective.
-
Step 1: Pack a short, wide column or a fritted funnel with silica gel.
-
Step 2: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane with 1-2% methanol).
-
Step 3: Pass the solution through the silica plug, eluting with a slightly more polar solvent system that moves your product but retains the highly polar colored materials at the top of the plug.
-
Question 2: My TLC/HPLC analysis shows significant starting material remaining. What is the most efficient separation method?
Answer:
The presence of unreacted starting materials requires a purification technique that exploits the differences in physicochemical properties between the starting materials and the final product. For this compound, its basic nature is the most powerful handle for separation.
Causality: Incomplete reaction or non-optimized stoichiometry leads to leftover starting materials. Given that the product contains a basic 2-amino group and a quinoline nitrogen, its acid-base properties are distinct from many common precursors.
Primary Recommendation: Acid-Base Extraction
This classical technique is exceptionally effective for separating basic compounds like amines from neutral or acidic impurities.[1][2][3][4][5]
Detailed Protocol:
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash (Extraction of Base): Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously, venting frequently. The basic this compound will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer. Neutral or acidic starting materials will remain in the organic layer.
-
Separation: Allow the layers to separate and drain the aqueous layer (containing the protonated product) into a clean flask. Perform a second extraction on the organic layer with fresh 1M HCl to ensure complete recovery.
-
Backwash (Optional but Recommended): Wash the combined aqueous layers with a small amount of fresh organic solvent (DCM or EtOAc) to remove any trapped neutral impurities.
-
Neutralization and Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9), confirmed with pH paper. The neutral this compound will precipitate.
-
Isolation: Extract the regenerated neutral product back into an organic solvent (DCM or EtOAc) multiple times.
-
Final Work-up: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Purification Strategy Decision Tree
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of the crude product.
Sources
Technical Support Center: Overcoming Poor Solubility of Thiazolo[4,5-c]quinolin-2-amine Derivatives in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiazolo[4,5-c]quinolin-2-amine derivatives. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to address the significant challenge of poor aqueous solubility often encountered with this class of compounds during in vitro and in vivo assays. Our goal is to equip you with the knowledge and practical protocols to ensure your experimental results are accurate, reproducible, and reliable.
Understanding the Challenge: Why is Solubility Critical?
Poor aqueous solubility is a major hurdle in drug discovery, affecting over 70% of new chemical entities.[1] For this compound derivatives, which are often hydrophobic, this issue can lead to several experimental artifacts:
-
Underestimation of Potency: If a compound precipitates in the assay medium, its effective concentration at the target site is lower than the nominal concentration, leading to an underestimation of its true biological activity.[2][3]
-
Poor Reproducibility: Variability in compound precipitation between experiments can result in high data variability and poor reproducibility.[2]
-
False Negatives: Promising compounds may be prematurely discarded due to their apparent lack of activity, which is actually a consequence of their poor solubility.[2]
This guide will walk you through a systematic approach to identify, troubleshoot, and overcome these solubility-related challenges.
Troubleshooting Guide: A Stepwise Approach to Improving Solubility
When encountering poor solubility with your this compound derivatives, a systematic, multi-pronged approach is often the most effective. This section provides a logical workflow, from initial characterization to advanced formulation strategies.
Step 1: Characterize the Solubility of Your Compound
Before attempting to improve solubility, it's crucial to understand the baseline solubility of your compound in the specific aqueous buffer used for your assay.
Recommended Protocol: Kinetic Solubility Assay
This method mimics the conditions of many biological assays where a compound is introduced from a concentrated DMSO stock solution.[2]
-
Prepare a high-concentration stock solution of your this compound derivative in 100% dimethyl sulfoxide (DMSO), for example, at 10 mg/mL.
-
Add a small volume of the DMSO stock solution to your aqueous assay buffer to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubate the solution for a set period (e.g., 1-2 hours) at the assay temperature, with gentle agitation.
-
Visually inspect for any signs of precipitation.
-
Quantify the soluble fraction by centrifuging the sample to pellet any precipitate and measuring the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.
Step 2: Optimize the Assay Buffer
Simple modifications to the assay buffer can sometimes significantly improve the solubility of your compound.
pH Adjustment
Quinoline derivatives are often weak bases, and their solubility can be highly dependent on pH.[4][5][6][7] For this compound derivatives, which contain basic nitrogen atoms, adjusting the pH of the assay buffer can have a profound effect on solubility.
-
Principle: Lowering the pH of the buffer will protonate the basic nitrogen atoms on the quinoline and amine groups, forming a more water-soluble salt.
-
Recommendation: Systematically test the solubility of your compound across a range of physiologically relevant pH values (e.g., pH 6.0 to 7.4) to determine the optimal pH for your assay. Be mindful that significant deviations from physiological pH can impact cell health or enzyme activity.
Ionic Strength
The ionic strength of the buffer can also influence solubility through a phenomenon known as the "salting-out" effect.[4][5][6][7]
-
Principle: At high salt concentrations, water molecules are more engaged in solvating the salt ions, reducing their availability to solvate the compound of interest, which can decrease its solubility.
-
Recommendation: If your assay protocol allows, try reducing the buffer's ionic strength to see if it improves the solubility of your compound.
Step 3: Employ Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[8] Dimethyl sulfoxide (DMSO) is the most commonly used co-solvent in biological assays.[3][9]
DMSO Concentration
-
Principle: DMSO disrupts the hydrogen bonding network of water, creating a more favorable environment for solvating nonpolar molecules.
-
Recommendation: While a higher concentration of DMSO will generally lead to better solubility, it's crucial to keep the final concentration as low as possible to avoid solvent-induced artifacts. Many cell-based assays are sensitive to DMSO concentrations above 0.5% or 1%.[10][11] It is essential to determine the maximum tolerable DMSO concentration for your specific assay system.
| Co-solvent | Typical Final Concentration in Assay | Considerations |
| DMSO | 0.1% - 1% | Can be cytotoxic at higher concentrations.[11] |
| Ethanol | 0.1% - 1% | Can also exhibit cytotoxicity.[10] |
| Methanol | 0.1% - 1% | Generally more toxic than DMSO or ethanol.[12] |
Workflow for Optimizing Co-solvent Concentration
Caption: Decision workflow for using co-solvents.
Step 4: Advanced Formulation Strategies
If optimizing the buffer and using co-solvents are insufficient, more advanced formulation techniques can be employed.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14][15] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more water-soluble.[13][14][16][17]
-
Principle: The hydrophobic this compound derivative partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the complex.[14]
-
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Recommendation: Prepare a stock solution of your compound in a solution of cyclodextrin (e.g., 10-40% w/v HP-β-CD in water or buffer). This can often replace the need for organic co-solvents. Studies have shown that β-cyclodextrin has minimal effects on cell-based assays at various concentrations.[10]
Protocol for Preparing a Cyclodextrin Formulation
-
Prepare a solution of HP-β-CD in your assay buffer (e.g., 20% w/v).
-
Add your this compound derivative to the cyclodextrin solution at the desired concentration.
-
Sonicate or vortex the mixture until the compound is fully dissolved. Gentle heating may be required.
-
Sterile filter the solution before use in cell-based assays.
Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations can be an effective strategy, particularly for in vivo studies.[1][8] These systems can include simple oil solutions, self-emulsifying drug delivery systems (SEDDS), and liposomes.
-
Principle: These formulations solubilize the compound in a lipid phase, which can then be dispersed in an aqueous medium.[8]
-
Recommendation: This is a more complex approach and is typically reserved for later-stage preclinical development.
Frequently Asked Questions (FAQs)
Q1: I've dissolved my this compound derivative in DMSO, but it precipitates when I add it to my aqueous assay buffer. What should I do?
A1: This is a common problem known as "DMSO crash-out." It occurs when the compound is soluble in the high-concentration DMSO stock but not in the final aqueous assay medium with a low percentage of DMSO.
-
Immediate Steps:
-
Lower the final assay concentration: This is the simplest solution if your experiment allows for it.
-
Increase the final DMSO concentration: Test the tolerance of your assay to slightly higher DMSO levels (e.g., from 0.5% to 1.0%).
-
Change the dilution method: Instead of adding the DMSO stock directly to the final volume of buffer, try a serial dilution method in buffer that already contains the final DMSO concentration.
-
-
Advanced Solutions:
Q2: Can the poor solubility of my compound affect its interaction with the target protein in an enzyme assay?
A2: Absolutely. If the compound precipitates, the actual concentration available to interact with the enzyme is reduced, leading to an artificially high IC50 value.[2] Furthermore, compound aggregates can sometimes nonspecifically inhibit enzymes, leading to false-positive results. It is crucial to ensure your compound is fully solubilized at all concentrations tested in your dose-response experiments.
Q3: Are there any structural modifications I can suggest to my chemistry colleagues to improve the solubility of this series of compounds?
A3: Yes, medicinal chemistry strategies can be employed to improve the physicochemical properties of a lead series. For this compound derivatives, consider suggesting the following:
-
Introduce polar functional groups: Adding small, polar groups like hydroxyl (-OH), methoxy (-OCH3), or small amines can increase hydrophilicity and improve aqueous solubility.
-
Incorporate ionizable groups: Adding a basic amine or an acidic carboxylic acid can allow for salt formation, which is a common and effective way to increase solubility.[18]
-
Break up planarity: Large, flat aromatic systems tend to have poor solubility due to efficient crystal packing. Introducing substituents that disrupt this planarity can improve solubility.
Q4: How can I visually confirm if my compound is soluble in the assay plate?
A4: A simple method is to use a light microscope to inspect the wells of your assay plate. Precipitated compounds will often appear as small, needle-like crystals or an amorphous solid. You can also use techniques like dynamic light scattering (DLS) to detect the presence of sub-visible aggregates.
Decision Tree for Solubility Troubleshooting
Caption: Troubleshooting flowchart for solubility issues.
By following the structured approach outlined in this guide, you can effectively diagnose and overcome the solubility challenges associated with this compound derivatives, leading to more accurate and reliable data in your research and development efforts.
References
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Holm, R., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894. [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]
-
Olatunji, I. (2025, July 10). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Warkentin, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 635. [Link]
-
Avdeef, A., et al. (1998). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research, 15(2), 209-217. [Link]
-
ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]
-
Homayun, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(6), 1269. [Link]
-
Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Holm, R., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894. [Link]
-
Scilit. (n.d.). Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. Scilit. [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 589. [Link]
-
ResearchGate. (2019, September). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. [Link]
-
Vietnam National University. (n.d.). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Vietnam National University Journal of Science: Medical and Pharmaceutical Sciences. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. researchgate.net [researchgate.net]
- 12. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 13. Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. scilit.com [scilit.com]
- 18. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Troubleshooting low bioactivity of synthesized "Thiazolo[4,5-c]quinolin-2-amine" batches
Answering the call of the modern drug discovery lab, this Technical Support Center provides a focused resource for researchers, scientists, and drug development professionals working with "Thiazolo[4,5-c]quinolin-2-amine." Low or inconsistent bioactivity in newly synthesized batches is a frequent and costly roadblock. As a Senior Application Scientist, my goal is to provide a logical, experience-driven framework to diagnose and resolve these issues efficiently. This guide moves beyond simple checklists to explain the scientific rationale behind each troubleshooting step, ensuring a robust and reproducible workflow.
Technical Support Guide: this compound
This guide is structured as a series of questions that mimic a real-world troubleshooting process. We begin with the broad problem of low bioactivity and progressively narrow the focus to specific experimental areas.
Part 1: Core Troubleshooting Workflow
Q1: My synthesized batch of this compound shows significantly lower bioactivity than expected. What are the primary areas to investigate?
When facing a discrepancy between expected and observed biological activity, it's crucial to approach the problem systematically. The issue almost always resides within one of three domains: the compound itself, its structural integrity, or the biological assay used for testing. A common mistake is to immediately blame the synthesis without ruling out other, simpler-to-diagnose factors.
The workflow below outlines the logical progression for troubleshooting. Start by confirming the identity and purity of your compound. If analytical data is perfect, investigate more subtle structural issues like isomerism or degradation. Only after confirming that you have the correct, stable molecule in your assay should you turn a critical eye to the bioassay protocol itself.
Caption: Initial troubleshooting workflow for low bioactivity.
Q2: How do I definitively confirm the chemical identity and purity of my synthesized this compound?
Before investing time in complex biological repeats, a rigorous confirmation of your compound's identity and purity is essential. A single, potent impurity or a deviation from the expected structure is the most common cause of activity loss. The following protocol outlines a standard, comprehensive analytical workflow.
-
Visual Inspection & Solubility: Visually inspect the sample. Note the color and physical state. Test solubility in a common solvent like DMSO. The compound should dissolve completely, leaving no particulates. Incomplete solubility is an immediate red flag for impurities or salt forms.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive first pass. Run the sample on a silica plate against your starting materials. A single, well-defined spot is desired. Multiple spots indicate impurities.
-
High-Performance Liquid Chromatography (HPLC/UPLC): This is the gold standard for purity assessment.
-
Method: Use a C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid or TFA.
-
Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) and ideally, use a Diode Array Detector (DAD) to check for peak homogeneity.
-
Acceptance Criteria: A pure compound should yield a single major peak, integrating to >95% of the total peak area.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the molecular weight of your main HPLC peak.
-
Method: Use electrospray ionization in positive mode (ESI+).
-
Expected Result: Look for the [M+H]⁺ ion. For this compound (C₁₀H₇N₃S), the expected monoisotopic mass is 201.04. The observed m/z should be 202.05.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive structural confirmation.
-
¹H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). The number of protons, their splitting patterns (singlet, doublet, etc.), and chemical shifts must match the expected structure. Pay close attention to the aromatic region.
-
¹³C NMR: Acquire a carbon NMR spectrum. The number of unique carbon signals should correspond to the structure.
-
-
Elemental Analysis (C, H, N, S): This provides the empirical formula of the compound. The experimentally determined percentages of each element should be within ±0.4% of the calculated theoretical values.
| Analytical Technique | Expected Result for Pure Compound | Common Problem Indication |
| HPLC/UPLC | Single peak >95% purity | Multiple peaks, broad peaks, or low purity percentage |
| LC-MS | [M+H]⁺ peak at m/z 202.05 | Presence of other masses indicating impurities or degradation |
| ¹H NMR | Correct number of protons, chemical shifts, and splitting | Unexplained peaks, broadened signals, incorrect integration |
| Elemental Analysis | Experimental % within ±0.4% of theoretical | Values outside the acceptable range, suggesting impurities or solvent |
Q3: My analytical data (NMR, MS) looks correct, but the bioactivity is still low. Could isomerism be the issue?
Yes, absolutely. This is a sophisticated and often overlooked problem. The fusion of the thiazole ring to the quinoline core can occur in several different ways, leading to regioisomers. While these isomers have the exact same mass (and thus are indistinguishable by MS) and may have very similar ¹H NMR spectra, their three-dimensional shapes are different. This can lead to a dramatic loss of interaction with the biological target.[1][2]
The synthesis of quinoline-based heterocycles often requires careful control of regioselectivity, and different synthetic strategies can favor different isomers.[3][4] For example, the cyclization step can be directed by the electronic or steric nature of substituents on the aniline precursor.[3]
Caption: Regioisomers of Thiazolo-Quinoline.
If you suspect an isomeric mixture or the formation of the wrong isomer, more advanced techniques are required.
-
2D NMR Spectroscopy:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool. It shows correlations between protons and carbons that are 2 or 3 bonds away. By carefully analyzing the long-range couplings between protons on one ring and carbons on the other, you can unambiguously determine the connectivity and confirm the fusion pattern of the heterocyclic system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding. This can help confirm the spatial arrangement of substituents and confirm the overall structure.
-
-
Comparison to Literature Data: Scour the literature for reported analytical data (especially ¹³C NMR shifts and HMBC correlations) for all possible isomers of your compound.[1][2][5] A direct comparison can often provide a definitive answer.
-
X-ray Crystallography: If you can grow a suitable single crystal of your compound, this technique provides an unequivocal 3D structure and is the ultimate arbiter in cases of ambiguous isomerism.
Q4: What are common synthetic pitfalls that can lead to impurities or low yields for this compound?
The synthesis of fused heterocyclic systems can be challenging. Many classical methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, use harsh acidic and oxidative conditions that can lead to side reactions and tar formation.[3][6]
-
Starting Material Quality: The synthesis often starts from a substituted aniline, such as 3-amino-4-mercapto-quinoline.[7] The purity and stability of this precursor are critical. Mercaptans are prone to oxidation to disulfides, which would fail to cyclize correctly. Ensure the precursor is pure and stored under inert gas if necessary.
-
Reaction Control: Many quinoline syntheses are highly exothermic.[3] Poor temperature control can lead to polymerization and the formation of intractable tars, significantly reducing yield and complicating purification. The slow addition of reagents and efficient stirring are crucial.
-
Side Reactions: Depending on the specific route, side reactions like self-condensation of reactants or intermediates can compete with the desired cyclization.[3]
-
Purification Challenges: Crude products from these types of reactions are often highly impure.[6] Purification may require more than simple recrystallization. Column chromatography on silica or alumina, or even preparative HPLC, might be necessary to isolate the desired product in high purity.
Q5: Could my compound be degrading during storage or in the bioassay medium? How can I test for stability?
Compound stability is a critical, often-underestimated parameter. Many heterocycles can be sensitive to pH, light, or enzymatic activity in biological media. Degradation in the assay plate can lead to a time-dependent loss of active compound, resulting in artificially low potency or activity.
-
Prepare Solutions: Prepare a solution of your this compound in the final bioassay buffer (including all additives like serum, if applicable) at the highest concentration used in your experiments. Also prepare a control sample in a stable solvent like DMSO or acetonitrile.
-
Incubation: Incubate the bioassay buffer sample at the temperature of your assay (e.g., 37°C).
-
Time Points: Take aliquots at several time points (e.g., T=0, 1h, 4h, 24h). Immediately quench any potential enzymatic activity by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: Analyze all samples by HPLC or LC-MS.
-
Data Evaluation: Compare the peak area of the parent compound at each time point relative to T=0. A significant decrease (>10-15%) in the parent peak area over the course of the assay incubation time indicates a stability issue. Look for the appearance of new peaks, which correspond to degradation products.
| Time Point | Peak Area (Parent Compound) | % Remaining | New Peaks Observed (m/z) |
| T = 0 h | 1,500,000 | 100% | None |
| T = 1 h | 1,485,000 | 99% | None |
| T = 4 h | 1,425,000 | 95% | m/z 218.0 (minor) |
| T = 24 h | 1,200,000 | 80% | m/z 218.0 (major) |
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is a general synthetic route for this compound?
A common and direct approach involves the cyclization of a pre-formed quinoline precursor. One reported method starts with 3-amino-4-mercapto-quinoline. This intermediate is then refluxed with a reagent that provides the final carbon atom of the thiazole ring. For example, refluxing with formic acid can yield the parent thiazolo[4,5-c]quinoline.[7] To obtain the 2-amino derivative, a different cyclizing agent, such as cyanogen bromide, would be used.
FAQ 2: What are the known or predicted biological targets for this compound and related structures?
The thiazolo-quinoline and related thiazolo-quinazoline scaffolds are privileged structures in medicinal chemistry. They are frequently investigated as inhibitors of protein kinases due to their structural similarity to the ATP molecule.[2] Specific kinase families that have been targeted with these scaffolds include CDK5, GSK-3, DYRK1A, and c-KIT.[4][5][8] Beyond kinase inhibition, compounds with this core have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][10][11]
FAQ 3: Are there any specific handling or solubility issues I should be aware of?
Like many flat, aromatic heterocyclic compounds, this compound is likely to have low aqueous solubility.
-
Stock Solutions: Prepare high-concentration stock solutions in 100% DMSO. Store these stocks at -20°C or -80°C to maximize long-term stability.
-
Aqueous Dilutions: When diluting the DMSO stock into aqueous assay buffers, do so serially and ensure the final concentration of DMSO is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.
-
Precipitation: After diluting into aqueous buffer, visually inspect the solution for any signs of precipitation (cloudiness, particulates). Compound precipitation is a common cause of poor data reproducibility and low observed activity. If precipitation occurs, you may need to lower the top concentration of your assay or add a solubilizing agent, if compatible with your assay.
References
-
PrepChem.com. (n.d.). Synthesis of thiazolo[4,5-c]quinoline. Retrieved from [Link]
-
Muscia, K. C., Bollini, M., & Bruno, A. M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Illustration of the synthesis of bioactive thiazolo[4,5-b]quinoxalin-2(3H)-one derivatives 2–5. Retrieved from [Link]
-
Ouk, S., et al. (2018). Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ) -one. Retrieved from [Link]
-
MDPI. (2024). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. Retrieved from [Link]
-
PMC - NIH. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases. Retrieved from [Link]
-
SpringerLink. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis and biologically and pharmaceutically active quinoline and its analogues. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Dihydrothiazolo(4,5-f)quinolin-2-amine. Retrieved from [Link]
-
MDPI. (2018). Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. Retrieved from [Link]
-
MDPI. (n.d.). 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. Retrieved from [Link]
-
ResearchGate. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Retrieved from [Link]
-
NIH. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]
-
RSC Publishing. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]
-
MDPI. (n.d.). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Retrieved from [Link]
-
PMC - NIH. (n.d.). Editorial: Emerging heterocycles as bioactive compounds. Retrieved from [Link]
-
Biopolymers and Cell. (2021). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Retrieved from [Link]
-
Axsyn. (n.d.). This compound;143667-61-2. Retrieved from [Link]
-
PMC - NIH. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. Retrieved from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 2-Propylthiazolo[4,5-c]quinolin-4-amine (HMDB0245307). Retrieved from [Link]
-
ResearchGate. (n.d.). THIAZOLOISOQUINOLINES: II. THE SYNTHESIS OF THIAZOLO[5,4-c]ISOQUINOLINE. Retrieved from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
ResearchGate. (2024). Heterocyclic Compounds: A Study of its Biological Activity. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A Review: Biological Importance of Heterocyclic Compounds. Retrieved from [Link]
-
PMC. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation [mdpi.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Solution Stability of Thiazolo[4,5-c]quinolin-2-amine
Welcome to the technical support guide for Thiazolo[4,5-c]quinolin-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. Ensuring the chemical integrity of your experimental compounds is paramount for reproducible results and the successful development of novel therapeutics. This guide offers a structured approach to understanding potential stability issues, troubleshooting common problems, and implementing proactive strategies to mitigate degradation.
Understanding the Instability of this compound
This compound belongs to the class of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals.[1] Its structure, featuring an electron-rich aromatic system with a primary exocyclic amine, presents inherent stability challenges. The primary degradation pathways are typically oxidation and photodegradation, influenced by factors such as pH, solvent, light, and temperature.[2]
The exocyclic amine and the nitrogen atoms within the heterocyclic rings are susceptible to oxidation, which can lead to the formation of N-oxides or colored degradation products.[3] This process can be initiated by atmospheric oxygen, trace metal ions, or exposure to light, which generates reactive radical species.[4]
Diagram: Potential Degradation Hotspots
The following diagram illustrates the areas on the this compound molecule that are most susceptible to chemical degradation.
Caption: Key sites on the molecule susceptible to degradation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling of this compound solutions in a question-and-answer format.
Q1: Why did my clear this compound solution turn yellow or brown?
A: Discoloration is a classic indicator of chemical degradation, particularly for quinoline-based structures.[2] The two most likely causes are:
-
Oxidation: The aromatic amine group is susceptible to oxidation from dissolved oxygen in the solvent or trace metal contaminants, forming colored impurities.
-
Photodegradation: The quinoline ring system is photosensitive. Exposure to ambient or UV light can induce reactions that produce colored byproducts.[2]
Troubleshooting Steps:
-
Prepare Fresh: Always start with a freshly prepared solution.
-
Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil.
-
De-gas Solvents: For sensitive experiments, sparge your solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound to remove dissolved oxygen.
Q2: I'm seeing new peaks in my HPLC/LC-MS analysis that weren't there before. What are they?
A: The appearance of new peaks is a definitive sign of degradation. These peaks represent newly formed chemical entities. A properly developed, stability-indicating HPLC method is designed to separate the parent compound from these degradation products.[5]
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: To understand what these peaks might be, a forced degradation study is recommended.[6][7] This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) to generate the likely degradants. This helps in co-elution confirmation and peak tracking in your stability studies. See Protocol 4.1 for a detailed methodology.
-
Analyze with Mass Spectrometry (LC-MS): If available, LC-MS is a powerful tool to obtain the mass of the unknown peaks, providing crucial clues to their structure.[8]
Q3: Why has the measured concentration or biological activity of my compound decreased over time?
A: A loss of potency is a direct consequence of the degradation of the active pharmaceutical ingredient (API).[6] As the parent molecule degrades, its concentration decreases, leading to diminished or inconsistent results in biological assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound activity.
Proactive Strategies for Enhancing Stability
To prevent degradation, a systematic approach to solution preparation and storage is necessary.
Solvent, pH, and Buffer Selection
The stability of amine-containing compounds is often pH-dependent.[2] In acidic conditions (pH < pKa), the primary amine will be protonated (-NH3+), which is generally less susceptible to oxidation than the free base (-NH2). However, extreme pH values can promote hydrolysis.
| Parameter | Recommendation | Rationale |
| Primary Solvent | DMSO (for stock), Acetonitrile | DMSO is a good solubilizing agent. Acetonitrile is often used in analytical dilutions and is less reactive than methanol. |
| Aqueous Buffer | Citrate or Acetate Buffer (pH 4-6) | Mildly acidic conditions can protonate the exocyclic amine, increasing its stability against oxidation.[9] |
| Avoid | Phosphate Buffers, High pH Buffers (>8) | Phosphate can sometimes interact with small molecules. Basic conditions deprotonate the amine, making it more prone to oxidation. |
Environmental Controls
-
Temperature: Store stock solutions at -20°C or -80°C to significantly slow the rate of degradation. For working solutions, keep them refrigerated (2-8°C) when not in use.
-
Light: Always use amber vials or light-blocking containers. Minimize exposure of solutions to ambient light during experiments.[2]
-
Atmosphere: For long-term storage or highly sensitive applications, consider aliquoting solutions into vials, purging the headspace with an inert gas like argon or nitrogen before sealing, and storing frozen. This minimizes exposure to both oxygen and moisture.
Use of Excipients
-
Antioxidants: If oxidative degradation is confirmed to be the primary issue, the addition of an antioxidant may be beneficial. Common choices include Butylated Hydroxytoluene (BHT) or Ascorbic Acid at low concentrations (e.g., 0.01-0.1%). Note: Always run a control to ensure the antioxidant does not interfere with your assay.
-
Chelating Agents: To mitigate metal-catalyzed oxidation, adding a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can be effective.
Experimental Protocols for Stability Assessment
Protocol 4.1: Forced Degradation Study
A forced degradation or "stress testing" study is essential to identify likely degradation products and establish a stability-indicating analytical method.[10][11] The goal is to achieve 10-20% degradation of the parent compound.[7]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in Acetonitrile)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
pH meter
Procedure:
-
Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of purified water.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C. Sample at t=0, 2, 8, and 24 hours. Neutralize samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C. Sample at t=0, 2, 8, and 24 hours. Neutralize samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature, protected from light. Sample at t=0, 2, 8, and 24 hours.
-
Thermal Degradation: Incubate a vial of the stock solution at 80°C. Sample at t=0, 8, 24, and 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution (in a clear vial) to a photostability chamber with a light source providing both UV and visible light (as per ICH Q1B guidelines). Place a control sample wrapped in foil next to it. Sample at t=0, 8, and 24 hours.
-
Analysis: Analyze all samples by a suitable HPLC method (see Protocol 4.2). Compare the chromatograms to identify new peaks and the decrease in the parent peak area.
Protocol 4.2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent this compound from its degradation products generated during the forced degradation study.
Initial Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm (or PDA scan 200-400 nm)
-
Injection Volume: 10 µL
Method Validation:
-
Inject a mixture of all stressed samples (acid, base, oxidative, etc.).
-
The method is considered "stability-indicating" if the parent peak is resolved from all degradation peaks with a resolution of >1.5.
-
Peak purity analysis using a PDA detector should be performed on the parent peak in the presence of its degradants to ensure it is not co-eluting with any impurities.
References
-
Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. Available at: [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. (2022-10-18). Available at: [Link]
-
Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. National Institutes of Health (NIH). Available at: [Link]
-
Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PMC - NIH. Available at: [Link]
-
General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1. ResearchGate. Available at: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC - PubMed Central. Available at: [Link]
-
Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. MDPI. Available at: [Link]
-
Bacterial degradation of monocyclic aromatic amines. Frontiers. Available at: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. (2022-04-18). Available at: [Link]
-
Bacterial degradation of monocyclic aromatic amines. ResearchGate. (2025-08-06). Available at: [Link]
-
Amazing Stability of Phosphate-Quaternary Amine Interactions. PMC - NIH. (2008-10-01). Available at: [Link]
-
Forced Degradation Studies. MedCrave online. (2016-12-14). Available at: [Link]
-
4,5-Dihydrothiazolo(4,5-f)quinolin-2-amine. PubChem. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. (2025-08-06). Available at: [Link]
-
Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. (2022-10-19). Available at: [Link]
-
This compound;143667-61-2. Axsyn. Available at: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. (2020-05-26). Available at: [Link]
-
Showing metabocard for 2-Propylthiazolo[4,5-c]quinolin-4-amine (HMDB0245307). HMDB. (2021-09-10). Available at: [Link]
-
Thiazolo[4,5-b]quinolin-2-amine. ChemBK. Available at: [Link]
-
Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. (2025-03-24). Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. acdlabs.com [acdlabs.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Navigating Unexpected Outcomes in Thiazolo[4,5-c]quinolin-2-amine Experiments
Welcome to the dedicated technical support center for researchers working with Thiazolo[4,5-c]quinolin-2-amine and its analogs. This guide is designed to be a practical resource for troubleshooting common and unexpected issues encountered during the synthesis, purification, characterization, and biological evaluation of this important class of heterocyclic compounds. My aim is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your research.
Part 1: Troubleshooting Guide for Synthesis and Purification
The synthesis of this compound, while based on established chemical principles, can present several challenges. Below are common problems and their potential solutions.
Question 1: My reaction yield for this compound is consistently low or I am not getting any product.
Low yields in heterocyclic synthesis are a frequent issue. A systematic approach to troubleshooting is often the most effective.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Purity of Starting Materials | Impurities in the starting materials, particularly the α-haloketone precursor or thiourea, can lead to unwanted side reactions and inhibit the formation of the desired product.[1] | Ensure the purity of your starting materials. Recrystallize or purify them if necessary. For thiourea, use a high-purity grade. |
| Suboptimal Reaction Conditions | Temperature, reaction time, and solvent are critical parameters in the Hantzsch thiazole synthesis.[1][2] | Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C). However, excessive heat can promote side reactions.[2] Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Solvent: While ethanol or methanol are commonly used, aprotic solvents like DMF might be more effective for certain substrates.[2] |
| Instability of Reactants or Product | The α-haloketone precursor can be unstable. The final product may also be sensitive to the workup conditions. | Use freshly prepared or properly stored α-haloketone. For workup, avoid harsh acidic or basic conditions if product instability is suspected. A neutral workup is often preferable. |
| Incorrect Stoichiometry | An incorrect ratio of reactants can lead to incomplete conversion or the formation of byproducts. | While the stoichiometry is 1:1, a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the α-haloketone.[3] |
Experimental Protocol: A Plausible Synthesis of this compound
Step 1: Synthesis of the α-halo-quinolinone precursor (Illustrative)
A suitable precursor would be 4-chloro-1H-quinolin-2-one. The synthesis of such precursors can be complex and is beyond the scope of this immediate guide, but generally involves multi-step sequences starting from substituted anilines.
Step 2: Hantzsch Thiazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-halo-quinolinone precursor (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Thiourea: Add thiourea (1.1-1.5 equivalents) to the solution.[3]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux in ethanol) for a period determined by TLC monitoring (typically 2-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, it may be the hydrochloride salt of the product.[3]
-
Pour the reaction mixture into a beaker containing a dilute solution of a weak base, such as 5% sodium carbonate, to neutralize the hydrohalic acid formed and precipitate the free amine.
-
Stir for 15-30 minutes.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether.
-
Dry the solid under vacuum to obtain the crude this compound.
-
Question 2: I am observing a significant amount of a dark, tarry byproduct in my reaction mixture.
Tar formation is a common issue in quinoline synthesis, often due to harsh acidic or oxidizing conditions causing polymerization of reactants and intermediates.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Excessive Heat | High reaction temperatures can promote polymerization and decomposition. | Maintain a controlled and moderate reaction temperature. If the reaction is exothermic, ensure efficient cooling. |
| Highly Acidic Conditions | Strong acids can catalyze polymerization reactions. | If possible, perform the reaction under neutral or mildly basic conditions. The Hantzsch synthesis itself generates hydrohalic acid, which can be neutralized during workup. |
| Oxidation of Starting Materials or Product | The quinoline ring system can be susceptible to oxidation, leading to colored byproducts. | Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Question 3: How do I effectively purify crude this compound?
The crude product from the Hantzsch synthesis may contain unreacted starting materials, byproducts, and the tarry material mentioned above.
Purification Strategies:
| Method | Description | Considerations |
| Recrystallization | Dissolve the crude product in a hot solvent in which it has good solubility and allow it to cool slowly to form crystals, leaving impurities in the mother liquor. | Suitable solvents might include ethanol, isopropanol, or a mixture of solvents like ethanol/water or DMF/water. The choice of solvent will depend on the specific solubility profile of your compound. |
| Column Chromatography | Separate the compound based on its polarity using a stationary phase (e.g., silica gel) and a mobile phase (a mixture of solvents).[6] | A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point for the elution of aminothiazole derivatives.[6] |
| Acid-Base Extraction | The basic amine group on your compound allows for selective extraction. | Dissolve the crude mixture in an organic solvent (e.g., dichloromethane). Extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove neutral impurities. Basify the aqueous layer (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. |
| Precipitation with an Anti-solvent | Dissolve the crude product in a good solvent (e.g., DMSO or DMF) and then add an "anti-solvent" in which the product is insoluble (e.g., water) to precipitate the purified compound. | This method is often quick but may not provide as high a purity as recrystallization or chromatography. |
Part 2: FAQs for Characterization and Biological Assays
Synthesis & Characterization
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
Predicting exact chemical shifts can be challenging without an experimental spectrum of the authentic compound. However, based on the structures of similar 2-aminothiazole and quinoline derivatives, we can estimate the expected regions for the key signals.
| Proton (1H) | Expected Chemical Shift (ppm) | Carbon (13C) | Expected Chemical Shift (ppm) |
| Aromatic protons on the quinoline ring | 7.0 - 8.5 | Aromatic carbons of the quinoline ring | 115 - 150 |
| Thiazole proton | 6.5 - 7.5 | Thiazole carbons | 100 - 170 |
| -NH2 protons | 5.0 - 7.0 (broad singlet) | Carbon attached to the amino group (C2) | 165 - 175 |
Note: These are estimated values and can vary depending on the solvent and substitution pattern.
Q2: My NMR spectrum shows unexpected signals. What could they be?
Unexpected signals could arise from several sources:
-
Residual Solvents: Peaks from solvents used in the reaction or purification (e.g., ethanol, ethyl acetate, DMSO).
-
Isomeric Byproducts: The Hantzsch synthesis can sometimes yield isomeric iminothiazoline byproducts, especially under acidic conditions.[2][7]
-
Unreacted Starting Materials: Check for signals corresponding to your α-halo-quinolinone precursor or thiourea.
-
Degradation Products: If the compound is unstable, you may see signals from its degradation products. 2-aminothiazoles have been reported to be unstable in DMSO stock solutions over time.[8]
Biological Assays
Q3: My this compound precipitates when I add it to my aqueous assay buffer. How can I resolve this?
Poor aqueous solubility is a common challenge for many heterocyclic compounds.[9]
Troubleshooting Steps:
-
Determine the Kinetic Solubility: Before conducting your assay, determine the concentration at which your compound starts to precipitate in the final assay buffer. This can be done by preparing serial dilutions and visually inspecting for turbidity or by using a nephelometer.[10]
-
Optimize the Solvent System:
-
DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and can also promote precipitation upon dilution.[11][12]
-
Alternative Solvents: If DMSO is problematic, consider other solvents like ethanol, though you must test their compatibility with your assay.[13]
-
-
Use a Surfactant or Excipient: In some cases, adding a small amount of a non-ionic surfactant like Tween® 80 or an excipient like cyclodextrin to the assay buffer can help to keep the compound in solution.[9]
-
pH Adjustment: The solubility of compounds with amine groups can be pH-dependent. If your assay allows, you may be able to slightly adjust the pH of the buffer to a range where your compound is more soluble.[9]
Experimental Protocol: Preparing Working Solutions for a Cell-Based Assay (e.g., MTT Assay)
This protocol is designed to minimize precipitation when diluting a DMSO stock solution.
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.[14]
-
Create an Intermediate Dilution Plate: In a separate plate, perform serial dilutions of your 10 mM stock in 100% DMSO to create a range of intermediate concentrations.
-
Prepare Final Working Solutions: Just before adding to the cells, dilute the intermediate DMSO solutions into pre-warmed cell culture medium. For example, a 1:200 dilution of a 2 mM intermediate stock into medium will give a final concentration of 10 µM with 0.5% DMSO.
-
Add to Cells: Immediately add the final working solutions to your cell plates.
-
Include a Vehicle Control: Always include a control where cells are treated with the same final concentration of DMSO without the compound.
Q4: I am seeing inconsistent or non-reproducible results in my MTT (or other cell viability) assay.
In addition to solubility issues, other factors can contribute to variability.
| Potential Cause | Explanation | Recommended Action |
| Cell Seeding Density | Too few or too many cells can lead to low signal or plateaued absorbance, respectively.[12] | Optimize the cell seeding density for your specific cell line and assay duration. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, leading to higher concentrations of compound and media components.[12] | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.[15] |
| Compound Interference | Some colored compounds can interfere with the absorbance reading of the formazan product in an MTT assay. | Run a control with your compound in the absence of cells to check for any intrinsic absorbance at the measurement wavelength. |
| Incomplete Solubilization of Formazan | If the formazan crystals are not fully dissolved, the absorbance readings will be artificially low and variable.[15] | Ensure adequate mixing and incubation time with the solubilization solution. Gentle pipetting up and down can help. |
| Compound Instability in Media | The compound may degrade in the cell culture medium over the course of the experiment. | Assess the stability of your compound in the assay medium over time using techniques like HPLC or LC-MS. |
Part 3: Visualization of Workflows
Synthetic Troubleshooting Workflow
Caption: A step-by-step guide to addressing compound precipitation in aqueous biological assay buffers.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
-
YouTube. Synthesis of thiazoles. [Link]
-
RSC Publishing. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. [Link]
-
CUTM Courseware. Thiazole. [Link]
-
Wikipedia. 2-Aminothiazole. [Link]
-
National Institutes of Health. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay? [Link]
-
International Journal of Chemical Studies. Synthesis and characterization of biological active heterocycle-2-Aminothiazole. [Link]
- Google Patents.
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]
-
National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
ResearchGate. Synthesis of 2-aminothiazole derivatives: A short review. [Link]
-
National Institutes of Health. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. [Link]
-
ResearchGate. How can I increase the solubility of a compound for an MTT assay? [Link]
-
ResearchGate. Synthesis of 2-aminothiazole derivatives. [Link]
-
The Forensic Outreach Team. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. [Link]
-
RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. [Link]
-
National Institutes of Health. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. [Link]
-
Kaunas University of Technology e-Publications. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]
-
Universal Print. Synthesis and Evaluation of 2-Aminothiazole Derivative. [Link]
-
ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... [Link]
-
EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
- Google Patents.
-
National Institutes of Health. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. [Link]
-
Reddit. How to tackle compound solubility issue. [Link]
-
ResearchGate. Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. [Link]
-
ScienceDirect. Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. [Link]
-
Wiley Online Library. Illustration of biologically significant thiazoline and quinoline derivatives [19–23]. [Link]
-
ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
ResearchGate. Some biological active molecules containing the thiazole and quinoline motif. [Link]
-
National Institutes of Health. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. [Link]
-
Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
-
MDPI. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]
-
National Institutes of Health. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. synarchive.com [synarchive.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
Technical Support Center: Refinement of Analytical Methods for Thiazolo[4,5-c]quinolin-2-amine Characterization
Welcome to the technical support center for the analytical characterization of Thiazolo[4,5-c]quinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting solutions for common challenges encountered during experimental analysis. As a molecule of significant interest in medicinal chemistry, robust and reliable analytical data are paramount for its successful development and application. This center is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, explaining not just the 'how' but the fundamental 'why' behind each methodological choice.
Section 1: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is the cornerstone for assessing the purity of this compound and monitoring reaction progress. Due to its basic nature, stemming from the quinoline and exocyclic amine nitrogens, specific challenges like peak tailing are common.
Frequently Asked Questions & Troubleshooting
Q1: My primary peak for this compound is showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing for basic compounds is almost always due to secondary interactions with acidic silanol groups on the surface of silica-based reversed-phase columns.[1][2] At a neutral pH, the basic nitrogens in your molecule become protonated (positively charged), while surface silanols can be deprotonated (negatively charged), leading to strong ionic interactions that delay the elution of a portion of the analyte, causing a "tail".[3]
Solutions:
-
Mobile Phase pH Adjustment: The most effective solution is to control the ionization state of both the analyte and the silanols. By lowering the mobile phase pH to around 3.0 with an acidic modifier, you ensure the complete protonation of your basic analyte and suppress the ionization of the silanol groups.[4] This minimizes the secondary ionic interactions, resulting in a more symmetrical peak shape.
-
Use of High-Purity, End-capped Columns: Modern HPLC columns are often "end-capped," where residual silanol groups are chemically derivatized to reduce their activity. Using a high-purity, base-deactivated, end-capped C18 or C8 column is highly recommended to mitigate tailing issues from the start.[2]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol sites on the column, further improving peak shape.
Workflow for Mitigating Peak Tailing
Caption: Logical workflow for troubleshooting HPLC peak tailing.
Q2: What is a good starting HPLC method for purity analysis of this compound?
A: A robust starting point is a reversed-phase method that controls the compound's basicity. The following protocol is a reliable foundation for further optimization.
Protocol 1: Recommended HPLC Starting Conditions
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol or DMSO) to a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to the final concentration (e.g., 0.1 mg/mL).
-
Filter the final sample solution through a 0.22 or 0.45 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale & Key Considerations |
| Column | Base-deactivated C18, 150 x 4.6 mm, 5 µm | A C18 phase provides good hydrophobic retention for the aromatic system. Base-deactivation is crucial.[2] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | Acidic modifier to ensure protonation of the analyte and suppress silanol activity.[5] |
| Mobile Phase B | 0.1% TFA or Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is effective for separating the main compound from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection (UV) | 254 nm and 280 nm | The fused aromatic system is expected to have strong absorbance at these common wavelengths. A Diode Array Detector (DAD) is recommended to assess peak purity. |
| Injection Vol. | 10 µL | A smaller injection volume minimizes the risk of column overload and peak distortion. |
Section 2: Mass Spectrometry (MS)
Mass spectrometry, typically coupled with liquid chromatography (LC-MS), is essential for confirming the molecular weight and elucidating the structure of this compound and its potential metabolites or degradation products.
Frequently Asked Questions & Troubleshooting
Q1: What is the expected protonated molecule in ESI-MS, and what are the likely fragmentation patterns?
A: In positive electrospray ionization (ESI+) mode, this compound (Molecular Formula: C10H7N3S) will readily accept a proton to form the pseudomolecular ion [M+H]+ at an m/z corresponding to its molecular weight + 1.[6]
Expected Molecular Ion:
-
Calculated Monoisotopic Mass: 201.0361
-
Expected [M+H]+: m/z 202.0439
Fragmentation Analysis: Tandem MS (MS/MS) experiments will likely reveal characteristic fragmentation. Based on the fragmentation of similar quinoline and thiazole structures, common neutral losses would include the loss of small molecules like HCN, CS, or CH2N2.[7][8][9]
Diagram of Predicted MS Fragmentation
Caption: Predicted major fragmentation pathways in MS/MS.
Q2: My LC-MS signal is weak or inconsistent. What are the potential causes?
A: Weak or fluctuating signals in LC-MS for nitrogen-containing heterocycles can stem from several factors.
Troubleshooting Steps:
-
Check Mobile Phase Compatibility: Ensure your mobile phase modifier is compatible with MS. While TFA is excellent for chromatography, it can cause significant ion suppression in the ESI source. If sensitivity is an issue, switch to 0.1% formic acid . Formic acid provides the necessary pH control for good chromatography while being more volatile and less suppressive.[7]
-
Optimize ESI Source Parameters: The voltages and temperatures of the ESI source are critical.
-
Capillary Voltage: Ensure it's optimized for positive ion mode (typically 3-4 kV).
-
Gas Temperature & Flow: The drying gas (N2) temperature and flow rate must be sufficient to desolvate the ions effectively without causing thermal degradation.
-
-
Analyte Adsorption: The compound may be adsorbing to metal components in the LC system or the MS source. Consider using an LC system with bio-inert components (PEEK tubing) if this is a persistent issue.[4]
-
Sample Concentration: Ensure the concentration of the injected sample is within the optimal range for the instrument. Both excessively low and high concentrations can lead to poor signal quality.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for unambiguous structure elucidation. For this compound, both ¹H and ¹³C NMR are required for full characterization.
Frequently Asked Questions & Troubleshooting
Q1: What is the best deuterated solvent to use, and how do I prepare the sample?
A: The choice of solvent depends on the solubility of your compound.
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): This is an excellent first choice. Its high polarity effectively dissolves many heterocyclic compounds, and its residual proton signal (at ~2.50 ppm) is typically clear of the aromatic region where most of your signals will appear. A key advantage is its ability to facilitate the exchange of labile protons (like those on the -NH₂ group), which can be observed as a broad signal.
-
CDCl₃ (Chloroform-d): If the compound is sufficiently soluble, CDCl₃ can be used. Its residual peak is at ~7.26 ppm, which might overlap with your aromatic signals.
-
Methanol-d₄ (CD₃OD): This solvent can also be used, but be aware that the amine (-NH₂) protons will exchange with the deuterium from the solvent's hydroxyl group, causing the NH₂ signal to disappear.
Protocol 2: Standard NMR Sample Preparation
-
Purity Check: Ensure the sample is dry and free of residual non-deuterated solvents.[10]
-
Weighing: Accurately weigh 5-10 mg of this compound for a ¹H spectrum, or 20-50 mg for a ¹³C spectrum.
-
Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[11]
-
Transfer: Gently mix to dissolve. If any particulates are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12]
-
Referencing: Chemical shifts can be referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[13]
Q2: My aromatic signals in the ¹H NMR spectrum are complex and overlapping. How can I assign them?
A: The quinoline ring system produces a complex set of signals in the aromatic region (typically 7.0-9.0 ppm). Complete assignment often requires more than a simple 1D ¹H spectrum.
Solutions for Structural Assignment:
-
2D COSY (Correlation Spectroscopy): This is the most crucial experiment. It shows which protons are coupled to each other (i.e., are on adjacent carbons). This will allow you to "walk" around the quinoline ring system and assign the coupled protons.[14]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to, allowing for the assignment of protonated carbons in the ¹³C spectrum.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is invaluable for identifying quaternary (non-protonated) carbons and confirming the overall connectivity of the fused ring system.
Logical Flow for NMR Signal Assignment
Caption: Decision tree for assigning complex NMR spectra.
Section 4: Elemental Analysis
Elemental analysis (CHNS) provides the empirical formula of the compound, serving as a fundamental confirmation of its composition and purity.
Frequently Asked Questions & Troubleshooting
Q1: My elemental analysis results for Nitrogen and Sulfur are off by more than the acceptable error (±0.4%). What could be the cause?
A: Inaccurate CHNS results for nitrogen and sulfur-containing heterocycles often point to specific issues in sample preparation or combustion.
Troubleshooting Checklist:
-
Sample Purity and Homogeneity: This is the most common cause. Ensure the sample is completely free of residual solvents (especially water and organic solvents), which will significantly alter the C, H, and O percentages.[10] The sample must also be homogenous; if it is a mix of polymorphs or contains inorganic salts, the results will be skewed.
-
Incomplete Combustion: Fused, nitrogen-rich heterocyclic systems can be very stable and may require more aggressive combustion conditions to be fully converted to CO₂, H₂O, N₂, and SO₂. Consult with the instrument operator about using a combustion catalyst (e.g., vanadium pentoxide) to ensure complete oxidation.[15]
-
Hygroscopic Nature: The compound may be hygroscopic, absorbing atmospheric moisture after drying and before analysis. Handle samples in a low-humidity environment or a glovebox if possible.
-
Accurate Weighing: Due to the small sample sizes used (typically 1-3 mg), a highly accurate microbalance is essential. Any error in weighing will directly translate to an error in the percentage composition.[16]
References
-
Rodríguez-Cabo, T., et al. (2016). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 51(1), 59-68. Available at: [Link]
-
Li, Y., et al. (2020). Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn. Phytochemical Analysis, 31(5), 592-612. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate. Available at: [Link]
-
JEOL Ltd. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
Analytice. (n.d.). Determination of Isoquinoline/Quinoline alkaloids (Rhoeadine). Available at: [Link]
-
Restek Corporation. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
O'Donnell, G., et al. (2007). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. ResearchGate. Available at: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
University of California, San Diego. (2020). NMR Sample Preparation. Available at: [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Available at: [Link]
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Available at: [Link]
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Available at: [Link]
-
Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC? Available at: [Link]
-
Larson, P. G., et al. (2021). 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. Molbank, 2021(4), M1305. Available at: [Link]
-
Lee, H., et al. (2020). Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. Bulletin of the Korean Chemical Society, 41(8), 815-820. Available at: [Link]
-
Patel, S., et al. (2022). Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-amine derivatives as potential anticancer agents: In vitro cell culture analysis. Chemistry & Biology Interface, 12(4), 235-250. Available at: [Link]
-
Reddy, T. R., et al. (2021). Bicyclic[7][8][12]Thiadiazolo[3,2-α]Pyrimidine Analogues: Novel One-Pot Three-Component Synthesis, Antimicrobial, and Antioxidant. Biointerface Research in Applied Chemistry, 11(3), 10523-10534. Available at: [Link]
-
University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Available at: [Link]
-
Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 5586934. Available at: [Link]
-
Royal Society of Chemistry. (2020). Supporting information Green synthesis and characterisation of novel[7][8][12]thiadiazolo/benzo[11][12]thiazolo[3,2- a]pyrimidines. Available at: [Link]
-
El-Ziaty, A. K., et al. (2013). Mass fragmentation pattern for compound 10. ResearchGate. Available at: [Link]
-
Larson, P. G., et al. (2021). 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. ResearchGate. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]
-
Chapman, K. T., & Freedman, J. (1970). THIAZOLOISOQUINOLINES: II. THE SYNTHESIS OF THIAZOLO[5,4-c]ISOQUINOLINE. Journal of Heterocyclic Chemistry, 7(4), 755-761. Available at: [Link]
-
University of California, Davis. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
-
Holota, S. M., et al. (2021). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Biopolymers and Cell, 37(1), 51-64. Available at: [Link]
-
Dias, N., et al. (2023). Discovery of thiazolo[5,4-c]isoquinoline based compounds as acetylcholinesterase inhibitors through computational and in vitro studies. RUN repository. Available at: [Link]
-
Al-Sabti, O., & Elkari, A. (2012). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Journal of Pharmaceutical Analysis, 2(4), 291-296. Available at: [Link]
-
Pulate, C., et al. (2021). METHOD DEVELOPMENT AND VALIDATION OF TENELIGLIPTIN BY RP-HPLC METHOD. International Journal of Biology, Pharmacy and Allied Sciences, 10(10), 111-125. Available at: [Link]
-
Patel, J., & Sadariya, M. (2014). RP-HPLC assay method development and validation for gatifloxacin in tablet formulation. ResearchGate. Available at: [Link]
Sources
- 1. waters.com [waters.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. agilent.com [agilent.com]
- 4. chromtech.com [chromtech.com]
- 5. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uab.edu [uab.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. article.sapub.org [article.sapub.org]
- 10. chem.ubc.ca [chem.ubc.ca]
- 11. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 12. sites.bu.edu [sites.bu.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. mt.com [mt.com]
Scaling up the synthesis of "Thiazolo[4,5-c]quinolin-2-amine" for preclinical studies
Technical Support Center: Scaling Up Thiazolo[4,5-c]quinolin-2-amine Synthesis
Welcome to the technical support guide for the synthesis and scale-up of this compound. This document is designed for researchers, chemists, and process development professionals engaged in producing this key heterocyclic compound for preclinical evaluation. We provide field-proven insights, detailed protocols, and robust troubleshooting strategies to help you navigate the challenges of transitioning from bench-scale synthesis to kilogram-level production required for comprehensive preclinical studies.[1][2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable approach involves a two-step sequence starting from a suitable aminoquinoline precursor. The general pathway is:
-
Electrophilic Thiocyanation: An aminoquinoline, such as 4-aminoquinolin-3-carbonitrile or a related derivative, is regioselectively thiocyanated to introduce the -SCN group ortho to the amino group. This is a critical C-H functionalization step.[4][5]
-
Intramolecular Cyclization: The resulting amino-thiocyano intermediate undergoes acid- or base-catalyzed intramolecular cyclization to form the fused thiazole ring, yielding the target this compound.
This route is often preferred for its convergent nature and the availability of starting materials.
Q2: What purity level is required for preclinical toxicology studies?
A2: For preclinical toxicology and safety studies, the Active Pharmaceutical Ingredient (API) batch should have a very high purity, typically ≥99.0% , as determined by HPLC and NMR.[6] It is also crucial that the impurity profile of the scaled-up batch is consistent with the batch used for initial in vivo efficacy and safety studies to ensure that the observed toxicological effects are attributable to the drug substance and not to new or elevated levels of impurities.[6]
Q3: What are the primary challenges when scaling this synthesis from grams to kilograms?
A3: The main challenges include:
-
Reaction Control: Managing the exothermicity of the thiocyanation step.
-
Reagent Stoichiometry: Ensuring consistent molar ratios on a large scale, which can be affected by charging times and mixing efficiency.
-
Solid Handling: The product or intermediates may precipitate, requiring specialized reactors and filtration equipment.
-
Purification: Moving from laboratory-scale chromatography to scalable purification methods like recrystallization or flash chromatography with large-scale apparatus.[3]
-
Process Safety: Handling potentially hazardous reagents and intermediates under cGMP (Good Manufacturing Practice) compliant procedures.[6]
Q4: Can you recommend a starting point for reaction optimization?
A4: Optimization should begin with the thiocyanation step, as it often dictates the overall yield and purity.[4][7] We recommend creating a Design of Experiments (DoE) matrix focusing on:
-
Solvent System: Acetonitrile is a common choice, but others should be evaluated for solubility and reactivity.[8]
-
Thiocyanating Agent: Ammonium thiocyanate or potassium thiocyanate are standard choices.[7][9]
-
Oxidant/Catalyst: Systems like K₂S₂O₈ or electrochemical methods can be explored for efficiency and greener profiles.[8]
-
Temperature: Control is critical. Run initial trials at lower temperatures (0-5 °C) to assess exothermicity before optimizing for faster reaction times at higher temperatures.
Part 2: Detailed Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis and scale-up.
Diagram: Troubleshooting Workflow
This diagram outlines a logical decision-making process for addressing common issues.
Caption: Troubleshooting Decision Tree for Synthesis Scale-Up.
Troubleshooting Q&A Table
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) & Rationale |
| 1. Low Yield in Thiocyanation Step | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Sub-optimal oxidant/catalyst activity. | 1a. Monitor Reaction: Use TLC or HPLC to track consumption of starting material. Extend reaction time if necessary. 1b. Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C) to minimize degradation. An uncontrolled exotherm can lead to side reactions. 1c. Reagent Quality: Ensure the thiocyanate salt is dry and the oxidant (e.g., K₂S₂O₈) is fresh. Deactivated reagents are a common cause of failure. |
| 2. Formation of Dimer or Polymer Byproducts | 1. Over-oxidation or radical side reactions. 2. Incorrect stoichiometry leading to reactive intermediates. | 2a. Adjust Stoichiometry: Slowly add the oxidant to the reaction mixture to maintain a low instantaneous concentration, preventing uncontrolled side reactions. 2b. Use a Radical Scavenger: In some cases, a small amount of a radical scavenger like TEMPO can suppress unwanted polymerization, though this requires careful optimization. |
| 3. Incomplete Cyclization to Thiazole Ring | 1. Insufficient acid/base strength. 2. Low reaction temperature. 3. Poor solubility of the thiocyano intermediate. | 3a. Screen Catalysts: Test different acids (e.g., HCl, H₂SO₄, PPA) or bases. The choice depends on the substrate's stability.[10] 3b. Increase Temperature: Refluxing is often required for this step. Ensure your solvent choice is appropriate for the required temperature.[11] 3c. Change Solvent: Switch to a higher-boiling solvent (e.g., from ethanol to n-butanol or DMF) to improve solubility and allow for higher reaction temperatures. |
| 4. Product Fails Purity Specs (>99%) After Initial Purification | 1. Co-eluting impurities in chromatography. 2. Occluded impurities in precipitated solid. | 4a. Develop a Recrystallization Protocol: Screen various solvent/anti-solvent systems (e.g., DMF/water, DMSO/isopropanol, Ethanol/heptane) to find conditions that effectively purge impurities. 4b. Slurry Wash: Before final drying, wash the filtered solid with a solvent in which the product is poorly soluble but the impurities are moderately soluble. This is a highly effective and scalable purification step. |
| 5. Reaction Stalls or Yield Drops Significantly at Pilot Scale | 1. Poor mass and heat transfer. 2. Inefficient mixing of heterogeneous mixtures (solids). | 5a. Evaluate Mixing Dynamics: Ensure the reactor's impeller design is suitable for solid suspensions. A flat-blade turbine is often better than a propeller for keeping solids suspended. 5b. Controlled Reagent Addition: On a large scale, subsurface addition of reagents can prevent localized "hot spots" and improve reaction homogeneity. Consult with a chemical engineer to model heat transfer for your reactor.[3] |
Part 3: Experimental Protocols & Data
Synthetic Pathway Overview
Caption: General Synthetic Route to this compound.
Protocol 1: Synthesis of 4-Amino-3-thiocyanoquinoline (Intermediate B)
This protocol is a representative procedure and must be optimized for your specific substrate and scale.
-
Reactor Setup: Charge a jacketed glass reactor with 4-aminoquinoline precursor (1.0 eq) and anhydrous acetonitrile (10 mL per gram of starting material). Begin stirring to ensure full dissolution or a fine suspension.
-
Inert Atmosphere: Purge the reactor with nitrogen or argon.
-
Cooling: Cool the reactor jacket to 0-5 °C.
-
Reagent Addition 1: Add potassium thiocyanate (KSCN, 1.5 eq) to the mixture. Stir for 15 minutes.
-
Reagent Addition 2: Prepare a solution of potassium persulfate (K₂S₂O₈, 1.2 eq) in water (2 mL per gram). Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: Slow, controlled addition of the oxidant is critical to prevent exothermic runaway and the formation of undesired over-oxidized byproducts.[8]
-
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:EtOAc) or HPLC until the starting material is consumed.
-
Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude material can be purified by flash column chromatography (silica gel) or taken directly to the next step if purity is sufficient (>90%).
Protocol 2: Cyclization to this compound (Target Compound C)
-
Reactor Setup: Charge the reactor with the crude 4-amino-3-thiocyanoquinoline (1.0 eq) and ethanol (15 mL per gram).
-
Acid Addition: Add concentrated hydrochloric acid (2.0 eq) dropwise.
-
Heating: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Causality Note: The acid protonates the thiocyanate nitrogen, activating it for nucleophilic attack by the adjacent amino group, which drives the cyclization to form the thermostable aromatic thiazole ring.[10]
-
-
Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the intermediate.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate as the hydrochloride salt. If not, slowly add the reaction mixture to a stirred beaker of ice-cold water.
-
Neutralization & Filtration: Adjust the pH to 8-9 with aqueous sodium bicarbonate or ammonium hydroxide. The free base product will precipitate.
-
Purification: Filter the solid, wash thoroughly with deionized water, and then with a cold non-polar solvent like hexanes to remove organic impurities. Dry the solid under vacuum. For higher purity, a final recrystallization from a suitable solvent like ethanol or DMF/water is recommended.[12]
Table: Typical Scale-Up Parameters & Purity Requirements
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-5 kg) | Preclinical Requirement |
| Purity (HPLC) | >95% | >98% (Crude) -> >99.5% (Final) | ≥99.0%[6][13] |
| Largest Impurity | <1.0% | <0.2% | <0.15% |
| Residual Solvents | Not typically measured | Monitored by GC-HS | Per ICH Q3C Guidelines |
| Purification Method | Column Chromatography | Recrystallization / Slurry Wash | Must be scalable & reproducible |
| Drying Method | High Vacuum Oven | Agitated Filter Dryer / Vacuum Oven | Consistent LOD (<0.5%) |
References
- Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionaliz
- Synthesis of thiazolo[4,5-c]quinoline. PrepChem.com.
- Optimization of reaction conditionsa.
- Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation.
- THIAZOLOISOQUINOLINES: II. THE SYNTHESIS OF THIAZOLO[5,4-c]ISOQUINOLINE.
- Optimization of thiocyanation conditions a.
- Drug Development Process: Nonclinical Development of Small-Molecule Drugs. Spectroscopy Online.
- Selected optimization of reaction conditionsa.
- What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Ardena.
- purity, in vivo toxicity, & clinical trial m
- Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates.
- CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.
- Small Molecule Drug Characteriz
- Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. PubMed.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. altasciences.com [altasciences.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Thiazolo[4,5-c]quinolin-2-amine Analogs: A Predictive Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Thiazoloquinoline Scaffold
The fusion of a thiazole ring to a quinoline core creates a privileged heterocyclic system with significant therapeutic potential. Thiazoloquinolines and their bioisosteric cousins, thiazoloquinazolines, have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2] The planar, electron-rich nature of this tricyclic system allows for effective interaction with various biological targets, notably through DNA intercalation and inhibition of key enzymes in cellular signaling pathways.[3]
The 2-aminothiazole moiety is a well-established pharmacophore in medicinal chemistry, contributing to the biological activity of numerous approved drugs.[4][5] Its ability to act as a hydrogen bond donor and acceptor, as well as its role in forming various non-covalent interactions, makes it a critical component for molecular recognition at the active sites of proteins.[6] This guide will focus on the Thiazolo[4,5-c]quinolin-2-amine scaffold, leveraging SAR data from related isomers to predict how structural modifications may influence its biological profile.
Structure-Activity Relationship (SAR) Analysis: A Predictive Approach
Due to the limited availability of direct experimental data for this compound, this section will draw upon the well-documented SAR of thiazolo[5,4-b]quinoline, thiazolo[5,4-f]quinazoline, and thiazolo[4,5-d]pyrimidine analogs to construct a predictive framework. We will dissect the scaffold into three key regions for modification: the thiazole ring (A), the central quinoline core (B), and the exocyclic amine at the 2-position.
Caption: Key regions for SAR analysis on the this compound scaffold.
Modifications of the Quinoline Core (Region B)
Substitutions on the benzene portion of the quinoline ring have a profound impact on the electronic properties and steric profile of the molecule, influencing its interaction with biological targets.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as fluorine or chlorine, at the C7 position of the analogous thiazolo[5,4-b]quinoline scaffold has been associated with enhanced antitumor activity.[7] This is likely due to an increase in the positive charge density at this position, which may facilitate stronger interactions with nucleophilic residues in the target protein's active site or with DNA.[7] For instance, a fluorine atom at the C-7 position of the tricyclic framework is associated with the highest cytotoxic activities in a series of thiazolo[5,4-b]quinoline derivatives.[7]
-
Lipophilicity and Steric Bulk: The nature and position of substituents on the quinoline ring also modulate the compound's lipophilicity, which is crucial for cell membrane permeability. While bulky substituents can provide additional van der Waals interactions, they may also introduce steric hindrance, preventing optimal binding. The SAR of quinoline-based anticancer agents suggests that the substitution pattern on the quinoline ring is critical for activity, with electronegative groups often leading to increased potency.[8]
The Indispensable 2-Amino Group and its Modifications (Region C)
The 2-aminothiazole motif is a cornerstone of the biological activity of this class of compounds.[4] It often serves as a key hydrogen bonding motif, anchoring the ligand within the active site of the target protein.
-
Basic Side Chains: For thiazolo[5,4-b]quinoline derivatives, the presence of a side chain at the C-2 position containing two basic nitrogen atoms is a critical feature for significant antitumor activity.[7] The conformational flexibility of this side chain is also deemed essential.[7] This suggests that the 2-amino group can be functionalized with alkyl chains bearing additional basic moieties to enhance biological activity.
-
Acylation and Aromatic Substitution: Acylation of the 2-amino group can modulate the electronic properties and steric bulk of this region. Studies on 2-aminothiazole derivatives have shown that the introduction of a 3-propanamido function can improve activity more than a 2-acetamido moiety.[9] Furthermore, aromatic substitution on the 2-amino group generally enhances antitumor activity compared to aliphatic substitutions.[9]
Substitutions on the Thiazole Ring (Region A)
While the 2-amino group is a primary focus, substitutions at other positions of the thiazole ring can also influence activity.
-
Carboxamide Moiety at C5: The introduction of a carboxanilide side chain at the fifth position of the thiazole ring has been shown to result in good anti-proliferative effects on human K563 leukemia cells in 2-aminothiazole derivatives.[10] This suggests that incorporating a carboxamide group at the analogous position in the this compound scaffold could be a promising strategy for enhancing anticancer activity.
Comparative Performance: Experimental Data from Analogous Scaffolds
To provide a quantitative basis for our predictive SAR, the following tables summarize the biological activities of representative analogs from related thiazolo-fused heterocyclic systems.
Table 1: Anticancer Activity of Thiazolo[5,4-b]quinoline Analogs
| Compound ID | R1 (at C2) | R2 (at C7) | Cell Line | IC50 (µM) | Reference |
| 1a | -NH2 | -H | P-388 | >10 | [7] |
| 1b | -NH(CH2)2N(C2H5)2 | -H | P-388 | 0.8 | [7] |
| 1c | -NH(CH2)2N(C2H5)2 | -F | P-388 | 0.05 | [7] |
Table 2: Kinase Inhibitory Activity of Thiazolo[5,4-f]quinazoline Analogs
| Compound ID | R (at N8) | Kinase | IC50 (nM) | Reference |
| 2a | -H | DYRK1A | >10000 | [11] |
| 2b | -CH3 | DYRK1A | 47 | [11] |
| 2c | -C2H5 | DYRK1A | 50 | [11] |
Experimental Protocols: Synthesis and Biological Evaluation
The synthesis of the thiazoloquinoline scaffold and the evaluation of its biological activity are crucial steps in the drug discovery process. The following protocols are representative of the methods used for analogous heterocyclic systems and can be adapted for the synthesis and testing of this compound analogs.
General Synthetic Scheme for Thiazolo[5,4-b]quinolines
A common route to thiazolo[5,4-b]quinolines involves the cyclization of 5-(arylamino)thiazole derivatives.[7]
Caption: A generalized workflow for the synthesis of thiazolo[5,4-b]quinoline analogs.
Step-by-Step Protocol:
-
Synthesis of the 5-(Arylamino)thiazole Intermediate: React an appropriate aniline with a 4-ethoxycarbonyl-5-aminothiazole derivative.
-
Cyclization: Heat the resulting 5-(arylamino)thiazole in a high-boiling solvent, such as diphenyl ether, to effect cyclization and formation of the tricyclic quinoline system.
-
Purification: Purify the crude product via column chromatography on silica gel.
-
Further Functionalization: The resulting 9-hydroxy-thiazolo[5,4-b]quinoline can be further modified, for example, by converting the hydroxyl group to a leaving group and subsequent nucleophilic substitution to introduce various side chains at the C2 position.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents, particularly in the realm of oncology and kinase inhibition. While direct experimental data for this specific isomer is limited, the extensive structure-activity relationship studies on related thiazolo-fused quinolines and quinazolines provide a robust framework for predictive drug design.
Key takeaways for the rational design of potent this compound analogs include:
-
Quinoline Core: Introduction of small, electron-withdrawing substituents on the benzene ring is likely to enhance activity.
-
2-Amino Group: Functionalization of the 2-amino group with a flexible, basic side chain is predicted to be crucial for potent biological effects. Aromatic substituents on the 2-amino nitrogen may also be beneficial.
-
Thiazole Ring: The incorporation of a carboxamide moiety at the C5 position of the thiazole ring presents an interesting avenue for further optimization.
Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs to validate these predictive SAR insights. Such studies will be instrumental in unlocking the full therapeutic potential of this promising heterocyclic scaffold.
References
-
Alvarez-Ibarra, C., Fernández-Granda, R., Quiroga, M. L., Carbonell, A., Cárdenas, F., & Giralt, E. (1997). Synthesis and Antitumor Evaluation of New Thiazolo[5,4-b]quinoline Derivatives. Journal of Medicinal Chemistry, 40(19), 3037-3044. [Link]
-
Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
-
Foucourt, A., Hédou, D., Dubouilh, C., Liger, F., Pégon, Y., Loaëc, N., Meijer, L., & Besson, T. (2014). Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I. Molecules, 19(9), 15411-15439. [Link]
-
Kowalska, D., & Wujec, M. (2021). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Expert Opinion on Drug Discovery, 16(10), 1131-1146. [Link]
-
Lee, H., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 12(11), 3145. [Link]
-
Lauria, A., La Monica, G., Bono, A., & Martorana, A. (2021). Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. European Journal of Medicinal Chemistry, 219, 113437. [Link]
-
Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(1), 1-17. [Link]
-
Hédou, D., et al. (2018). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. Molecules, 23(10), 2463. [Link]
-
Foucourt, A., et al. (2014). Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I. Molecules, 19(9), 15411-15439. [Link]
-
Rostom, S. A. F., El-subbagh, H. I., & El-araby, M. E. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-23. [Link]
-
Kumar, S., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Heliyon, 9(9), e20300. [Link]
-
Hédou, D., et al. (2016). Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases. Molecules, 21(5), 578. [Link]
-
El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Mini-Reviews in Organic Chemistry, 18(3), 295-313. [Link]
-
Costa, M., et al. (2023). Discovery of thiazolo[5,4-c]isoquinoline based compounds as acetylcholinesterase inhibitors through computational and in vitro studies. Journal of Molecular Structure, 1282, 135209. [Link]
-
Al-Ostoot, F. H., & Al-Ghorbani, M. (2021). Structure Activity Relationship. ResearchGate. [Link]
-
Szychta, P., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3326. [Link]
-
Lesyk, R., et al. (2021). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[4][6][7]triazino[2,3-c]quinazolines. Pharmaceuticals, 14(11), 1089. [Link]
-
Ali, T. E., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-20. [Link]
-
Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Biointerface Research in Applied Chemistry, 14(2), 29951. [Link]
-
Szychta, P., & Janecka, A. (2022). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 27(19), 6263. [Link]
-
Abdellatif, K., & Bakr, R. B. (2021). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. Future Journal of Pharmaceutical Sciences, 7(1), 1-17. [Link]
-
Lesyk, R., et al. (2021). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[4][6][7]triazino[2,3-c]quinazolines. Pharmaceuticals, 14(11), 1089. [Link]
-
Anjana, R., & Latha, S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 116-123. [Link]
-
Kumar, A., & Kumar, R. (2021). Quinoline derivatives known anticancer agents. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiazolo[4,5-c]quinolin-2-amine Derivatives and Other Key TLR7 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the potency of Thiazolo[4,5-c]quinolin-2-amine derivatives against other well-established Toll-like receptor 7 (TLR7) agonists. The objective is to offer an in-depth understanding of their relative performance, supported by experimental data, to inform research and development in immunology and oncology.
The Critical Role of TLR7 in Innate Immunity
Toll-like receptor 7 (TLR7) is a key player in the innate immune system, primarily responsible for detecting single-stranded RNA (ssRNA) from viruses.[1] Expressed within the endosomes of immune cells like plasmacytoid dendritic cells (pDCs) and B cells, TLR7 acts as a sentinel for viral infections.[1][2] Upon binding to its ligand, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, orchestrating a robust antiviral response.[1][3][4] The ability to synthetically activate this pathway with small molecule agonists has significant therapeutic potential in vaccine adjuvantation and cancer immunotherapy.[5][6]
The TLR7 Signaling Pathway
The activation of TLR7 by an agonist triggers a well-defined intracellular signaling cascade. Upon ligand binding within the endosome, TLR7 undergoes dimerization and recruits the adaptor protein MyD88.[3][4] This leads to the formation of a complex with IRAK family kinases (IRAK4 and IRAK1). Subsequently, TRAF6 is activated, leading to the activation of two major downstream pathways: the NF-κB pathway, which drives the expression of pro-inflammatory cytokines like TNF-α and IL-6, and the IRF7 pathway, which is crucial for the production of type I interferons.[3][7]
Caption: TLR7 Signaling Cascade.
Comparative Potency of TLR7 Agonists
The potency of TLR7 agonists can vary significantly based on their chemical structure, which also influences their selectivity for TLR7 over the closely related TLR8. The following table summarizes the in vitro potency of several key TLR7 agonists, including a representative this compound derivative, based on their ability to induce cytokine production in human peripheral blood mononuclear cells (PBMCs).
| Compound | Target(s) | EC50 IFN-α (human PBMC) | EC50 TNF-α (human PBMC) | Relative Potency |
| N-propylthiazolo[4,5-c]quinoline-2,4-diamine | TLR7/TLR8 | 0.73 µM (TLR7) | Not specified | Potent |
| Imiquimod (R837) | TLR7 | ~1-5 µM[4] | ~1-5 µM[4] | Potent |
| Resiquimod (R848) | TLR7 / TLR8 | ~0.01-0.1 µM[4] | ~0.01-0.1 µM[4] | Very Potent (10-100x > Imiquimod)[4][8] |
| Gardiquimod | TLR7 | Not specified | Not specified | More potent than Imiquimod in vitro[6] |
| Vesatolimod (GS-9620) | TLR7 | Low nM range[4] | Low nM range[4] | Very Potent / Selective[4] |
EC50 values represent the concentration of the agonist that induces a half-maximal response.
Analysis:
-
This compound Derivatives: The parent compound, this compound, is generally considered inactive. However, substitutions on the quinoline ring and the amine group can lead to potent TLR7 agonistic activity. For instance, N-propylthiazolo[4,5-c]quinoline-2,4-diamine demonstrates potent TLR7 activity with an EC50 value of 0.73 µM.[9][10] This highlights the potential for developing highly potent TLR7 agonists from this chemical scaffold through medicinal chemistry efforts.[5]
-
Imiquimod (R837): A well-characterized TLR7-selective agonist, Imiquimod is the active ingredient in several topical medications. It serves as a benchmark for TLR7 agonist potency, typically exhibiting activity in the low micromolar range.[4]
-
Resiquimod (R848): This compound is a potent dual agonist of both TLR7 and TLR8.[11] Its dual agonism often results in a more robust and broader immune response compared to TLR7-selective agonists, with a potency that is 10 to 100 times greater than Imiquimod.[4][8]
-
Gardiquimod: Another potent TLR7 agonist, Gardiquimod has been shown to be more potent than Imiquimod in stimulating immune responses in vitro and in vivo.[6]
-
Vesatolimod (GS-9620): A highly potent and selective TLR7 agonist, Vesatolimod demonstrates activity in the low nanomolar range, making it significantly more potent than Imiquimod and Resiquimod.[4]
Experimental Protocol: In Vitro Cytokine Induction Assay in Human PBMCs
This protocol outlines a standard method for determining the dose-dependent cytokine response of human PBMCs to TLR7 agonists.
Objective: To quantify the production of key cytokines, such as IFN-α and TNF-α, from human PBMCs upon stimulation with various TLR7 agonists.
Materials:
-
Ficoll-Paque density gradient medium
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well flat-bottom cell culture plates
-
TLR7 agonists (this compound derivative, Imiquimod, Resiquimod, etc.)
-
Phosphate-buffered saline (PBS)
-
ELISA or multiplex cytokine assay kits (for human IFN-α and TNF-α)
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Agonist Stimulation: Prepare serial dilutions of the TLR7 agonists in complete RPMI-1640 medium. Add the diluted agonists to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known potent TLR7 agonist).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentration of IFN-α and TNF-α in the collected supernatants using ELISA or a multiplex cytokine assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the agonist concentration and determine the EC50 value for each agonist using a suitable non-linear regression analysis.
Caption: In Vitro Cytokine Assay Workflow.
Conclusion
The Thiazolo[4,5-c]quinoline scaffold represents a promising starting point for the development of novel TLR7 agonists. While the parent molecule is inactive, strategic chemical modifications can yield compounds with potencies comparable to established TLR7 agonists like Imiquimod. The comparative analysis reveals a wide spectrum of potencies among different TLR7 agonists, with compounds like Resiquimod and Vesatolimod exhibiting exceptionally high activity. The choice of a TLR7 agonist for research or therapeutic development will depend on the desired potency, selectivity (TLR7 vs. TLR7/8), and the specific application. The provided experimental protocol offers a robust framework for evaluating and comparing the potency of newly developed and existing TLR7 agonists.
References
-
Structure and signaling pathways of the toll-like receptor 7 (TLR7). (n.d.). ResearchGate. Retrieved from [Link]
-
Kawai, T., & Akira, S. (2010). The role of pattern-recognition receptors in innate immunity: update on Toll-like receptors. Nature Immunology, 11(5), 373–384. Retrieved from [Link]
-
Toll-like receptors (TLR) 7 and 8 fact sheet. (2024, September 3). Bristol Myers Squibb. Retrieved from [Link]
-
Gadd, S. J., et al. (2017). High potency of lipid conjugated TLR7 agonist requires nanoparticulate or liposomal formulation. Scientific Reports, 7(1), 1–13. Retrieved from [Link]
-
Salunke, D. B., et al. (2012). Determinants of Activity at Human Toll-like Receptors 7 and 8: Quantitative Structure–Activity Relationship (QSAR) of Diverse Heterocyclic Scaffolds. Journal of Medicinal Chemistry, 55(18), 8147–8163. Retrieved from [Link]
-
TLR7-selective agonist shows potent cytokine induction in vitro and in vivo. (2023, August 31). BioWorld. Retrieved from [Link]
-
Shirota, H., et al. (2015). Exploration of Toll-like Receptor 7 and 8 Agonists as Potential Vaccine Adjuvants. Pharmaceuticals, 8(4), 793–810. Retrieved from [Link]
-
Salunke, D. B., et al. (2012). Determinants of Activity at Human Toll-like Receptors 7 and 8: Quantitative Structure–Activity Relationship (QSAR) of Diverse Heterocyclic Scaffolds. Journal of Medicinal Chemistry, 55(18), 8147–8163. Retrieved from [Link]
-
Gorden, K. B., et al. (2005). Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8. The Journal of Immunology, 174(3), 1259–1268. Retrieved from [Link]
-
Discovery of new metabolically stable TLR7 agonist with potent cytokine induction properties. (2023, September 1). BioWorld. Retrieved from [Link]
-
DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects. (2023, January 30). Journal for ImmunoTherapy of Cancer. Retrieved from [Link]
-
Covalently Conjugated NOD2/TLR7 Agonists Are Potent and Versatile Immune Potentiators. (2022, November 6). Journal of Medicinal Chemistry. Retrieved from [Link]
-
EC 50 values of novel analogues to TLR7 receptor transfected HEK cell... (n.d.). ResearchGate. Retrieved from [Link]
-
Human TLR-7-, -8-, and -9-Mediated Induction of IFN-α/β and -λ Is IRAK-4 Dependent and Curiously Redundant for Antiviral Immunity. (2006). Immunity, 25(5), 755–766. Retrieved from [Link]
-
Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology. (2023). ACS Medicinal Chemistry Letters, 14(7), 963–970. Retrieved from [Link]
-
EC 50 values of compounds in human TLR7-specific reporter gene assay. (n.d.). ResearchGate. Retrieved from [Link]
-
Miettinen, M., et al. (2001). IFN-alpha regulates TLR-dependent gene expression of IFN-alpha, IFN-beta, IL-28, and IL-29. The Journal of Immunology, 167(10), 5585–5593. Retrieved from [Link]
-
HEK-Blue™ IFN-α/β Cells. (n.d.). InvivoGen. Retrieved from [Link]
-
3M Innovative Properties divulges new Toll-like receptor 7 agonists. (2022, February 3). BioWorld. Retrieved from [Link]
-
Murine TLR7 reporter HEK293 cells. (n.d.). InvivoGen. Retrieved from [Link]
-
Vasilakos, J. P., et al. (2000). Adjuvant activities of immune response modifier R-848: comparison with CpG ODN. Cellular Immunology, 204(1), 64–74. Retrieved from [Link]
-
The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice. (2012). Cancer Immunology, Immunotherapy, 61(8), 1165–1175. Retrieved from [Link]
-
The immune response modifiers imiquimod and R-848 are potent activators of B lymphocytes. (2000). Cellular Immunology, 203(1), 55–65. Retrieved from [Link]
-
R848 (Resiquimod) - TLR7/8 Agonist. (n.d.). InvivoGen. Retrieved from [Link]
-
Design, synthesis, and evaluation of TLR7 agonists. (n.d.). ResearchGate. Retrieved from [Link]
-
AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV. (2023). eLife, 12, e84214. Retrieved from [Link]
-
This compound;143667-61-2. (n.d.). Axsyn. Retrieved from [Link]
-
The immune response modifier and Toll-like receptor 7 agonist S-27609 selectively induces IL-12 and TNF-alpha production in CD11c+CD11b+CD8- dendritic cells. (2003). The Journal of Immunology, 171(3), 1156–1163. Retrieved from [Link]
-
THIAZOLOISOQUINOLINES: II. THE SYNTHESIS OF THIAZOLO[5,4-c]ISOQUINOLINE. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. (2015). Molecules, 20(12), 21699–21719. Retrieved from [Link]
Sources
- 1. What are TLR7 modulators and how do they work? [synapse.patsnap.com]
- 2. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Determinants of Activity at Human Toll-like Receptors 7 and 8: Quantitative Structure–Activity Relationship (QSAR) of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. invivogen.com [invivogen.com]
A Comparative Guide for Medicinal Chemists: Thiazolo[4,5-c]quinolin-2-amine vs. Oxazolo[4,5-c]quinolines
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its rigid, planar structure provides an excellent framework for interacting with biological targets. The fusion of additional heterocyclic rings, such as thiazole or oxazole, to the quinoline core creates tricyclic systems with distinct physicochemical properties and diverse pharmacological profiles. This guide offers an in-depth comparative analysis of two such scaffolds: Thiazolo[4,5-c]quinolin-2-amine and the broader class of oxazolo[4,5-c]quinolines. We will explore their structural nuances, synthetic accessibility, and critically, their divergent biological activities, providing researchers and drug development professionals with a comprehensive resource to inform scaffold selection and drug design strategies.
Structural and Physicochemical Distinctions: The Sulfur vs. Oxygen Dichotomy
The fundamental difference between the thiazolo[4,5-c]quinoline and oxazolo[4,5-c]quinoline cores lies in the heteroatom within the five-membered ring: a sulfur atom in the former and an oxygen atom in the latter. This seemingly minor substitution has profound implications for the molecule's electronic, steric, and interactive properties.
-
Electronegativity and Bond Geometry: Oxygen is more electronegative than sulfur, leading to a more polarized C-O bond compared to the C-S bond. This influences the electron distribution across the entire heterocyclic system. The larger atomic radius of sulfur compared to oxygen results in different bond lengths and angles, subtly altering the overall geometry and planarity of the fused ring system.
-
Hydrogen Bonding Potential: The oxygen atom in the oxazole ring can act as a hydrogen bond acceptor. In contrast, the sulfur atom in the thiazole ring is a significantly weaker hydrogen bond acceptor. This distinction is critical for molecular recognition and binding affinity at the target protein's active site.
-
Metabolic Stability: The choice of heteroatom can influence the metabolic fate of the compound. While specific metabolic pathways are highly dependent on the full molecular structure, the inherent properties of the oxazole or thiazole ring can direct Phase I and Phase II metabolic reactions differently.
Table 1: Comparative Physicochemical Properties of Thiazolo- vs. Oxazolo- Quinoline Scaffolds
| Property | Thiazolo[4,5-c]quinoline Core | Oxazolo[4,5-c]quinoline Core | Rationale for Difference |
| Key Heteroatom | Sulfur (S) | Oxygen (O) | Core structural difference. |
| Polarity | Generally less polar | Generally more polar | Oxygen's higher electronegativity increases bond polarity. |
| Hydrogen Bond Acceptor | Weak | Strong | Oxygen is a potent H-bond acceptor; sulfur is not. |
| Size/Sterics | Larger five-membered ring | Smaller five-membered ring | Sulfur has a larger atomic radius than oxygen. |
| Aromaticity | Thiazole ring is aromatic. | Oxazole ring is aromatic. | Both contribute to the extended π-system. |
A Tale of Two Syntheses: Accessibility and Strategy
The synthetic routes to these scaffolds are well-established but distinct, reflecting the different chemical natures of the precursor molecules. The choice of synthetic strategy is often dictated by the availability of starting materials and the desired substitution patterns.
Synthesis of Thiazolo[4,5-c]quinolines
A common and direct approach to the thiazolo[4,5-c]quinoline core involves the cyclization of a bifunctional quinoline precursor. For instance, the synthesis of the parent thiazolo[4,5-c]quinoline can be achieved from 3-amino-4-mercapto-quinoline.[1] This highlights a strategy where the quinoline core is prepared first, followed by the annulation (fusion) of the thiazole ring. Other methods focus on building the quinoline ring onto a pre-existing thiazole moiety.[2][3]
Caption: A generalized workflow for the synthesis of the thiazolo[4,5-c]quinoline scaffold.
Synthesis of Oxazolo[4,5-c]quinolines
The synthesis of oxazolo[4,5-c]quinolines is versatile, with several established methods. A prominent strategy involves a modified Pictet-Spengler reaction, which allows for the direct functionalization at the C-4 position of the oxazole ring to build the fused quinoline system.[4] Another powerful approach utilizes palladium-catalyzed intramolecular C-H heteroarylation.[5] Many syntheses begin with a substituted oxazole, such as ethyl 2-aminooxazole-4-carboxylate, and subsequently construct the quinoline ring through a series of steps including Suzuki-Miyaura coupling, nitro group reduction, and cyclization.
Caption: Multi-step synthesis workflow for the oxazolo[4,5-c]quinolinone core.
Divergent Biological Activities: From Immune Modulation to Cancer Therapy
While structurally similar, the thiazolo- and oxazolo[4,5-c]quinoline scaffolds have been developed against largely different biological targets, underscoring how the S/O substitution guides molecular interactions.
Oxazolo[4,5-c]quinolines: Potent Anti-inflammatory and Anticancer Agents
Research into oxazolo[4,5-c]quinolines has yielded potent modulators of immune pathways and cancer progression.
-
Interleukin-33 (IL-33) Inhibition: A significant breakthrough has been the identification of oxazolo[4,5-c]quinolinone analogs as the first small-molecule inhibitors of Interleukin-33.[6] These compounds bind to the interface region of IL-33, preventing its interaction with its receptor, ST2.[6] This mechanism is crucial as the IL-33/ST2 signaling pathway is a key driver in immune-mediated diseases like asthma and atopic dermatitis.[7][8] Pharmacokinetic studies of these analogs, such as KB-1517 and KB-1518, have shown they are metabolically stable lead compounds, although oral bioavailability remains a challenge to be optimized.[8][9][10][11]
-
Anticancer Activity: Various oxazolo[4,5-c]quinoline derivatives have demonstrated significant anticancer properties.[12][13] Their mechanisms often involve the inhibition of critical cellular machinery, such as kinases or DNA-related processes, leading to cytotoxic effects against cancer cell lines.[13][14]
-
Other Activities: This scaffold has also been explored for other therapeutic applications, including as TRPV1 antagonists and for its antibacterial properties.[15]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 4-substituted oxazolo[4,5-c]quinolines by direct reaction at the C-4 position of oxazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rational Design, Synthesis and Evaluation of Oxazolo[4,5-c]-quinolinone Analogs as Novel Interleukin-33 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5- c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design, synthesis and biological activities of novel oxazolo[4,5-g]quinazolin-2(1H)-one derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In Vivo Efficacy of Thiazolo[4,5-c]quinolin-2-amine: A Comparative Guide to Preclinical Validation Strategies
Executive Summary: The thiazolo[4,5-c]quinoline scaffold represents a promising chemotype in modern medicinal chemistry. Specifically, Thiazolo[4,5-c]quinolin-2-amine has emerged as a molecule of significant interest due to its dual-modal activity, primarily as an agonist for Toll-like Receptors 7 and 8 (TLR7/8) and as a positive modulator of the intermediate-conductance calcium-activated potassium (KCa3.1) channel.[1][2][3] These mechanisms suggest a strong therapeutic potential in immuno-oncology, both as a direct immune activator and as an enhancer for adoptive cell therapies. However, translating promising in vitro data into clinical success is contingent on rigorous and strategically designed in vivo validation.
This guide provides a comprehensive framework for the preclinical evaluation of this compound in relevant animal models. We will dissect two primary validation pathways based on its known mechanisms of action, compare its potential efficacy against established alternatives, and provide detailed, field-proven experimental protocols. The objective is to equip researchers and drug development professionals with the necessary insights to design self-validating studies that robustly assess the therapeutic promise of this compound.
Introduction: A Scaffold of Opportunity
The quinoline core is a privileged structure found in numerous pharmacologically active compounds. Its fusion with a thiazole ring to form the Thiazolo[4,5-c]quinoline system creates a unique heterocyclic architecture with diverse biological activities. While various derivatives have been explored as kinase inhibitors for neurodegenerative diseases or cancer, this compound has garnered attention for its distinct immunomodulatory properties.[4][5][6]
Its two primary, and seemingly disparate, mechanisms of action provide separate but potentially synergistic avenues for cancer therapy:
-
TLR7/8 Agonism: TLR7 and TLR8 are endosomal pattern recognition receptors crucial for detecting single-stranded viral RNA.[2][7] Their activation in antigen-presenting cells (APCs) like dendritic cells and macrophages triggers a potent innate immune response, characterized by the production of Type I interferons and pro-inflammatory cytokines, ultimately bridging to a robust adaptive T-cell mediated anti-tumor response.[7]
-
KCa3.1 Channel Agonism: The KCa3.1 channel is vital for maintaining the membrane potential and calcium signaling in T-lymphocytes. Positive modulation of this channel has been shown to enhance the expansion of Tumor-Infiltrating Lymphocytes (TILs), a cornerstone of modern adoptive cell therapy (ACT).[3]
This guide will delineate the optimal in vivo models and experimental designs to validate each of these therapeutic hypotheses.
Part I: Validation as a Direct Immuno-Oncology Agent via TLR7/8 Agonism
Mechanistic Rationale & Signaling Pathway
As a TLR7/8 agonist, this compound is hypothesized to function as an in situ vaccine, activating APCs within the tumor microenvironment (TME) to present tumor-associated antigens and initiate a systemic anti-tumor immune attack. This approach seeks to turn "cold" tumors, which are non-responsive to immunotherapy, into "hot," immune-infiltrated tumors.
The signaling cascade initiated by TLR7/8 agonism is well-characterized. Upon ligand binding within the endosome, TLRs recruit the adaptor protein MyD88, leading to the activation of transcription factors NF-κB and IRF7. This results in the transcription and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-12) and Type I interferons (IFN-α/β), respectively.
Caption: TLR7/8 signaling cascade initiated by this compound.
Recommended Animal Model: Syngeneic Tumor Models
Rationale for Choice: To evaluate an immune-stimulating agent, a fully competent immune system is non-negotiable. Therefore, immunodeficient mouse models like Nude or NSG mice are inappropriate.[8][9] Syngeneic models, where a cancer cell line derived from a specific inbred mouse strain is implanted into a mouse of the same strain (e.g., CT26 colon carcinoma into BALB/c mice), are the gold standard. This ensures complete histocompatibility and allows for the study of interactions between the therapeutic, the tumor, and the host's intact immune system.
Comparative Analysis & Data Presentation
The performance of this compound should be benchmarked against a well-established TLR7/8 agonist, such as Resiquimod (R848) , and a vehicle control. An additional arm evaluating the combination with an immune checkpoint inhibitor (e.g., anti-PD-1) is highly recommended to assess synergistic potential.
| Treatment Group | Metric | This compound | Resiquimod (R848) | Vehicle Control | This compound + αPD-1 |
| Efficacy | Tumor Growth Inhibition (TGI) at Day 21 (%) | 45% | 50% | 0% | 85% |
| Median Survival (Days) | 35 | 38 | 22 | 55 | |
| Complete Responders (%) | 10% | 15% | 0% | 40% | |
| Pharmacodynamics | CD8+ T-cell Infiltration (Cells/mm²) | 350 | 400 | 50 | 800 |
| IFN-γ Levels in TME (pg/mL) | 150 | 180 | 20 | 450 | |
| Toxicity | Max. Body Weight Loss (%) | < 5% | < 8% | < 2% | < 6% |
| Spleen Weight (mg) | 200 | 250 | 100 | 220 |
Note: Data presented is hypothetical and for illustrative purposes.
Experimental Protocol: Syngeneic CT26 Model
-
Cell Culture: Culture CT26 colon carcinoma cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Ensure cells are mycoplasma-free and in the logarithmic growth phase before implantation.
-
Animal Acclimatization: Acclimate 6-8 week old female BALB/c mice for at least one week under standard housing conditions.
-
Tumor Implantation:
-
Harvest and wash CT26 cells with sterile PBS.
-
Resuspend cells at a concentration of 2 x 10⁶ cells/mL in PBS.
-
Subcutaneously inject 100 µL (2 x 10⁵ cells) into the right flank of each mouse.
-
-
Group Allocation & Treatment:
-
Monitor tumor growth daily using digital calipers.
-
When tumors reach an average volume of 80-100 mm³ (Volume = 0.5 x Length x Width²), randomize mice into treatment groups (n=10 per group).
-
Prepare dosing solutions for this compound and Resiquimod in an appropriate vehicle (e.g., 5% DMSO in corn oil).
-
Administer treatment via the desired route (e.g., intratumoral or intraperitoneal) at a pre-determined dose and schedule (e.g., 1 mg/kg, twice weekly).
-
-
Monitoring & Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Primary Endpoint: Time to reach a tumor volume of 1500 mm³ or signs of morbidity, which determines survival.
-
Secondary Endpoints (from a satellite group, n=3-5 per group):
-
At a specific time point (e.g., Day 14), euthanize mice and harvest tumors and spleens.
-
Analyze tumor-infiltrating lymphocytes (CD4+, CD8+, NK cells) via flow cytometry or immunohistochemistry.
-
Measure cytokine levels in tumor homogenates via ELISA or Luminex assay.
-
Assess systemic toxicity by monitoring body weight, clinical signs, and spleen weight.
-
-
Part II: Validation as an Enhancer for Adoptive Cell Therapy via KCa3.1 Agonism
Mechanistic Rationale & Experimental Workflow
Adoptive cell therapy (ACT) using TILs involves harvesting a patient's own T-cells from their tumor, expanding them to large numbers ex vivo, and re-infusing them into the patient. The efficacy of this therapy is heavily dependent on the quantity and quality of the expanded T-cells. By agonizing the KCa3.1 channel, this compound is proposed to optimize calcium signaling pathways essential for T-cell activation and proliferation, leading to a more robust and persistent anti-tumor effector population.[3]
The validation workflow involves comparing TILs expanded with and without the compound and then testing their efficacy in an appropriate in vivo model.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. US11357841B2 - Expansion of tumor infiltrating lymphocytes with potassium channel agonists and therapeutic uses thereof - Google Patents [patents.google.com]
- 4. Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation [mdpi.com]
- 5. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determinants of Activity at Human Toll-like Receptors 7 and 8: Quantitative Structure–Activity Relationship (QSAR) of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myhealingcommunity.com [myhealingcommunity.com]
- 9. youtube.com [youtube.com]
Head-to-Head Comparison: Thiazolo[4,5-c]quinolin-2-amine and Imiquimod as Immune Response Modulators
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of immune response modification, the activation of Toll-like receptors (TLRs) presents a promising avenue for therapeutic intervention in oncology and infectious diseases. Among the key players in this domain are small molecule agonists targeting endosomal TLRs, particularly TLR7 and TLR8. This guide provides an in-depth, head-to-head comparison of two prominent classes of TLR agonists: the well-established imidazoquinoline, imiquimod, and the emerging class of thiazolo[4,5-c]quinolines, with a focus on Thiazolo[4,5-c]quinolin-2-amine and its derivatives.
Introduction: A Tale of Two Scaffolds
Imiquimod, an imidazoquinoline amine, is a widely recognized immune response modifier approved for topical treatment of various skin conditions, including genital warts, superficial basal cell carcinoma, and actinic keratosis.[1] Its mechanism of action is primarily attributed to the activation of TLR7, leading to the induction of a potent antiviral and antitumor immune response.[2]
Thiazolo[4,5-c]quinolines represent a distinct heterocyclic scaffold that has garnered significant interest for its potent immunomodulatory properties. Unlike imiquimod, which is a selective TLR7 agonist, many thiazolo[4,5-c]quinoline derivatives, such as 2-propylthiazolo[4,5-c]quinolin-4-amine (CL075), are potent agonists of TLR8 or dual TLR7/8 agonists.[3][4] This differential TLR activation profile suggests a distinct immunological signature and potential for different therapeutic applications.
This guide will dissect the nuances of these two classes of compounds, from their fundamental mechanism of action to their performance in preclinical models, providing the necessary experimental context for researchers to make informed decisions in their drug discovery and development endeavors.
Mechanism of Action: A Divergence in Downstream Signaling
Both imiquimod and thiazolo[4,5-c]quinolines exert their immunomodulatory effects by engaging with endosomal TLRs, primarily on antigen-presenting cells (APCs) such as dendritic cells (DCs) and monocytes.[1][4] However, their differential affinity for TLR7 and TLR8 leads to distinct downstream signaling cascades and, consequently, different cytokine and chemokine profiles.
Imiquimod, as a TLR7 agonist, predominantly activates plasmacytoid dendritic cells (pDCs), leading to a robust production of Type I interferons (IFN-α/β).[4][5] This IFN-dominant response is a hallmark of TLR7 activation and is crucial for antiviral immunity.
In contrast, TLR8 agonists, including many thiazolo[4,5-c]quinoline derivatives, primarily stimulate myeloid dendritic cells (mDCs), monocytes, and macrophages.[5][6] This engagement triggers a strong pro-inflammatory response characterized by the secretion of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and IL-6, with a comparatively weaker induction of Type I IFNs.[4][7]
The following diagram illustrates the distinct signaling pathways activated by TLR7 and TLR8 agonists:
Caption: Differential signaling pathways of TLR7 and TLR8 agonists.
Head-to-Head Performance: A Quantitative Comparison
While direct comparative studies of the parent compound this compound and imiquimod are limited in publicly available literature, extensive research on their respective classes and key derivatives allows for a robust performance comparison. The following tables summarize the in vitro potency and cytokine induction profiles of representative compounds.
Table 1: In Vitro Potency of Imiquimod and Thiazoloquinoline Derivatives on Human TLR7 and TLR8
| Compound | Chemical Class | TLR7 EC50 (µM) | TLR8 EC50 (µM) | Reference |
| Imiquimod | Imidazoquinoline | ~3 | >10 (inactive) | [8] |
| CL075 (2-propylthiazolo[4,5-c]quinolin-4-amine) | Thiazoloquinoline | 5.48 | 1.32 | [6] |
| 2-butylthiazolo[4,5-c]quinolin-4-amine | Thiazoloquinoline | 0.86 | 0.41 | [3] |
EC50 (Half-maximal effective concentration) values represent the concentration of a drug that gives half of the maximal response. Lower values indicate higher potency.
Table 2: Comparative Cytokine Induction Profiles in Human PBMCs
| Cytokine | Imiquimod (TLR7 Agonist) | Thiazoloquinoline Derivatives (TLR8/7 Agonists) |
| IFN-α | High | Low to Moderate |
| TNF-α | Low to Moderate | High |
| IL-12 | Low to Moderate | High |
| IL-6 | Moderate | High |
| IL-1β | Low | High |
PBMCs: Peripheral Blood Mononuclear Cells. The table represents a qualitative summary based on multiple sources describing the differential cytokine profiles of TLR7 and TLR8 agonists.[4][5][7]
These data highlight the distinct immunological signatures of the two compound classes. Imiquimod's selective TLR7 agonism drives a potent Type I IFN response, which is highly effective in antiviral therapies. In contrast, the dual TLR7/8 or selective TLR8 agonism of thiazoloquinolines elicits a broader, more pro-inflammatory cytokine profile, which may be more advantageous for applications such as vaccine adjuvants and cancer immunotherapy where a strong Th1-polarizing environment is desired.
Experimental Protocols for Comparative Evaluation
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Cytokine Induction Assay in Human PBMCs
This protocol outlines the stimulation of human peripheral blood mononuclear cells (PBMCs) to quantify the production of key cytokines such as IFN-α, TNF-α, and IL-12.
Caption: Workflow for in vitro cytokine induction assay.
Detailed Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque PLUS (or equivalent) according to the manufacturer's instructions.
-
Cell Culture: Wash the isolated PBMCs twice with sterile PBS and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plating: Seed the PBMCs into a sterile 96-well flat-bottom plate at a density of 2 x 10^5 cells per well in a volume of 100 µL.
-
Compound Preparation: Prepare stock solutions of this compound and imiquimod in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete RPMI-1640 medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of solvent) must be included.
-
Stimulation: Add 100 µL of the diluted compounds or vehicle control to the appropriate wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Quantification: Measure the concentrations of IFN-α, TNF-α, IL-12, and other relevant cytokines in the supernatant using commercially available ELISA kits or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's protocols.
-
Data Analysis: Plot the cytokine concentrations against the compound concentrations to generate dose-response curves and determine the EC50 values for each cytokine.
In Vivo Antitumor Efficacy Model
This protocol describes a common method to evaluate the in vivo efficacy of TLR agonists in a murine tumor model.
Caption: Workflow for in vivo antitumor efficacy model.
Detailed Methodology:
-
Animal Model: Use an appropriate strain of mice (e.g., C57BL/6 for B16-F10 melanoma cells) that are 6-8 weeks old. All animal procedures must be approved by the institutional animal care and use committee.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 B16-F10 cells in 100 µL of sterile PBS) into the right flank of each mouse.
-
Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) every 2-3 days using digital calipers. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Treatment Groups: When tumors reach an average volume of 50-100 mm³, randomize the mice into different treatment groups (e.g., vehicle control, imiquimod, this compound).
-
Compound Administration: Formulate the compounds for the appropriate route of administration (e.g., in a cream for topical application or in a solution for intratumoral injection). Administer the treatments according to a predefined schedule (e.g., every other day for two weeks).
-
Efficacy Assessment: Continue to monitor tumor growth throughout the study. The primary endpoint is typically tumor growth inhibition or complete tumor regression. Animal body weight should also be monitored as an indicator of toxicity.
-
Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested. Tumors can be dissociated to analyze the infiltration of immune cells (e.g., CD8+ T cells, NK cells, macrophages) by flow cytometry. Splenocytes can be re-stimulated ex vivo to assess systemic antigen-specific immune responses.
Conclusion and Future Directions
The head-to-head comparison of this compound and imiquimod reveals a fascinating dichotomy in TLR-mediated immune activation. Imiquimod's selective TLR7 agonism, with its potent induction of Type I interferons, has solidified its role in treating viral infections and certain skin cancers. Conversely, the TLR8 and dual TLR7/8 agonism of the thiazoloquinoline class offers a distinct advantage in scenarios where a robust pro-inflammatory and Th1-polarizing response is paramount, such as in vaccine adjuvantation and combination cancer immunotherapy.
The choice between these two classes of compounds is not a matter of superiority but rather of strategic application. Researchers and drug developers must carefully consider the desired immunological outcome for their specific therapeutic context. The experimental protocols provided in this guide offer a framework for the direct and rigorous comparison of these and other novel immune response modifiers.
Future research should focus on direct, well-controlled comparative studies of specific thiazoloquinoline derivatives against imiquimod in various preclinical models. Furthermore, elucidating the structure-activity relationships within the thiazoloquinoline scaffold will be crucial for designing next-generation TLR agonists with optimized potency, selectivity, and therapeutic indices. The continued exploration of these powerful immunomodulators holds immense promise for the future of immunotherapy.
References
- Imiquimod is a synthetic imidazoquinolone amine with potent immune response modifier activity. Its primary mechanism of action is through the activation of Toll-like receptor 7 (TLR7) on immune cells.
- Imiquimod and its homologues act by activating macrophages and other cells via binding to cell surface receptors, such as Toll receptor 7, thereby inducing secretion of pro-inflammatory cytokines, predominantly interferon (IFN)-α, tumour necrosis factor (TNF)-α and interleukin (IL)-12.
- In primary screens using human TLR7 and TLR8-specific reporter gene assays, these analogues exhibited mixed TLR8/TLR7 agonism; the EC50 values of 8c (CL075) were found to be 1.32 μM and 5.48 μM, in TLR8 and TLR7 assays, respectively.
- The imidazo[4,5-c]quinoline scaffold is the backbone of several well-known synthetic immune response modifiers. These molecules are recognized by TLR7 and TLR8, which are endosomal pattern recognition receptors crucial for detecting single-stranded viral RNA.
- Imiquimod has been identified as a potent antiviral and antitumor agent in animal models. The biological activity associated with imiquimod has been attributed to its induction of interferon (IFN)-alpha.
- The anti-tumor activity of TLR7 agonists is associated with the MYD88-dependent pathway and caspase-dependent mitochondrial p
- Activation of TLR7 can induce Type 1 interferon and inflammatory response, therefore targeting TLR7 is a promising strategy for both antiviral and anti-tumor therapy.
- TLR7 and TLR8 agonists differ in their target cell selectivity and cytokine induction profile. TLR7-specific agonists activate plasmacytoid DCs (pDCs) and B cells and induce mainly IFN-α and IFN-regulated cytokines. TLR8-specific agonists activate myeloid DCs, monocytes and monocyte-derived DC leading primarily to the production of proinflammatory cytokines and chemokines, such as TNF-α, IL-12 and MIP-1α.
- This document provides guidance for developing and statistically validating in vivo assays for the evaluation of structure-activity relationships and/or compound collections to identify chemical probes that modul
- The highest IFN-gamma levels were displayed by TLR8 and TLR7/8 agonists, which also induced the highest levels of pro-inflammatory cytokines IL-12, TNF-alpha, and IL-1beta. Amongst endosomal TLRs, TLR7 displayed a unique profile producing weak IL-12, IFN-gamma, TNF-alpha, IL-1beta, and IL-8.
- TLR7 is functionally associated with the production of IFNα.
- A comparative study performed by 3M Pharmaceuticals, demonstrated that the TLR7 and TLR8 differ in their target cell selectivity and cytokine induction profile. TLR7 agonists stimulate virtually all subsets of lymphocytes, and are more effective than TLR8-selective agonists at inducing IFN-α and IFN-γ associated chemokines, whereas TLR8 agonists induce a pro-inflammatory cytokine profile including TNF-α, IL-12 and MIP-1α.
- The 2-butyloxazolo[4,5-c]quinolin-4-amine 9 displayed more potent dual TLR7/8-agonistic activity compared to the thiazolo[4,5-c]quinolin-4-amine 3, with EC50 values of 0.55 and 0.18 μM in TLR7 and TLR8 assays, respectively.
- The results of this study showed that wart regression following treatment with imiquimod strongly correlated with a decrease in viral DNA and gene transcripts; a decrease in mRNA expression for proteins associated with cellular proliferation, and an increase in ker
- The TLR8 agonist induced strong upregulation of multiple inflammatory cytokines such as IL6, TNFA, and IL1B. In contrast, the TLR7 agonist induced gene expression changes only in the DCs and monocytes and not in the granulocytes.
- The TLR8 agonists (ssRNA and CLO75) induced significantly more cytokine production in cord blood cultures compared to the TLR7 agonist (Gardiquimod TM ).
- TLR7/8 agonists promote the induction of AML cells by increasing the expression of mature myeloid markers, which leads to an enhanced immune response.
- In a melanoma mouse model, tumor volume was reduced by resiquimod (TLR7 agonist)
- The cytokine profile induced by imiquimod was compared with other known immunomodulators.
- In these mouse models, the adaptive immune response was initiated as evidenced by the gener
- The TLR7 agonist imiquimod showed EC50 values that can vary depending on the specific cell line and assay conditions used.
- Imiquimod (R-837, S-26308) and the analogue S-27609 were evaluated for cytokine induction in human blood cells. Both compounds induced interferon-alpha (IFN), tumor necrosis factor-alpha (TNF), interleukin (IL)-1 beta, and IL-6 with S-27609 being 5 to 10 times more potent.
- Imidazoquinolines conjugated to a macrolide or, substances carrying an unlinked terminal secondary amine, had longer exposure compared with Resiquimod.
- Structurally diverse thiazoles were conveniently synthesised by one pot procedure by the reaction of α-haloketones and thioamides substituted with electron-don
- Resiquimod (RSQ) Versus Imiquimod (IMQ) Both IMQ and RSQ can promote tumor regression through the activation of immune responses by acting as agonists for TLR-7 and TLR-7/TLR-8, respectively. However, RSQ has been shown to be more potent both in vitro and in vivo.
- Resiquimod is a Toll-like receptor (TLR)-7 and TLR-8 agonist that, like imiquimod, belongs to the class of imidazoquinolines, small organic molecules with potent antiviral and anticancer activity.
- Both imiquimod and resiquimod were effective in enhancing CD4+ and CD8+ T-cell responses to the antigen encoded by the DNA vaccine and activating cytokine production, however, resiquimod produced maximal cytokine induction at 1 mg/kg and imiquimod peaked
- This technical note describes how to purify PBMC from a buffy coat or whole blood sample using Ficoll gradient, and introduces the optimization steps needed for an appropriate PBMC cytokine quantific
- It has been found that 2-methyl-thiazolo[4,5-c]quinoline and pharmaceutically acceptable acid addition salts and hydrates thereof possess valuable central nervous depressive properties being different
- Imidazoquinoline is a synthetic small-molecule compound that is a derivative of imiquimod and belongs to a family of compounds that act as ligands at toll-like receptors in the inn
- Toll-like receptors (TLRs) 7 and 8 are key targets in the development of immunomodulatory drugs for treating infectious disease, cancer, and autoimmune disorders.
- CL097, a potent TLR7 and TLR8 agonist, induces pro-inflamm
- Compound 12b was 5-fold more potent (EC50 = 0.15 μM in TLR7)
- Multiple clinical trials are currently evaluating the combination of TLR agonists with chemotherapy, radiotherapy, or different immunotherapies.
- This technical note describes how to purify PBMC from a buffy coat or whole blood sample using Ficoll gradient, and introduces the optimization steps needed for an appropriate PBMC cytokine quantific
- This study utilized PBMCs and measured cytokine production by three different str
- Monocytes from Ficoll-isolated PBMCs were separated from lymphocytes by adherence to tissue culture-treated pl
- This protocol presents an approach to quantify the dynamics and magnitude of tumor-associated T cell activation at multiple time points in living mice using the genetically encoded calcium reporter Salsa6f and functional intravital microscopy (F-IVM).
- This resource provides information on various in vivo tumor models for oncology research.
- Thiazolopyrimidine derivatives have attracted considerable attention due to their potent biological and pharmacological activities.
- This article outlines five essential steps for a successful immuno-oncology in vivo study.
- The outcome of the present investigation may provide a foundation for future studies in developing potent anticancer agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. researchgate.net [researchgate.net]
- 7. Toll-like receptor (TLR) 2-9 agonists-induced Cytokines & Chemokines: I. Comparison with T cell receptor-induced responses. | Meso Scale Discovery [mesoscale.com]
- 8. agilent.com [agilent.com]
A Researcher's Guide to Bioisosteric Replacement Strategies for the Thiazolo[4,5-c]quinolin-2-amine Scaffold
Introduction: The Therapeutic Potential of the Thiazolo[4,5-c]quinolin-2-amine Scaffold
The fusion of a thiazole ring with a quinoline core creates the this compound scaffold, a heterocyclic system of significant interest in medicinal chemistry. Quinoline derivatives have long been recognized for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The thiazole ring, a common motif in pharmacologically active compounds such as the vitamin thiamine, further enhances the drug-like properties of the fused system.[1][2] While direct and extensive research on the this compound scaffold is emerging, preliminary studies have indicated its potential in modulating central nervous system activity and acting as a Toll-like receptor (TLR) agonist.[3][4]
This guide provides a comparative analysis of bioisosteric replacement strategies applicable to the this compound scaffold. By examining structure-activity relationships (SAR) from closely related thiazole- and quinoline-containing compounds, we aim to provide a rational framework for designing novel analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Comparative Analysis of Bioisosteric Replacements on Related Scaffolds
Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of a functional group with another that retains similar physical and chemical properties, yet can significantly alter biological activity. The following sections explore key bioisosteric modifications on related heterocyclic systems that can inform the strategic diversification of the this compound scaffold.
Ring Bioisosteres of the Thiazole Moiety
The thiazole ring's electronic and structural characteristics are pivotal to its biological function. Replacing it with other five-membered heterocycles can modulate target binding and physicochemical properties.
-
Oxazole: The replacement of sulfur with oxygen to form an oxazole can alter the hydrogen bonding capacity and metabolic stability of the compound.
-
Pyrazole and Triazole: Incorporating additional nitrogen atoms, as in pyrazoles and triazoles, can introduce new hydrogen bond donors and acceptors, potentially leading to novel interactions with biological targets.[5]
The choice of the bioisosteric ring system should be guided by the specific therapeutic target and the desired changes in the molecule's ADME (absorption, distribution, metabolism, and excretion) properties.
Substituent Bioisosteres on the Quinoline Ring
The quinoline core of the scaffold offers multiple positions for substitution, allowing for fine-tuning of the molecule's pharmacological profile.
| Substituent | Position on Quinoline Ring | Observed Effect on Biological Activity in Related Compounds | Reference |
| Halogens (Cl, Br) | 6, 7 | Increased cytotoxic activity against cancer cell lines. | [1][6] |
| Methyl (CH3) | 6 | Can influence antibacterial and antifungal activity. | [5][7] |
| Electron-donating groups | 4 (on phenyl substituent) | Associated with enhanced antifungal activity. | [5][7] |
| Electron-withdrawing groups | 4 (on phenyl substituent) | Can modulate antibacterial potency. | [5][7] |
These examples underscore the importance of systematic exploration of the quinoline ring's substitution pattern to optimize biological activity.
Modifications of the 2-Amine Group
The 2-amino group is a critical pharmacophoric feature, likely involved in key hydrogen bonding interactions with target proteins. Its bioisosteric replacement can lead to significant changes in potency and selectivity.
-
Amides and Ureas: Converting the amine to an amide or urea introduces a carbonyl group, which can act as a hydrogen bond acceptor and alter the molecule's conformational flexibility.
-
Sulfonamides: The sulfonamide group is a well-established bioisostere for amides and can offer improved metabolic stability and different hydrogen bonding patterns.
-
N-Alkylation: As demonstrated in studies on TLR7/8 agonists, the length of the alkyl chain at the amino group can be critical for activity, with a butyl chain showing optimal effects for IFN-α induction.[4]
Proposed Bioisosteric Replacement Strategies for this compound
Based on the comparative analysis, the following diagram illustrates potential bioisosteric modifications to the this compound scaffold for systematic SAR exploration.
Caption: Proposed bioisosteric modifications for the this compound scaffold.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of novel this compound analogues.
Protocol 1: General Synthesis of the this compound Scaffold
This protocol is based on the Hantzsch thiazole synthesis, a classical and versatile method.[2]
Step 1: Synthesis of α-haloketone intermediate
-
To a solution of a substituted 4-aminoquinoline in a suitable solvent (e.g., glacial acetic acid), add bromine dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water and collect the precipitated α-bromo-4-aminoquinoline derivative by filtration.
Step 2: Cyclization to form the thiazole ring
-
Dissolve the α-bromo-4-aminoquinoline derivative and thiourea in ethanol.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., aqueous ammonia) to precipitate the this compound product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Representative Bioisosteric Replacement Synthesis: N-acylation of the 2-amino group
Step 1: Acylation Reaction
-
Suspend the this compound in a suitable solvent (e.g., pyridine or dichloromethane).
-
Add the desired acyl chloride or anhydride (e.g., acetyl chloride) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-acyl-Thiazolo[4,5-c]quinolin-2-amine by column chromatography.
Protocol 3: In Vitro Biological Evaluation: Kinase Inhibition Assay
Given that related thiazolo[5,4-f]quinazolines are potent kinase inhibitors, this assay is a relevant starting point for biological evaluation.[8][9]
Step 1: Assay Setup
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
Step 2: Data Acquisition and Analysis
-
Terminate the kinase reaction by adding a stop solution.
-
Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization or luminescence).
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: A typical workflow for the synthesis and evaluation of novel drug candidates.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The bioisosteric replacement strategies outlined in this guide, derived from the study of related heterocyclic systems, provide a rational and data-driven approach for researchers to explore the chemical space around this scaffold. Through systematic modification and iterative biological testing, it is anticipated that new analogues with potent and selective activities can be discovered, ultimately leading to the development of next-generation therapeutics.
References
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. Available at: [Link]
-
Structure Activity Relationship. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of new thiazolo [5,4-f]quinazolines as serine/threonine kinases inhibitors - ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC - PubMed Central. Available at: [Link]
-
(PDF) Synthesis and Biological Evaluation of Thiazole Derivatives - ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC - NIH. Available at: [Link]
-
Synthesis and biological evaluation of new thiazolopyrimidines - PubMed. Available at: [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. Available at: [Link]
-
Recent advances in the synthesis and utility of thiazoline and its derivatives. Available at: [Link]
-
Pharmaceutical compositions of 2-methyl-thiazolo[4,5-c]quinoline (1986) - SciSpace. Available at: [Link]
-
Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids - PubMed Central. Available at: [Link]
-
Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation - MDPI. Available at: [Link]
-
Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ) - ResearchGate. Available at: [Link]
-
Showing metabocard for 2-Propylthiazolo[4,5-c]quinolin-4-amine (HMDB0245307). Available at: [Link]
-
Exploration of Toll-like Receptor 7 and 8 Agonists as Potential Vaccine Adjuvants - CORE. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical compositions of 2-methyl-thiazolo[4,5-c]quinoline (1986) | Knoll Jozsef | 1 Citations [scispace.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to Cross-Validating the Anticancer Activity of Thiazolo[4,5-c]quinolin-2-amine
In the landscape of oncology drug discovery, the validation of a novel compound's efficacy and mechanism of action across multiple, diverse cancer cell lines is a cornerstone of preclinical assessment. This guide provides an in-depth, technical framework for the cross-validation of "Thiazolo[4,5-c]quinolin-2-amine," a promising heterocyclic compound, against a panel of representative cancer cell lines. We will explore the causality behind experimental choices, present detailed protocols for robust and reproducible data generation, and compare its performance with a standard chemotherapeutic agent.
The thiazole and quinoline scaffolds are privileged structures in medicinal chemistry, known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The fusion of these two rings into a thiazoloquinoline system has been explored for its potential as an antineoplastic agent, with studies indicating that specific substitutions can lead to significant cytotoxic effects in cancer cells.[3][4] This guide will build upon this foundation to illustrate a comprehensive validation workflow for a specific derivative, this compound.
The Rationale for Cross-Cell Line Validation
Relying on a single cell line for evaluating the anticancer potential of a compound can be misleading. Cancer is a heterogeneous disease, and cell lines derived from different tumors, or even from different patients with the same type of tumor, can exhibit varied genetic backgrounds and signaling pathway dependencies. Therefore, cross-validating the activity of this compound in a panel of cell lines is crucial for several reasons:
-
Assessing the Breadth of Activity: It helps determine if the compound has broad-spectrum anticancer effects or is specific to a particular cancer type.
-
Identifying Potential Resistance Mechanisms: Differential sensitivity across cell lines can provide clues about potential mechanisms of resistance.
-
Informing Mechanism of Action Studies: Consistent effects on specific cellular processes across multiple sensitive cell lines strengthen hypotheses about the compound's mechanism of action.
For this guide, we will consider a panel of three human cancer cell lines:
-
MCF-7: An estrogen receptor-positive breast cancer cell line.
-
HCT-116: A colorectal cancer cell line.
-
HL-60: A leukemia cell line.
As a point of comparison, we will include Doxorubicin, a widely used chemotherapeutic agent.
I. Assessing Cytotoxicity: The Foundation of Anticancer Activity
The initial step in evaluating any potential anticancer compound is to determine its cytotoxicity—its ability to kill cancer cells.[5][6][7][8] A widely accepted and robust method for this is the MTT assay.[9]
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[13]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | MCF-7 (µM) | HCT-116 (µM) | HL-60 (µM) |
| This compound | 8.5 | 5.2 | 2.1 |
| Doxorubicin (Comparator) | 0.9 | 0.5 | 0.1 |
Interpretation of Results: The hypothetical data suggests that this compound exhibits cytotoxic activity against all three cell lines, with the highest potency observed in the HL-60 leukemia cell line. As expected, the established chemotherapeutic agent, Doxorubicin, shows significantly higher potency.
II. Unraveling the Mechanism of Cell Death: Apoptosis vs. Necrosis
Once cytotoxicity is established, the next critical step is to determine how the compound is killing the cancer cells. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Anticancer agents that induce apoptosis are generally preferred as they are less likely to cause inflammation.[14][15]
Annexin V/Propidium Iodide (PI) Staining
The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry.[14][16] During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15][17] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.[18]
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Flowchart of the Annexin V/PI staining protocol for apoptosis detection.
Expected Outcomes from Flow Cytometry
By analyzing the fluorescence signals from Annexin V-FITC and PI, cells can be distinguished into four populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Hypothetical Apoptosis Induction Data (at IC50 concentration for 24h)
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| MCF-7 | Vehicle Control | 3.2 | 2.1 |
| MCF-7 | This compound | 25.8 | 15.4 |
| HCT-116 | Vehicle Control | 2.5 | 1.8 |
| HCT-116 | This compound | 35.1 | 18.9 |
| HL-60 | Vehicle Control | 4.1 | 3.5 |
| HL-60 | This compound | 48.7 | 22.3 |
Interpretation of Results: The data suggests that this compound induces a significant increase in both early and late apoptotic cell populations across all tested cell lines, confirming that apoptosis is a primary mechanism of its cytotoxic action.
III. Investigating Effects on Cell Cycle Progression
Many anticancer drugs exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[19] Analyzing the cell cycle distribution of a cell population treated with a compound can provide valuable insights into its mechanism of action.[20][21]
Cell Cycle Analysis by Flow Cytometry
This technique involves staining the DNA of cells with a fluorescent dye, such as Propidium Iodide (after cell fixation and permeabilization), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[22]
Signaling Pathway: Cell Cycle Regulation
Caption: A simplified diagram of the eukaryotic cell cycle phases and major checkpoints.
Hypothetical Cell Cycle Distribution Data (HCT-116 cells treated for 24h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 | 28.5 | 16.3 |
| This compound | 20.1 | 15.3 | 64.6 |
Interpretation of Results: The hypothetical data for HCT-116 cells indicates a significant accumulation of cells in the G2/M phase following treatment with this compound, with a corresponding decrease in the G0/G1 and S phases. This suggests that the compound may induce G2/M cell cycle arrest.
IV. Probing the Molecular Machinery: Western Blot Analysis
To further dissect the molecular mechanism, Western blotting can be employed to examine the expression levels of key proteins involved in the cellular processes identified, such as apoptosis and cell cycle regulation.[23]
Example Targets for Western Blot Analysis:
-
Apoptosis: Cleaved Caspase-3 (an executioner caspase), Cleaved PARP (a substrate of activated caspases), and Bcl-2 family proteins (regulators of apoptosis).[23]
-
Cell Cycle (G2/M Arrest): Cyclin B1 and CDK1 (key regulators of the G2/M transition), and phosphorylated Histone H3 (a marker of mitosis).
Experimental Workflow: Western Blotting
Caption: General workflow for Western blot analysis of protein expression.
A positive result, such as an increase in cleaved Caspase-3 and cleaved PARP, would provide strong evidence for the induction of apoptosis. An increase in Cyclin B1 levels would be consistent with a G2/M arrest.
Conclusion
This guide has outlined a systematic and multi-faceted approach to the cross-validation of the anticancer activity of a novel compound, this compound. By integrating cytotoxicity screening, apoptosis detection, and cell cycle analysis, researchers can build a comprehensive profile of a compound's biological effects. Each experimental step provides a piece of the puzzle, and their collective interpretation allows for a robust assessment of therapeutic potential. The provided protocols and workflows serve as a foundation for researchers to design their own rigorous validation studies, ensuring data integrity and reproducibility in the quest for new and effective cancer therapies.
Detailed Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[12]
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator drug in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[9] Incubate for 4 hours at 37°C.[10][13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[10]
Annexin V-FITC/PI Apoptosis Assay Protocol
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the compound for the specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold 1X PBS.[17]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16][18]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[17][18]
Cell Cycle Analysis Protocol
-
Cell Treatment and Harvesting: Treat cells as for the apoptosis assay. Harvest approximately 1 x 10⁶ cells.
-
Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at 4°C for at least 2 hours or overnight.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA, which PI can also bind to.[22]
-
PI Staining: Add Propidium Iodide solution (final concentration of 50 µg/mL).[22]
-
Analysis: Incubate for 15 minutes in the dark and analyze by flow cytometry. Use a linear scale for the DNA fluorescence channel.[21]
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
- Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.
-
MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]
-
Annexin V-FITC Staining Protocol for Apoptosis Detection. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. (n.d.). iGEM. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
- Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Mutagenicity. IntechOpen.
- Adan, A., Kiraz, Y., & Baran, Y. (2016). Cell proliferation and cytotoxicity assays. Current pharmaceutical biotechnology, 17(14), 1213-1221.
-
Step-by-Step Protocol: for Annexin V/PI Staining. (2024). Boster Biological Technology. Retrieved from [Link]
-
Cell Cycle Tutorial. (n.d.). Flow Cytometry Core Facility, University of Aberdeen. Retrieved from [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad. Retrieved from [Link]
- Hussain, S., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409.
-
Cell Cycle Analysis. (2017). UWCCC Flow Cytometry Laboratory. Retrieved from [Link]
-
Best Practices for Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare. Retrieved from [Link]
- Alvarez-Ibarra, C., et al. (1997). Synthesis and antitumor evaluation of new thiazolo[5,4-b]quinoline derivatives. Journal of medicinal chemistry, 40(5), 668-676.
-
Alvarez-Ibarra, C., et al. (1997). Synthesis and Antitumor Evaluation of New Thiazolo[5,4-b]quinoline Derivatives. ACS Publications. Retrieved from [Link]
-
Debiton, E., et al. (2015). Synthesis and biological evaluation of new thiazolo [5, 4-f]quinazolines as serine/threonine kinases inhibitors. ResearchGate. Retrieved from [Link]
- de Oliveira, R. B., et al. (2011). Synthesis and anticancer activities of some novel 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones. European journal of medicinal chemistry, 46(9), 4153-4158.
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). MDPI. Retrieved from [Link]
-
Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. (2021). National Institutes of Health. Retrieved from [Link]
-
Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). National Institutes of Health. Retrieved from [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]
-
Quinoline containing thiazole and their biological activities. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2020). MDPI. Retrieved from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health. Retrieved from [Link]
-
Thiazole Ring—A Biologically Active Scaffold. (2017). National Institutes of Health. Retrieved from [Link]
-
This compound;143667-61-2. (n.d.). Axsyn. Retrieved from [Link]
-
Thiazoloisoquinolines: II. The synthesis of thiazolo[5,4-c]isoquinoline. (1966). Journal of Heterocyclic Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor evaluation of new thiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. opentrons.com [opentrons.com]
- 8. scielo.br [scielo.br]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. static.igem.org [static.igem.org]
- 17. bosterbio.com [bosterbio.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. biocompare.com [biocompare.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
Assessing the Off-Target Effects of Thiazolo[4,5-c]quinolin-2-amine: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the aphorism "know thy molecule" has never been more pertinent. The journey of a novel chemical entity from a promising hit to a clinically viable therapeutic is fraught with challenges, with unforeseen off-target interactions being a primary cause of late-stage attrition. This guide provides a comprehensive framework for assessing the off-target effects of "Thiazolo[4,5-c]quinolin-2-amine," a heterocyclic scaffold of interest, by comparing its hypothetical profile against established alternatives and detailing the requisite experimental methodologies. Our focus is to equip researchers, scientists, and drug development professionals with the strategic and technical insights necessary to navigate the complexities of safety pharmacology.
Introduction: The Significance of Off-Target Profiling
The therapeutic efficacy of a drug is intrinsically linked to its specificity for the intended biological target. However, small molecules often interact with multiple unintended proteins, leading to off-target effects that can range from benign to severely toxic.[1][2] Early and systematic identification of these off-target interactions is not merely a regulatory requirement but a cornerstone of a rational and cost-effective drug development program.[3][4] By characterizing a compound's polypharmacology early, we can mitigate risks, predict potential clinical adverse drug reactions (ADRs), and ultimately select drug candidates with a higher probability of success.[5]
"this compound" and its derivatives have been investigated for their activity as agonists of Toll-like receptors 7 and 8 (TLR7/8), key players in the innate immune response.[6][7][8] More recently, this scaffold has also been identified as a potential agonist of the KCa3.1 potassium channel, which is involved in modulating T-cell activation.[9] Given these distinct and potent biological activities, a thorough assessment of its off-target profile is critical to understanding its therapeutic potential and safety liabilities.
This guide will delineate a tiered approach to off-target assessment, leveraging industry-standard in vitro safety pharmacology panels and providing a comparative context for data interpretation.
Strategic Framework for Off-Target Assessment
A robust off-target assessment strategy follows a logical progression, from broad screening to more focused mechanistic studies. The initial step involves computational or in silico predictions, followed by comprehensive in vitro screening against a panel of known safety-relevant targets.
In Silico Profiling: The Predictive First Pass
Before embarking on costly experimental screening, in silico methods can provide a valuable early warning of potential off-target liabilities.[1][10] These approaches utilize a compound's chemical structure to predict its interaction with a wide array of protein targets based on established structure-activity relationships and machine learning models.[10][11]
Experimental Protocol: In Silico Off-Target Prediction
-
Input : The 2D structure of "this compound" in a suitable format (e.g., SMILES).
-
Tools : Utilize a combination of publicly available and commercial platforms (e.g., SwissTargetPrediction, SuperPred, PASS Online).
-
Methodology : These tools compare the input structure against databases of known ligand-target interactions. Predictions are typically based on chemical similarity, pharmacophore matching, or machine learning algorithms.
-
Output : A ranked list of potential off-targets with associated confidence scores or probabilities.
-
Rationale : This cost-effective initial screen helps to prioritize targets for subsequent experimental validation and may reveal unexpected interactions that would not be covered in standard safety panels.
In Vitro Safety Pharmacology Panels: The Core of Experimental Assessment
The cornerstone of off-target profiling is screening the compound against a broad panel of receptors, ion channels, enzymes, and transporters that have been historically implicated in adverse drug reactions.[5][12][13] Several contract research organizations (CROs) offer well-validated, tiered panels for this purpose.[3][5][12]
A common strategy is to perform an initial screen at a single high concentration (e.g., 10 µM) to identify any significant interactions.[14][15] Any "hits" (typically defined as >50% inhibition or stimulation) are then followed up with concentration-response curves to determine potency (e.g., IC50 or EC50).
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Tiered workflow for in vitro off-target safety assessment.
For "this compound," a suitable starting point would be a broad panel such as the Eurofins SafetyScreen44 or a similar offering.[14][16] This panel covers a range of targets across different families, including GPCRs, ion channels, and enzymes, which are frequently associated with off-target toxicities.[16]
Comparative Analysis: this compound vs. Imiquimod
To illustrate the interpretation of off-target data, we present a hypothetical comparison between "this compound" and Imiquimod, a well-characterized TLR7 agonist used clinically. The following table summarizes hypothetical data from a SafetyScreen44 panel, with interactions of >50% inhibition at 10 µM highlighted.
Table 1: Hypothetical Off-Target Profile from a SafetyScreen44 Panel at 10 µM
| Target Family | Target | This compound (% Inhibition) | Imiquimod (% Inhibition) | Potential Clinical Implication |
| GPCR | Adenosine A1 | 65% | 15% | Bradycardia, sedation |
| Adrenergic α1 | 5% | 8% | No significant interaction | |
| Dopamine D2 | 12% | 18% | No significant interaction | |
| Serotonin 5-HT2B | 58% | 25% | Cardiac valvulopathy (chronic use) | |
| Ion Channel | hERG | 45% | 10% | QT prolongation, Torsades de Pointes |
| L-type Calcium Channel | 8% | 5% | No significant interaction | |
| Enzyme | COX-1 | 3% | 7% | No significant interaction |
| PDE4 | 62% | 4% | Nausea, emesis | |
| Transporter | Dopamine Transporter | 15% | 22% | No significant interaction |
Interpretation of Hypothetical Data:
In this hypothetical scenario, "this compound" shows potential liabilities that are not observed with Imiquimod. The significant inhibition of the Adenosine A1 receptor, 5-HT2B receptor, and PDE4 enzyme would warrant immediate follow-up. While the hERG inhibition is below the 50% threshold, it is still a noteworthy finding that should be investigated further due to the critical role of this channel in cardiac safety.
Detailed Experimental Protocols for Key Off-Target Assays
To ensure the trustworthiness and reproducibility of the data, standardized and validated assay formats are employed.
Radioligand Binding Assay (e.g., for GPCRs and Ion Channels)
This is a common method to assess a compound's ability to bind to a specific receptor or ion channel.[14]
-
Materials : Cell membranes expressing the target of interest, a specific radioligand (e.g., ³H-DPCPX for Adenosine A1), test compound ("this compound"), and scintillation fluid.
-
Procedure : a. Incubate the cell membranes with the radioligand and varying concentrations of the test compound. b. After reaching equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter. c. Wash the filters to remove non-specifically bound radioligand. d. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Enzyme Inhibition Assay (e.g., for PDE4)
This method measures the ability of a compound to inhibit the activity of a specific enzyme.
-
Materials : Purified recombinant enzyme (e.g., PDE4), substrate (e.g., cAMP), test compound, and a detection system (e.g., fluorescence-based).
-
Procedure : a. Pre-incubate the enzyme with the test compound at various concentrations. b. Initiate the enzymatic reaction by adding the substrate. c. Allow the reaction to proceed for a defined period. d. Stop the reaction and measure the amount of product formed using the detection system.
-
Data Analysis : Calculate the percent inhibition of enzyme activity at each test compound concentration and determine the IC50 value.
Advanced Off-Target Assessment: Beyond the Standard Panels
Should the initial screening reveal significant off-target activity, further investigation is warranted.
-
Kinase Profiling : Given that many small molecules interact with kinases, a broad kinase panel (e.g., >400 kinases) can be employed to assess for off-target kinase inhibition. This is particularly relevant if the compound is intended for oncology indications or if the initial screen suggests such activity.
-
Phenotypic Screening : Cell-based assays using various cell lines (e.g., hepatocytes, cardiomyocytes) can provide a more integrated view of a compound's potential toxicity.[5] High-content imaging can be used to assess multiple toxicity parameters simultaneously.
-
Functional Assays : For any binding "hits," it is crucial to perform functional assays to determine if the compound acts as an agonist, antagonist, or inverse agonist at the off-target.
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
}
Caption: On-target vs. hypothetical off-target profile of this compound.
Conclusion and Future Directions
The comprehensive assessment of off-target effects is an indispensable component of modern drug discovery. For a molecule like "this compound," with its potent and diverse on-target activities, a proactive and systematic approach to safety pharmacology is paramount. By employing a tiered strategy of in silico prediction, broad in vitro panel screening, and focused follow-up studies, researchers can build a detailed safety profile. This not only de-risks the progression of the molecule into preclinical and clinical development but also provides crucial insights that can guide the design of safer, more selective next-generation compounds. The principles and methodologies outlined in this guide provide a robust framework for making informed, data-driven decisions in the pursuit of novel therapeutics.
References
-
Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]
-
Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
-
Eurofins Scientific. (2025, December 1). Using secondary pharmacology panels to predict clinical safety risks. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen87 Panel - TW. Retrieved from [Link]
-
Zhang, L., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology, 6(1), 1-13. Retrieved from [Link]
-
Amberg, W., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 20. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
Kinnings, S. L., et al. (2011). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing, 16, 329-340. Retrieved from [Link]
-
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of Eurofin Cerep Safety-Screen 44 Panel. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening for Safety-Relevant Off-Target Activities. Retrieved from [Link]
-
Salunke, D. B., et al. (2012). Determinants of Activity at Human Toll-like Receptors 7 and 8: Quantitative Structure–Activity Relationship (QSAR) of Diverse Heterocyclic Scaffolds. Journal of Medicinal Chemistry, 55(18), 8147-8161. Retrieved from [Link]
-
Salunke, D. B. (2015). Exploration of Toll-like Receptor 7 and 8 Agonists as Potential Vaccine Adjuvants. CORE. Retrieved from [Link]
- Google Patents. (2022). US11357841B2 - Expansion of tumor infiltrating lymphocytes with potassium channel agonists and therapeutic uses thereof.
-
Salunke, D. B., et al. (2012). Determinants of Activity at Human Toll-like Receptors 7 and 8: Quantitative Structure–Activity Relationship (QSAR) of Diverse Heterocyclic Scaffolds. PMC. Retrieved from [Link]
-
Schopfer, U., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Journal of Pharmacological and Toxicological Methods, 99, 106598. Retrieved from [Link]
Sources
- 1. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 4. Using secondary pharmacology panels to predict clinical safety risks - Eurofins Scientific [eurofins.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Determinants of Activity at Human Toll-like Receptors 7 and 8: Quantitative Structure–Activity Relationship (QSAR) of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US11357841B2 - Expansion of tumor infiltrating lymphocytes with potassium channel agonists and therapeutic uses thereof - Google Patents [patents.google.com]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaron.com [pharmaron.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of Thiazolo[4,5-c]quinolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[4,5-c]quinoline scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, making the efficient and scalable synthesis of key intermediates like "Thiazolo[4,5-c]quinolin-2-amine" a critical endeavor. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and expert insights to inform methodological choices in a research and development setting.
At a Glance: Comparative Analysis of Synthetic Routes
Two principal synthetic strategies for the production of this compound have been identified and will be discussed in detail:
-
Route 1: Two-Step Synthesis via Thiocyanation of 3-Aminoquinoline and Subsequent Cyclization. This classic approach involves the introduction of a thiocyanate group onto the quinoline core, followed by an intramolecular cyclization to form the fused thiazole ring.
-
Route 2: One-Pot Synthesis from 3-Amino-4-mercaptoquinoline. This alternative method involves the direct annulation of the thiazole ring onto a pre-functionalized quinoline precursor using a cyanogen source.
The following table summarizes the key performance indicators for each route, providing a high-level overview to guide decision-making based on specific laboratory or production needs.
| Parameter | Route 1: Thiocyanation & Cyclization | Route 2: One-Pot from Mercaptoquinoline |
| Starting Material | 3-Aminoquinoline | 3-Amino-4-mercaptoquinoline |
| Key Reagents | Potassium thiocyanate, Bromine, Hydrochloric acid | Cyanogen bromide |
| Number of Steps | 2 | 1 |
| Overall Yield | Moderate to Good | Potentially Higher (in theory) |
| Scalability | Demonstrated on a laboratory scale | Feasible, but may require optimization |
| Safety Considerations | Use of Bromine (corrosive, toxic), handling of thiocyanates | Use of Cyanogen bromide (highly toxic) |
| Green Chemistry | Use of halogenated reagents | Use of a highly toxic reagent |
In-Depth Analysis of Synthetic Methodologies
Route 1: Two-Step Synthesis via Thiocyanation and Cyclization
This well-established route, analogous to the synthesis of the corresponding isoquinoline derivative, offers a reliable, albeit multi-step, approach to the target molecule. The causality behind this experimental design lies in the sequential activation of the quinoline core for the introduction of the sulfur and nitrogen atoms required for the thiazole ring.
Caption: Workflow for the two-step synthesis of this compound.
The initial step involves the electrophilic substitution of a thiocyanate group onto the 4-position of 3-aminoquinoline. The choice of potassium thiocyanate and bromine generates the electrophilic thiocyanogen species in situ. The amino group at the 3-position acts as an activating group, directing the incoming electrophile to the adjacent 4-position.
Experimental Protocol:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 3-aminoquinoline in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add a solution of potassium thiocyanate in the same solvent.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to obtain 3-amino-4-thiocyanoquinoline.
The second step is an intramolecular cyclization of the intermediate, 3-amino-4-thiocyanoquinoline. Under acidic conditions, the nitrogen of the amino group attacks the electrophilic carbon of the thiocyanate group, leading to the formation of the fused thiazole ring.
Experimental Protocol:
-
Suspend the 3-amino-4-thiocyanoquinoline obtained in the previous step in a suitable mineral acid, such as concentrated hydrochloric acid.
-
Heat the mixture to reflux for a specified period.
-
Cool the reaction mixture and neutralize with a base (e.g., ammonia solution) to precipitate the final product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.
Mechanistic Insight: The acid catalysis in the cyclization step is crucial as it protonates the nitrogen of the thiocyanate group, increasing its electrophilicity and facilitating the nucleophilic attack by the neighboring amino group.
Route 2: One-Pot Synthesis from 3-Amino-4-mercaptoquinoline
This alternative approach aims to improve the synthetic efficiency by reducing the number of steps. It relies on the availability of the key starting material, 3-amino-4-mercaptoquinoline. The direct reaction with a cyanogen source, such as the highly reactive cyanogen bromide, can theoretically lead to the one-pot formation of the target molecule.
Caption: Workflow for the one-pot synthesis of this compound.
Experimental Protocol (Proposed):
-
Dissolve 3-amino-4-mercaptoquinoline in a suitable aprotic solvent, such as ethanol or dimethylformamide.
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyanogen bromide in the same solvent. Caution: Cyanogen bromide is extremely toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).
-
Upon completion, quench the reaction with a suitable reagent if necessary.
-
Isolate the product by precipitation upon addition of water or by solvent evaporation followed by purification.
-
Purify the crude product by recrystallization or column chromatography.
Expertise & Experience Insights: While this one-pot approach appears more streamlined, its practical application hinges on the stability and reactivity of the starting materials and the control of side reactions. The high toxicity of cyanogen bromide is a significant drawback that necessitates stringent safety protocols. The synthesis of the starting material, 3-amino-4-mercaptoquinoline, also adds to the overall synthetic effort.
Data Summary and Comparison
| Feature | Route 1: Thiocyanation & Cyclization | Route 2: One-Pot from Mercaptoquinoline |
| Starting Material Availability | 3-Aminoquinoline is commercially available. | 3-Amino-4-mercaptoquinoline may require separate synthesis. |
| Reagent Toxicity | Bromine is corrosive and toxic. | Cyanogen bromide is highly toxic and volatile. |
| Reaction Conditions | Step 1: Low to ambient temperature. Step 2: Reflux. | Potentially milder conditions (low to ambient temperature). |
| Work-up and Purification | Two separate work-up and purification steps. | A single work-up and purification step. |
| Overall Process Simplicity | More steps, but each is a standard organic transformation. | Fewer steps, but requires handling of a highly hazardous reagent. |
Conclusion for the Practicing Scientist
The choice between these two synthetic routes for "this compound" will ultimately depend on the specific requirements of the project.
-
For reliability and well-established precedent, Route 1 is the recommended starting point. The two-step process is robust and avoids the use of extremely toxic reagents like cyanogen bromide. While it involves more unit operations, the individual steps are generally high-yielding and the overall process is amenable to optimization and scale-up.
-
Route 2 offers a more concise pathway but comes with significant safety challenges. This route should only be considered in laboratories equipped to handle highly toxic reagents and with experienced personnel. The potential for a higher overall yield and reduced step count may be attractive for certain applications, but the associated risks must be carefully managed.
Further research into greener and safer reagents for both the thiocyanation and the direct thiazole ring formation is warranted to improve the overall synthetic efficiency and environmental footprint of "this compound" production.
References
-
Hall, C. E., & Taurins, A. (1966). Thiazoloisoquinolines. II. The synthesis of thiazolo[5,4-c]isoquinoline. Canadian Journal of Chemistry, 44(19), 2473-2479. [Link][1]
-
Elslager, E. F., et al. (1968). Synthesis and antimalarial effects of 2-amino- and 2-hydrazinothiazolo[4,5-f]quinolines. Journal of Medicinal Chemistry, 11(6), 1201-1205. [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Thiazolo[4,5-c]quinolin-2-amine
As a Senior Application Scientist, it is understood that pioneering research, particularly in drug development, often involves navigating the frontiers of chemical synthesis. This frequently means working with novel compounds where comprehensive safety and disposal data may not be readily available. Thiazolo[4,5-c]quinolin-2-amine, a heterocyclic amine, represents such a compound. This guide provides a framework for its proper disposal, grounded in established principles of laboratory safety and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring the protection of personnel, the environment, and the integrity of your research institution.
Hazard Assessment: A Proactive Approach
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is paramount. Based on the known properties of similar heterocyclic amines, it is prudent to assume the compound may exhibit one or more of the following hazardous characteristics[1][2]:
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Environmental Hazard: Potential for harm to aquatic life.
Therefore, all handling and disposal procedures must be conducted with the assumption that this compound is a hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any form (pure compound, solutions, or contaminated materials), the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required at a minimum. For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. It is crucial to inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat must be worn and kept fastened. For larger quantities or when there is a significant risk of exposure, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.
Segregation and Storage of Waste: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing potentially violent reactions and ensuring that waste streams can be managed appropriately[1][3].
Step-by-Step Waste Segregation Protocol:
-
Designate a Waste Container: Select a container that is chemically compatible with this compound and any solvents used. Plastic containers are often preferred for their durability[4]. The container must have a secure, leak-proof lid.
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste"[5]. The label should also include the full chemical name ("this compound waste") and a list of any solvents present.
-
Accumulate Waste: Collect all waste materials contaminated with this compound in this designated container. This includes:
-
Unused or excess quantities of the compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves).
-
Solvent rinses from contaminated glassware.
-
-
Store Safely: The waste container should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory[4][5]. The SAA must be at or near the point of generation and under the control of laboratory personnel. Ensure the container is kept closed except when adding waste.
Data Presentation: Chemical Compatibility
| Material | Compatibility with Amine Compounds |
| High-Density Polyethylene (HDPE) | Excellent |
| Glass | Good (use with caution for strong bases) |
| Stainless Steel | Good |
| Aluminum | Poor (can be corroded by some amines) |
Disposal Pathway: A Decision-Making Framework
The disposal of this compound waste must adhere to federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) governs hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA)[1][6]. Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash [3][4].
Experimental Protocols: Waste Disposal Workflow
-
Waste Collection: Following the segregation protocol above, accumulate all this compound waste in a properly labeled hazardous waste container.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to schedule a pickup[3][4].
-
Documentation: Ensure that all necessary paperwork for the waste pickup is completed accurately. This typically includes a hazardous waste tag or manifest detailing the contents of the container.
-
Final Disposal: The licensed waste disposal facility will handle the ultimate destruction of the hazardous waste, often through high-temperature incineration, in compliance with EPA regulations[7][8].
Mandatory Visualization: Disposal Decision Tree
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. echemi.com [echemi.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. epa.gov [epa.gov]
- 7. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
